Amino-PEG6-amido-bis-PEG5-N3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C48H94N10O21 |
|---|---|
Peso molecular |
1147.3 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C48H94N10O21/c49-4-12-63-18-24-69-30-36-75-42-41-74-35-29-68-23-17-62-9-3-48(61)56-45(43-78-10-1-46(59)52-5-13-64-19-25-70-31-37-76-39-33-72-27-21-66-15-7-54-57-50)44-79-11-2-47(60)53-6-14-65-20-26-71-32-38-77-40-34-73-28-22-67-16-8-55-58-51/h45H,1-44,49H2,(H,52,59)(H,53,60)(H,56,61) |
Clave InChI |
JBQBXFBDBXMVJE-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCN)C(=O)NC(COCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG6-amido-bis-PEG5-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG6-amido-bis-PEG5-N3 is a sophisticated, heterobifunctional linker molecule designed for the development of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). This 11-unit polyethylene glycol (PEG) linker is characterized by a terminal primary amine (-NH2) and a terminal azide (-N3) group, providing orthogonal reactivity for the sequential conjugation of different molecules. The presence of an internal amide bond suggests a potential cleavage site, a critical feature for the release of therapeutic payloads in targeted drug delivery systems.[1][2][3][4]
The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting conjugate, reducing aggregation and immunogenicity.[5] The terminal amine allows for covalent attachment to molecules with carboxylic acids or activated esters, while the azide group is amenable to "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for highly efficient and specific ligation to alkyne- or cyclooctyne-modified molecules.[2]
This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for the use of this compound in research and drug development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is crucial for designing and executing conjugation strategies, as well as for the characterization of the resulting bioconjugates.
| Property | Value | Reference(s) |
| Molecular Formula | C48H94N10O21 | [3] |
| Molecular Weight | 1147.31 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | >98% | [3] |
| Storage | Store at -20°C to -80°C, protected from light and moisture. | [2] |
Core Mechanism of Action in Antibody-Drug Conjugates
This compound serves as a critical bridge in an ADC, connecting a monoclonal antibody (mAb) to a cytotoxic payload. The overall mechanism of action for an ADC constructed with this linker follows a well-established pathway for targeted cancer therapy.
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the hydrophilic PEG linker shielding the cytotoxic payload and improving the conjugate's pharmacokinetic profile. The mAb component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis. The complex is then trafficked into the endosomal and lysosomal compartments.
-
Payload Release: Inside the lysosome, the linker is cleaved, releasing the cytotoxic payload. The "amido" component of the linker suggests a potential site for enzymatic cleavage by lysosomal proteases, such as cathepsins, which are often overexpressed in tumor cells.[1][6] Alternatively, the linker could be designed to be sensitive to the acidic environment of the lysosome.[7][8]
-
Cytotoxicity: Once released, the payload can exert its cell-killing effect through its specific mechanism of action, such as inhibiting microtubule assembly or causing DNA damage, leading to apoptosis of the cancer cell.
Below is a diagram illustrating the general mechanism of action of an ADC.
Mechanism of action of an Antibody-Drug Conjugate (ADC).
Experimental Protocols
The following sections provide representative protocols for the use of this compound in the synthesis of ADCs. These protocols are intended as a guide and may require optimization for specific antibodies, payloads, and applications.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Containing Payload
This protocol describes the conjugation of the primary amine of the linker to a cytotoxic payload that contains a carboxylic acid group.
Materials:
-
This compound
-
Carboxylic acid-containing payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N-Hydroxysuccinimide (NHS) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Payload Activation:
-
Dissolve the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Conjugation:
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Slowly add the solution of the linker to the activated payload solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by HPLC or LC-MS.
-
-
Purification:
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the reaction mixture with an appropriate solvent and purify the payload-linker conjugate by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide-functionalized payload-linker conjugate to an alkyne-modified monoclonal antibody.
Materials:
-
Alkyne-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized payload-linker conjugate (from Protocol 1)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (freshly prepared)
-
DMSO
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-functionalized payload-linker in DMSO (e.g., 10 mM).
-
Prepare a stock solution of CuSO4 in water (e.g., 100 mM).
-
Prepare a stock solution of THPTA in water (e.g., 200 mM).
-
Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody with the azide-functionalized payload-linker at a desired molar ratio (e.g., 1:5 to 1:10 antibody to linker).
-
Prepare the copper(I) catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio and let it stand for a few minutes.
-
Add the pre-mixed copper(I) catalyst to the antibody-linker mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC using a size-exclusion chromatography column to remove unreacted payload-linker, catalyst, and other small molecules.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
The following diagram illustrates a general experimental workflow for ADC synthesis using a heterobifunctional linker.
General workflow for the synthesis of an ADC.
Logical Relationships: Structure and Function
The specific structure of this compound is intrinsically linked to its function as an ADC linker.
Relationship between the structure and function of the linker.
Conclusion
This compound is a versatile and valuable tool for the development of next-generation bioconjugates, particularly ADCs. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer and the potential for a cleavable linkage, allows for the precise and efficient construction of targeted therapeutics. A thorough understanding of its chemical properties and reactivity is essential for its successful implementation in drug development pipelines. The protocols and diagrams provided in this guide offer a solid foundation for researchers and scientists working with this advanced linker technology.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. amsbio.com [amsbio.com]
- 5. Amino-PEG4-tris-PEG3-azide | BroadPharm [broadpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amino-PEG6-amido-bis-PEG5-N3: A Branched Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Amino-PEG6-amido-bis-PEG5-N3, a branched polyethylene glycol (PEG) linker. This advanced linker is of significant interest in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), due to its capacity for dual payload attachment and its favorable physicochemical properties.
Core Concepts and Chemical Structure
This compound is a heterotrifunctional linker molecule. It possesses a primary amine group at one terminus and two azide (N3) groups at the other, connected by a hydrophilic PEG backbone. The branched structure, originating from a central amido linkage, allows for the attachment of two azide-reactive molecules, thereby enabling an increased drug-to-antibody ratio (DAR) in ADCs. The PEG chains, consisting of a PEG6 and two PEG5 units, enhance the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic profile.[1][2][3][4]
The terminal primary amine can be conjugated to a biomolecule, such as an antibody, through amide bond formation with carboxylic acid groups or activated esters. The two terminal azide groups are available for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with molecules containing alkyne, dibenzocyclooctyne (DBCO), or bicyclo[6.1.0]nonyne (BCN) moieties.[2]
Below is a diagram representing the chemical structure of this compound.
Caption: Chemical structure of this compound.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₄₈H₉₄N₁₀O₂₁ |
| Molecular Weight | 1147.31 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
Experimental Protocols
Protocol 1: Antibody Conjugation via Amide Bond Formation
This protocol describes the conjugation of the primary amine of this compound to the carboxylic acid groups on an antibody, often activated as N-hydroxysuccinimide (NHS) esters.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Purification system (e.g., size-exclusion chromatography [SEC])
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer such as MES buffer. Adjust the antibody concentration to a working range (e.g., 2-10 mg/mL).
-
Activation of Antibody Carboxylic Acids:
-
In a separate reaction vessel, dissolve EDC and NHS in anhydrous DMF or DMSO to create stock solutions.
-
Add a molar excess of EDC and NHS to the antibody solution. The exact molar ratios should be optimized for the specific antibody but can range from a 10- to 50-fold excess.
-
Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming NHS esters.
-
-
Conjugation Reaction:
-
Dissolve this compound in the reaction buffer.
-
Add the dissolved linker to the activated antibody solution. A molar excess of the linker relative to the antibody is typically used to drive the reaction.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the resulting antibody-linker conjugate using an SEC column to remove excess linker and coupling reagents.
-
Collect the protein-containing fractions and characterize the conjugate.
-
Protocol 2: Payload Attachment via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the attachment of an alkyne-functionalized payload to the azide groups of the antibody-linker conjugate.
Materials:
-
Azide-functionalized antibody-linker conjugate
-
Alkyne-functionalized payload
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (freshly prepared)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the alkyne-functionalized payload in DMSO.
-
Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.
-
-
Conjugation Reaction:
-
In a reaction tube, combine the azide-functionalized antibody-linker conjugate with a molar excess of the alkyne-payload.
-
Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the copper catalyst to the antibody-payload mixture.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification of the ADC:
-
Purify the final ADC using SEC-HPLC to remove unreacted payload, catalyst, and other small molecules.
-
Signaling Pathways and Experimental Workflows
The use of this compound in ADC development follows a logical workflow from linker-antibody conjugation to payload attachment and subsequent biological action. The following diagrams illustrate these processes.
Caption: Generalized workflow for ADC synthesis.
Once synthesized, the ADC can bind to its target antigen on a cancer cell, leading to internalization and release of the cytotoxic payload.
References
An In-depth Technical Guide to Amino-PEG6-amido-bis-PEG5-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG6-amido-bis-PEG5-N3 is a heterobifunctional polyethylene glycol (PEG) linker designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] This linker features a terminal primary amine (-NH2) and an azide (-N3) group, enabling the covalent attachment of two different molecules through distinct chemical reactions. The core structure consists of a total of 11 PEG units, which imparts hydrophilicity, enhances stability, and provides a defined spacer arm between the conjugated molecules.[3][4] Its designation as a "cleavable" linker suggests it is designed to release a conjugated payload under specific physiological conditions, a critical feature for the efficacy of many ADCs.[1][5]
Core Properties and Specifications
The unique structure of this compound offers several advantageous properties for bioconjugation and drug delivery. The hydrophilic PEG backbone can improve the solubility of hydrophobic molecules and reduce the potential for aggregation of the final conjugate.[3][6] The defined length of the PEG chain allows for precise control over the distance between the conjugated antibody and payload, which can be crucial for optimal biological activity.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Weight | 1147.31 g/mol | [2] |
| Chemical Formula | C₄₈H₉₄N₁₀O₂₁ | [2] |
| Purity | Typically ≥98% | [2] |
| Appearance | Solid | [2] |
| PEG Units | 11 | [1][5] |
| Functional Groups | Primary Amine (-NH₂), Azide (-N₃) | [1][7] |
| Solubility | Soluble in water and most organic solvents. | [4][8] |
| Storage Conditions | -20°C for long-term storage. | [1] |
Mechanism of Action in ADC Development
In the context of ADC development, this compound serves as a bridge connecting a monoclonal antibody (mAb) to a cytotoxic payload. The linker's two distinct functional groups allow for a sequential conjugation strategy. The primary amine can be reacted with an activated carboxylic acid on the antibody or a payload, while the azide group is reserved for a highly specific "click chemistry" reaction with an alkyne-modified counterpart.[1][9]
Once the ADC is assembled and administered, it circulates in the bloodstream, with the linker's PEG component helping to improve its pharmacokinetic profile.[3] Upon binding to a target antigen on a cancer cell, the ADC is internalized. The "cleavable" nature of the linker is crucial at this stage. Inside the cell, specific conditions (e.g., enzymatic activity) are intended to break the linker, releasing the cytotoxic payload to induce cell death.[10][11]
General Mechanism of Action for an ADC with a Cleavable Linker
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. adcreview.com [adcreview.com]
- 4. fcad.com [fcad.com]
- 5. amsbio.com [amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino-PEG6-bis-PEG5-N3 - Creative Biolabs [creative-biolabs.com]
- 8. chempep.com [chempep.com]
- 9. academic.oup.com [academic.oup.com]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
In-Depth Technical Guide: Amino-PEG6-amido-bis-PEG5-N3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and applications of Amino-PEG6-amido-bis-PEG5-N3, a key heterobifunctional linker in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs).
Core Molecular Data
This compound is a branched polyethylene glycol (PEG) linker designed to offer a balance of hydrophilicity, biocompatibility, and reactive functionalities. Its structure allows for the conjugation of a biomolecule to two separate payload molecules, a feature highly desirable in the development of next-generation ADCs to achieve higher drug-to-antibody ratios (DAR).
| Property | Value | Citation(s) |
| Molecular Weight | 1147.31 g/mol | [1] |
| Chemical Formula | C48H94N10O21 | [1] |
| Purity | ≥98% | [1] |
| Physical Form | Solid | [1] |
| Description | A cleavable 11-unit PEG linker | [1] |
Structural and Functional Overview
The nomenclature "this compound" suggests a distinct molecular architecture: an amino-terminated PEG6 chain is linked via an amide bond to a branching core. This core, in turn, is functionalized with two PEG5 arms, each terminating in an azide (N3) group.[2] This branched structure is pivotal for applications requiring multivalent payload attachment.[3][4]
The terminal primary amine (-NH2) on the PEG6 arm serves as a versatile nucleophile, readily reacting with activated esters (like NHS esters) or carboxylic acids on biomolecules, such as antibodies, to form stable amide bonds. The two terminal azide groups on the PEG5 arms are poised for "click chemistry" reactions. Specifically, they can undergo highly efficient and bio-orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with alkyne-modified payload molecules.
Experimental Protocols
The following is a generalized, two-stage protocol for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound. This protocol is based on established bioconjugation methodologies for similar linker types.
Stage 1: Payload-Linker Conjugation via Click Chemistry
This stage involves the attachment of two alkyne-modified drug molecules to the azide-terminated arms of the linker.
Materials:
-
This compound
-
Alkyne-functionalized cytotoxic payload
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., phosphate-buffered saline, PBS)
-
Purification system (e.g., reverse-phase HPLC)
Procedure:
-
Dissolution: Dissolve the alkyne-functionalized payload and a 0.5 molar equivalent of this compound in the chosen anhydrous solvent.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst by mixing CuSO4 and sodium ascorbate in the reaction buffer.
-
Reaction Initiation: Add the catalyst solution to the payload-linker mixture. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the reaction progress using LC-MS to confirm the formation of the drug-linker conjugate.
-
Purification: Upon completion, purify the resulting amino-functionalized drug-linker conjugate by reverse-phase HPLC to remove unreacted starting materials and catalysts.
Stage 2: Antibody-Linker Conjugation
This stage involves the conjugation of the purified payload-linker construct to the antibody via the linker's terminal amine.
Materials:
-
Purified payload-linker conjugate from Stage 1
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS at pH 7.4-8.0)
-
NHS ester crosslinker (e.g., Disuccinimidyl suberate - DSS) or a carboxyl-activating agent like EDC.
-
Quenching buffer (e.g., 1M Tris, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
Linker Activation (if necessary): If conjugating to a carboxyl group on the antibody, activate it with EDC/NHS. If conjugating to lysine residues, the payload-linker's amine is directly reactive with NHS-ester-modified antibodies or can be activated. For this protocol, we assume conjugation to lysine residues after their modification.
-
Conjugation: Add the purified payload-linker conjugate to the antibody solution at a carefully selected molar ratio to control the DAR. The reaction is typically incubated for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to consume any unreacted active groups.
-
Purification: Purify the final ADC from unconjugated drug-linker and other small molecules using Size-Exclusion Chromatography (SEC).
-
Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation levels.
Visualizations
The following diagrams illustrate the logical structure of the molecule and a generalized workflow for its application in ADC synthesis.
Caption: Molecular components of this compound.
References
Unveiling the Properties of Amino-PEG6-amido-bis-PEG5-N3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Properties and Structure
Amino-PEG6-amido-bis-PEG5-N3 is a monodisperse PEG linker with a defined molecular weight and structure. It is characterized by two distinct functional groups at its termini: a primary amine (-NH2) and an azide (-N3). These groups are connected by a PEG chain interspersed with an amide bond. The PEG component consists of a total of 11 ethylene glycol units, enhancing the molecule's overall hydrophilicity.
General Properties:
Based on the nature of PEG linkers, this compound is anticipated to exhibit the following properties:
| Property | Expected Characteristic | Rationale |
| Solubility | High solubility in aqueous solutions and polar organic solvents. | The polyethylene glycol backbone is inherently hydrophilic due to the repeating ethylene oxide units, which form hydrogen bonds with water molecules.[1][2] This property is crucial for its application in biological systems. |
| Biocompatibility | Considered biocompatible and exhibits low immunogenicity. | PEG is well-known for its ability to reduce the immunogenicity of conjugated molecules and is approved for various biomedical applications.[1][2] |
| Reactivity | Possesses two distinct reactive functionalities: a primary amine and a terminal azide. | The amine group can be used for conjugation to molecules with activated esters (e.g., NHS esters), while the azide group is a key component for "click chemistry" reactions.[3][4] |
| Classification | A cleavable 11-unit PEG ADC linker.[3][4][5] | The term "cleavable" in this context likely refers to the potential for cleavage at the amide bond under specific enzymatic or chemical conditions, a common feature in ADC linkers designed for controlled drug release.[2] |
Role in Antibody-Drug Conjugates (ADCs)
This compound serves as a critical linker in the construction of ADCs. ADCs are a class of targeted therapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[5] The linker's role is to connect the tumor-targeting monoclonal antibody (mAb) to the cytotoxic payload.
The heterobifunctional nature of this compound allows for a controlled, stepwise conjugation process. The primary amine can be reacted with a functional group on the antibody or the payload, while the azide group provides a specific handle for a subsequent conjugation step using click chemistry.
References
An In-depth Technical Guide to the Mechanism of Action of Amino-PEG6-amido-bis-PEG5-N3
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), has seen significant advancements in linker technology. The linker, a critical component connecting the antibody to the cytotoxic payload, dictates the overall efficacy, stability, and pharmacokinetic profile of the ADC. Amino-PEG6-amido-bis-PEG5-N3 is a heterobifunctional, polyethylene glycol (PEG)-based linker designed for the development of advanced ADCs. This technical guide provides a comprehensive overview of its core mechanism of action, supported by representative quantitative data, detailed experimental protocols, and visualizations of its structure and function.
Introduction: The Role of Advanced Linkers in ADCs
An ideal linker for an ADC must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity.[1] Conversely, upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the payload in its active form.[2] this compound is designed to meet these demanding criteria through its unique structural components. It features a primary amine for initial conjugation, an extended PEG chain to enhance solubility and pharmacokinetics, a cleavable amide bond for payload release, and two terminal azide groups for subsequent conjugation via click chemistry.
Core Mechanism of Action
The mechanism of action of an ADC utilizing the this compound linker can be conceptualized as a multi-stage process, beginning with systemic circulation and culminating in the targeted release of the cytotoxic payload within the cancer cell.
Structure and Functional Components
Based on its nomenclature, the this compound linker likely possesses a branched structure. A primary amine serves as the initial attachment point, followed by a PEG6 chain. This is connected via an amide bond to a branching point from which two PEG5 chains extend, each terminating in an azide (N3) group.
References
Introduction: The Critical Role of the Linker in Antibody-Drug Conjugates
An In-depth Technical Guide to Cleavable ADC Linkers
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[1] The linker, a chemical bridge connecting these two components, is a critical determinant of an ADC's success.[2] An ideal linker must be sufficiently stable to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, while also enabling efficient and specific cleavage to release the cytotoxic agent at the tumor site.[][4]
Cleavable linkers are designed to break under specific physiological conditions that are more prevalent within the tumor microenvironment or inside cancer cells, such as the presence of certain enzymes or a lower pH.[5][6] This targeted release mechanism is crucial for maximizing the therapeutic index and can enable a "bystander effect," where the released, cell-permeable payload can kill adjacent, antigen-negative tumor cells.[6][7] This guide provides a technical overview of the core types of cleavable linkers, their mechanisms of action, comparative stability and cleavage data, and the experimental protocols used for their evaluation.
Types and Mechanisms of Cleavable Linkers
Cleavable linkers are broadly categorized based on their mechanism of cleavage. The three most common strategies rely on proteases, pH sensitivity, and the reductive environment of the cell.[5][7]
Protease-Cleavable Linkers
These linkers incorporate a short peptide sequence that is recognized and cleaved by proteases, such as Cathepsin B, which are highly expressed in the lysosomes of tumor cells.[5][8] Upon internalization of the ADC and trafficking to the lysosome, these proteases cleave the peptide bond, initiating the release of the payload.[9]
The most common peptide sequences include valine-citrulline (Val-Cit) and valine-alanine (Val-Ala).[9] Often, a self-immolative spacer, like p-aminobenzyl carbamate (PABC), is placed between the peptide and the drug.[][11] After the protease cleaves the peptide, the PABC spacer spontaneously decomposes, ensuring the release of the unmodified, active payload.[8] Brentuximab vedotin, which uses a Val-Cit-PABC linker to release monomethyl auristatin E (MMAE), is a prime example.[]
Acid-Labile (pH-Sensitive) Linkers
Acid-cleavable linkers are designed to be stable at the physiological pH of blood (pH 7.4) but hydrolyze rapidly in the more acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[9][11] Hydrazone bonds are the most common chemistry used for this purpose.[]
The first approved ADC, gemtuzumab ozogamicin (Mylotarg), utilized a hydrazone linker to connect the antibody to a calicheamicin payload.[] While effective, early hydrazone linkers showed some instability in circulation, leading to gradual, premature drug release.[1][9] More recent developments, such as silyl ether-based linkers, have demonstrated significantly improved plasma stability while retaining acid sensitivity.[12]
Disulfide Linkers (Glutathione-Sensitive)
This class of linkers leverages the significant concentration gradient of glutathione (GSH), a reducing agent, which is much higher inside cells than in the bloodstream.[7] Disulfide bonds within the linker remain stable in the oxidizing environment of the plasma but are rapidly cleaved by reduction upon entering the cell cytoplasm.[13]
The steric hindrance around the disulfide bond can be modified to tune the rate of cleavage and stability of the linker.[13] This strategy provides an effective intracellular release mechanism, although the payload is released in the cytosol rather than the lysosome.
Quantitative Data: Stability and Cleavage Comparison
The selection of a linker is a data-driven process that balances stability in circulation with efficient cleavage at the target site. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Stability of Cleavable Linkers in Plasma
| Linker Type | ADC / Conjugate Example | Assay Condition | Stability Metric | Reference |
|---|---|---|---|---|
| Hydrazone | Inotuzumab ozogamicin | In vivo (mice) | 1.5–2% hydrolysis per day | [1] |
| Hydrazone (traditional) | Generic | Human plasma | t½ ≈ 2 days | [12] |
| Carbonate | Sacituzumab govitecan | Serum | t½ ≈ 36 hours | [12] |
| Silyl Ether | MMAE Conjugate | Human plasma | t½ > 7 days | [12] |
| Val-Cit-PABC | Trastuzumab-vc-MMAE | C57BL/6 mouse plasma, 7 days | ~40% DAR loss | [6] |
| Triglycyl (CX) | DM1 Conjugate | Mouse plasma | t½ ≈ 9.9 days | [12] |
| Sulfatase-Cleavable | Generic | Mouse plasma | High stability (> 7 days) | [12] |
| Tandem-Cleavage | Anti-CD79b ADC | Rat serum, 37°C for 7 days | >80% conjugate stability | [6][14] |
| Exolinker | Pyrene Conjugate | Ces1C-containing mouse plasma, 4 days | <5% free payload release |[15] |
Table 2: Comparative Enzymatic Cleavage of Linkers
| Linker Sequence | Enzyme | Cleavage Metric | Reference |
|---|---|---|---|
| Val-Cit (Vedotin) | Human Liver Lysosomes | >80% digestion within 30 minutes | [16] |
| Val-Ala (Tesirine) | Human Liver Lysosomes | Slower than Val-Cit; near complete cleavage at 24h | [16] |
| Gly-Gly-Phe-Gly (Deruxtecan) | Human Liver Lysosomes | Slower than Val-Cit; near complete cleavage at 24h | [16] |
| Phe-Lys | Cathepsin B | ~30x faster cleavage rate than Val-Cit | [17] |
| Val-Ala | Cathepsin B | ~0.5x cleavage rate of Val-Cit | [17] |
| Sulfatase-Cleavable | Sulfatase Enzymes | t½ = 24 minutes | [12] |
| Asn-Asn | Lysosomes (Legumain) | 5x higher cleavage rate than Val-Cit |[14] |
Experimental Protocols
Accurate assessment of linker performance requires robust and reproducible experimental methodologies.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from a relevant species (e.g., human, mouse, rat).
Methodology:
-
Preparation: Thaw frozen plasma (e.g., human plasma with anticoagulant) at 37°C.
-
Incubation: Add the ADC to the plasma to a final concentration of 50-100 µg/mL. Incubate the mixture in a temperature-controlled shaker at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Sample Processing: Immediately quench the reaction by adding 3-4 volumes of ice-cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins. Centrifuge to pellet the precipitate.
-
Analysis: Analyze the supernatant for the concentration of intact ADC and released payload using Liquid Chromatography-Mass Spectrometry (LC-MS). Alternatively, intact ADC can be quantified using an enzyme-linked immunosorbent assay (ELISA).[6]
-
Data Interpretation: Plot the percentage of intact ADC versus time to determine the stability profile and calculate the half-life (t½) of the ADC in plasma.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To assess the susceptibility and cleavage kinetics of a protease-cleavable linker by its target enzyme, Cathepsin B.[17]
Methodology:
-
Enzyme Activation: Activate human Cathepsin B by pre-incubating it in an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT and EDTA) for 10-15 minutes at 37°C.[17]
-
Reaction Setup: In a 96-well plate, add the activated Cathepsin B solution to each well.
-
Initiate Reaction: Add the ADC substrate to the wells to start the reaction. The final substrate concentration should be around 10-20 µM for a qualitative assay.
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 1-4 hours).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).[17]
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[17]
-
Controls:
Protocol 3: Determination of Kinetic Parameters (Km and kcat)
Objective: To quantitatively determine the Michaelis constant (Km) and catalytic rate (kcat) of an enzyme for a specific ADC linker.[17]
Methodology:
-
Enzyme Activation: Activate Cathepsin B as described in Protocol 2.[17]
-
Substrate Preparation: Prepare a series of dilutions of the ADC substrate in the assay buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.[17]
-
Reaction: Initiate the reactions by adding activated enzyme to the substrate dilutions.
-
Measure Initial Velocity (V₀): At multiple time points within the initial linear phase of the reaction, withdraw aliquots, quench the reaction, and quantify the concentration of the released payload via LC-MS. The rate of product formation is the initial velocity (V₀).[17]
-
Data Analysis: Plot V₀ against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax. Calculate kcat from the Vmax and enzyme concentration.[17]
Conclusion and Future Directions
The design and selection of a cleavable linker are paramount to the development of a safe and effective Antibody-Drug Conjugate.[][] The choice between protease-sensitive, pH-sensitive, and reduction-sensitive linkers depends on the target antigen's biology, the nature of the payload, and the desired therapeutic outcome. As research progresses, novel cleavage strategies are emerging, including linkers sensitive to sulfatases or legumain, which are overexpressed in the tumor microenvironment.[][12] The ongoing optimization of linker chemistry to enhance plasma stability while ensuring efficient, targeted payload release continues to drive the success of ADCs in the clinic, promising more precise and powerful treatments for cancer.[8][18]
References
- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njbio.com [njbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. benchchem.com [benchchem.com]
- 18. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Click Chemistry for Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Click chemistry has rapidly evolved from a concept to an indispensable tool in the chemical and biological sciences, particularly in the realm of bioconjugation.[1][2] Coined by K. Barry Sharpless, it describes a class of reactions that are wide in scope, high-yielding, and generate minimal and inoffensive byproducts.[3] A key feature for its application in biological systems is the principle of bioorthogonality; these reactions proceed within complex biological environments without interfering with native biochemical processes.[3] This guide provides a comprehensive technical overview of the core click chemistry reactions used for bioconjugation, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and practical application.
Core Principles of Click Chemistry in Bioconjugation
The ideal click reaction for bioconjugation is characterized by several key features:
-
High Efficiency and Yield: The reaction should proceed to completion or near completion under mild, aqueous conditions.[4]
-
Bioorthogonality: The reacting functional groups do not interact with biological molecules such as proteins, nucleic acids, or lipids.[5]
-
Favorable Kinetics: The reaction should be fast at biocompatible temperatures and concentrations.[4]
-
Stable Linkage: The resulting covalent bond should be stable under physiological conditions.[6]
-
Accessible Reagents: The starting materials and reagents should be readily available and stable.[7]
The most prominent click chemistry reactions employed in bioconjugation that fulfill these criteria are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[3][8]
Key Click Chemistry Reactions for Bioconjugation
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the archetypal click reaction, involving a [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole.[6] This reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate.[9][10]
Advantages:
-
Fast reaction kinetics.[3]
-
High yields, often quantitative.[3]
-
The resulting triazole ring is highly stable.
Limitations:
-
The cytotoxicity of the copper catalyst can be a concern for in vivo applications, though ligands like THPTA can mitigate this.[3][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity concerns of CuAAC, SPAAC was developed as a copper-free alternative.[11] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with an azide to release ring strain, driving the reaction forward without the need for a catalyst.[11][12]
Advantages:
-
Copper-free, making it highly biocompatible for live-cell and in vivo studies.[3]
-
High bioorthogonality.[11]
Limitations:
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a trans-cyclooctene (TCO) or norbornene.[1][13] This reaction is exceptionally fast and bioorthogonal.[1][14]
Advantages:
-
Extremely fast reaction kinetics, the fastest of the common click reactions.[9][14]
-
Highly bioorthogonal and biocompatible.[13]
-
The reaction releases nitrogen gas as the only byproduct.[15]
Limitations:
-
Tetrazine reagents can have limited stability in aqueous solutions.
-
The dienophiles can be bulky.
Quantitative Data Presentation
The choice between CuAAC, SPAAC, and IEDDA often depends on the specific experimental requirements, balancing the need for speed against potential toxicity.
| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time | Biocompatibility |
| CuAAC | 10 to 10⁴ | Minutes to a few hours | Lower (due to copper toxicity) |
| SPAAC | 0.3 to 2.3 | Hours to overnight | High (copper-free) |
| IEDDA | 1 to 10⁶ | Seconds to minutes | High (catalyst-free) |
Table 1: Comparison of Reaction Kinetics for CuAAC, SPAAC, and IEDDA.[3][4][9][14]
| Reaction | Reactants | Typical Yield | Reference |
| CuAAC | Peptides in DMF, copper wire, 50°C | >95% | [3] |
| CuAAC | Protein in aqueous buffer with ligand | Near-quantitative | [3] |
| SPAAC | Protein labeling in live cells | Efficient labeling observed | [3] |
| IEDDA | Antibody-TCO + Tetrazine-drug | High conjugation efficiency | [8] |
Table 2: Representative Yields for Click Chemistry Reactions in Bioconjugation.
Experimental Protocols
Protocol 1: CuAAC Labeling of an Alkyne-Modified Protein
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution (final concentration typically 1-10 mg/mL) with the azide-functionalized dye (5-20 fold molar excess).[1]
-
Prepare the Catalyst: In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio.[3]
-
Initiate the Reaction: Add the CuSO₄/THPTA premix to the protein-dye mixture. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[1][3]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.[1]
-
Purification: Remove excess dye and copper catalyst using size-exclusion chromatography or dialysis.[1]
-
Characterization: Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.[1]
Protocol 2: SPAAC Labeling of Cell Surface Glycans
Materials:
-
Cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz) to metabolically label glycans.
-
DBCO-functionalized fluorescent dye.
-
Phosphate-buffered saline (PBS).
-
Cell culture medium.
Procedure:
-
Cell Preparation: Gently wash the azide-labeled cells twice with PBS to remove any unincorporated azido sugar.[3]
-
SPAAC Reaction: Prepare a solution of the DBCO-dye in cell culture medium (typically 10-50 µM). Add the DBCO-dye solution to the cells and incubate at 37°C for 30-60 minutes.[3]
-
Washing: Gently wash the cells three times with PBS to remove any unreacted dye.[3]
-
Imaging: The cells are now ready for imaging using a fluorescence microscope.
Protocol 3: IEDDA Conjugation for Antibody-Drug Conjugate (ADC) Synthesis
Materials:
-
TCO-functionalized antibody in PBS, pH 7.4.
-
Tetrazine-functionalized drug-linker dissolved in DMSO.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation: Prepare the TCO-functionalized antibody at a concentration of 5-10 mg/mL in PBS.[8]
-
Drug-Linker Preparation: Prepare a stock solution of the tetrazine-functionalized drug-linker in DMSO.[8]
-
Conjugation Reaction: Add the tetrazine-functionalized drug-linker stock solution to the antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).[8]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can often be monitored by the disappearance of the tetrazine's color.[15]
-
Purification: Purify the ADC using size-exclusion chromatography to remove any unreacted drug-linker.[8]
Visualizations
Signaling Pathway Investigation
Click chemistry is a powerful tool for studying signaling pathways by enabling the specific labeling and tracking of signaling molecules. For instance, a non-canonical amino acid with an azide or alkyne handle can be genetically incorporated into a receptor tyrosine kinase (RTK) or a G-protein coupled receptor (GPCR).[2][5] A fluorescent probe can then be "clicked" onto the receptor to study its trafficking and downstream signaling events.
Experimental Workflow
The general workflow for a bioconjugation experiment using click chemistry involves the introduction of the bioorthogonal handle, the click reaction itself, and subsequent analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Genetic code expansion, click chemistry, and light-activated PI3K reveal details of membrane protein trafficking downstream of receptor tyrosine kinases [elifesciences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 7. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Bifunctional PEG Linkers for Antibody Modification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bifunctional polyethylene glycol (PEG) linkers and their critical role in the modification of antibodies, particularly in the development of Antibody-Drug Conjugates (ADCs). This document will delve into the core concepts of PEGylation, the various types of bifunctional PEG linkers, their impact on the physicochemical and pharmacological properties of ADCs, and detailed experimental methodologies for their use and characterization.
Introduction to Bifunctional PEG Linkers in Antibody Modification
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the high specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small-molecule drug. The linker, a molecular bridge connecting these two components, is a crucial determinant of an ADC's safety, stability, and efficacy.[1] Bifunctional polyethylene glycol (PEG) linkers have emerged as a key technology in ADC design, offering numerous advantages that address challenges associated with earlier generations of these complex biotherapeutics.[2]
The incorporation of a PEG chain, a process known as PEGylation, enhances the overall properties of the ADC.[3] PEG is a hydrophilic, non-toxic, and non-immunogenic polymer.[2] Its inclusion in the linker can improve the hydrophilicity and solubility of the ADC, which is particularly important when dealing with hydrophobic drug payloads that can otherwise lead to aggregation.[2][4] Furthermore, PEGylation increases the hydrodynamic radius of the ADC, which reduces its clearance by the kidneys and extends its circulation half-life, allowing for greater accumulation at the tumor site.[1][2]
Bifunctional PEG linkers possess two distinct reactive functional groups at their termini, enabling the controlled and sequential conjugation of the antibody and the cytotoxic payload.[1] This guide will explore the different types of these linkers, their conjugation chemistries, and their profound impact on the performance of modified antibodies.
Core Concepts and Advantages of PEGylation in ADCs
The use of bifunctional PEG linkers in ADC development offers a multitude of benefits that are critical for creating effective and well-tolerated therapies:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads are hydrophobic, which can lead to the aggregation of ADCs, especially at higher drug-to-antibody ratios (DARs). Hydrophilic PEG linkers counteract this, improving the solubility and stability of the final conjugate.[2][4]
-
Improved Pharmacokinetics: PEGylation increases the size of the ADC, which slows its clearance from the body and prolongs its circulation time in the bloodstream.[1][2] This extended half-life can lead to greater exposure of the tumor to the therapeutic agent.[5]
-
Reduced Immunogenicity: The PEG chain can shield the ADC from the host's immune system, reducing the likelihood of an immune response against the therapeutic protein.[2][6]
-
Increased Drug-to-Antibody Ratio (DAR): PEG linkers can facilitate the attachment of a higher number of drug molecules to a single antibody without causing aggregation, potentially leading to enhanced potency.[1]
Types of Bifunctional PEG Linkers
Bifunctional PEG linkers can be categorized based on their architecture and their drug release mechanism.
Architectural Classification
-
Linear PEG Linkers: These are the most common type, consisting of a straight chain of ethylene glycol units. They offer a straightforward way to increase the hydrophilicity and size of the ADC.[1][7]
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure can provide a greater shielding effect and a more significant increase in hydrodynamic volume compared to linear PEGs of the same molecular weight.[2][7]
-
Multi-arm PEG Linkers: These specialized structures allow for the attachment of a higher ratio of drug molecules per antibody, which can significantly increase the potency of the ADC. They can also be used to conjugate two different drugs simultaneously, opening possibilities for synergistic therapeutic effects.[1][]
Classification by Release Mechanism
The choice between a cleavable and a non-cleavable linker is a critical strategic decision in ADC design, directly impacting how the cytotoxic payload is released.[1]
-
Cleavable Linkers: These linkers are designed to be stable in the systemic circulation and to release the drug upon encountering specific conditions within the tumor microenvironment or inside the target cancer cell.[9] Common cleavage strategies include:
-
pH-Sensitive Cleavage: Utilizing acid-labile groups like hydrazones that break down in the acidic environment of endosomes and lysosomes.[1][10]
-
Reductive Cleavage: Incorporating disulfide bonds that are cleaved by the high intracellular concentrations of reducing agents like glutathione.[1][10]
-
Enzyme-Sensitive Cleavage: Employing peptide sequences that are substrates for specific tumor-associated proteases, such as cathepsins.[10]
-
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.[1] Non-cleavable linkers generally exhibit greater stability in plasma, which can lead to a wider therapeutic window and reduced off-target toxicity.[1]
Quantitative Analysis of PEG Linker Properties
The length of the PEG chain is a critical parameter that must be optimized to balance improved pharmacokinetics with the retention of potent cytotoxicity.[5] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key ADC performance metrics.
Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK) [5]
| Linker | ADC Model | Animal Model | Key PK Parameter | Result |
| No PEG | ZHER2-MMAE | Mouse | Half-life | - |
| 4 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 2.5-fold increase vs. no PEG |
| 10 kDa PEG | ZHER2-MMAE | Mouse | Half-life | 11.2-fold increase vs. no PEG |
| No PEG | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Rapid |
| PEG4 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Faster than PEG8/12 |
| PEG8 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slower; threshold for minimal clearance |
| PEG12 | Non-targeting MMAE ADC | Sprague-Dawley Rat | Clearance | Slow; similar to PEG8 |
Table 2: Effect of PEG Linker Length on Efficacy [5][11]
| Linker | ADC Model | In Vitro/In Vivo Model | Key Efficacy Metric | Result |
| No PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | - |
| 4 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 4.5 to 6.5-fold reduction vs. no PEG |
| 10 kDa PEG | ZHER2-MMAE | NCI-N87 cells | Cytotoxicity (IC50) | 22 to 22.5-fold reduction vs. no PEG |
| No PEG | ZHER2-MMAE | NCI-N87 tumor model | Tumor Growth Inhibition | - |
| 4 kDa PEG | ZHER2-MMAE | NCI-N87 tumor model | Tumor Growth Inhibition | Improved vs. no PEG |
| 10 kDa PEG | ZHER2-MMAE | NCI-N87 tumor model | Tumor Growth Inhibition | Most ideal therapeutic ability |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of ADCs utilizing bifunctional PEG linkers.
Protocol for Two-Step Antibody Conjugation using NHS-PEG-Maleimide Linker
This protocol outlines the conjugation of a thiol-containing drug to the lysine residues of an antibody using a heterobifunctional NHS-PEG-Maleimide linker. This two-step process provides greater control over the conjugation reaction.[12][13]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEG-Maleimide linker
-
Thiol-containing drug molecule
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Conjugation Buffer: Phosphate buffer (e.g., PBS), pH 7.2-7.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or N-acetylcysteine)
Procedure:
Step 1: Reaction of NHS-PEG-Maleimide with the Antibody
-
Antibody Preparation: If the antibody solution contains amine-containing buffers or stabilizers like BSA, it must first be purified. This can be achieved by buffer exchange into the Conjugation Buffer using a desalting column or dialysis.[3] Adjust the antibody concentration to 2-5 mg/mL.
-
Linker Preparation: Immediately before use, equilibrate the vial of NHS-PEG-Maleimide to room temperature. Dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[12][13]
-
Conjugation Reaction (Step 1): Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should be kept below 10% to maintain protein solubility.[12]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[12][13]
-
Removal of Excess Linker: Remove the unreacted NHS-PEG-Maleimide linker using a desalting column equilibrated with Conjugation Buffer. This yields the maleimide-activated antibody.[12]
Step 2: Conjugation of Thiol-Containing Drug to the Maleimide-Activated Antibody
-
Drug-Linker Preparation: Dissolve the thiol-containing drug in a minimal amount of an organic solvent like DMSO.
-
Conjugation Reaction (Step 2): Add the drug solution to the maleimide-activated antibody solution. A 1.5 to 2-fold molar excess of the drug over the available maleimide groups is a good starting point.[12]
-
Incubation: Incubate the reaction for 1 hour at room temperature or on ice.[12]
-
Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide groups.[12]
-
Purification: Purify the final ADC conjugate to remove unreacted drug, linker, and other byproducts. This can be achieved using methods such as size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[12]
Protocol for ADC Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful analytical technique used to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of an ADC preparation. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated drug molecules.[1][9]
Materials:
-
HIC HPLC column (e.g., Tosoh TSKgel Butyl-NPR)[4]
-
HPLC system with a UV detector
-
Mobile Phase A (High Salt): 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0[4]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 6.0, with 25% isopropanol (v/v)[4]
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with a high concentration of Mobile Phase A until a stable baseline is achieved.
-
Sample Injection: Inject the ADC sample onto the column. The high salt concentration in the mobile phase promotes the binding of the ADC to the hydrophobic stationary phase.
-
Elution Gradient: Elute the bound ADC species using a decreasing salt gradient by increasing the percentage of Mobile Phase B. The different DAR species will elute at different salt concentrations, with higher DAR species being more retained and eluting later. A typical gradient might be from 100% A to 100% B over 20-30 minutes.
-
Detection: Monitor the elution profile at 280 nm to detect the protein (antibody) component of the ADC.[4]
-
Data Analysis: The resulting chromatogram will show a series of peaks, each corresponding to a different DAR species (DAR0, DAR2, DAR4, etc.). The area of each peak can be integrated to determine the relative abundance of each species and to calculate the average DAR of the ADC preparation.[10]
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to bifunctional PEG linkers in antibody modification.
Conclusion
Bifunctional PEG linkers are indispensable tools in the design and development of next-generation antibody-drug conjugates.[1] Their ability to enhance solubility, improve pharmacokinetic profiles, and enable precise control over drug conjugation contributes significantly to the creation of more effective and safer targeted cancer therapies. The rational selection of linker architecture, length, and release mechanism is paramount to optimizing the therapeutic index of an ADC. The experimental protocols and data presented in this guide provide a foundation for researchers to design, synthesize, and characterize novel antibody conjugates with improved therapeutic potential.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. furthlab.xyz [furthlab.xyz]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 9. researchgate.net [researchgate.net]
- 10. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to the Reactivity of Amino-PEG6-amido-bis-PEG5-N3 Azide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and applications of the heterobifunctional linker, Amino-PEG6-amido-bis-PEG5-N3 azide. This branched polyethylene glycol (PEG) linker is a critical component in the development of advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a terminal primary amine and two terminal azide functionalities, allows for a modular and strategic approach to the construction of complex biomolecular architectures. This document details the linker's core properties, the reactivity of its functional groups, potential cleavage mechanisms, and provides detailed experimental protocols for its application in ADC synthesis.
Introduction to this compound Azide
This compound is a monodisperse, heterobifunctional, and branched PEG linker. Its structure is designed to offer a balance of hydrophilicity, biocompatibility, and versatile reactivity. The core components of this linker are:
-
A Primary Amine (-NH2): This group serves as a versatile handle for conjugation to various electrophilic functional groups, most commonly activated esters (like NHS esters) or carboxylic acids on payloads or antibodies.
-
A Branched PEG Structure: Comprising a PEG6 and two PEG5 chains, this hydrophilic polymer backbone enhances the aqueous solubility of the entire conjugate, which is particularly advantageous when working with hydrophobic payloads.[1] The PEG chains also increase the hydrodynamic radius of the conjugate, which can prolong its circulation half-life and reduce immunogenicity.[1]
-
An Amide Bond (-amido-): This internal linkage is a key feature, potentially serving as a cleavable site within the linker, allowing for controlled payload release under specific physiological conditions.[2][3]
-
Two Terminal Azide (-N3) Groups: These bioorthogonal functional groups are highly selective for reactions with alkynes, enabling efficient conjugation through "click chemistry."[4][5] The presence of two azide groups allows for the attachment of multiple molecules, potentially increasing the drug-to-antibody ratio (DAR) in ADCs.[6]
The strategic placement of these functional groups makes this compound a powerful tool for creating next-generation ADCs with potentially improved therapeutic indices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound azide is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C48H94N10O21 | [7] |
| Molecular Weight | 1147.31 g/mol | [7] |
| Appearance | Solid | [7] |
| Purity | Typically ≥98% | [7] |
| Solubility | Soluble in water and most organic solvents. | [8] |
Reactivity of Functional Groups
The utility of this compound lies in the distinct and predictable reactivity of its terminal functional groups.
Reactivity of the Terminal Amino Group
The primary amine group is a nucleophile that readily reacts with electrophilic functional groups to form stable covalent bonds. This functionality is typically employed for the initial conjugation step, often with a payload molecule or a modifying reagent for the antibody.
Common Reactions:
-
Amide Bond Formation: The amino group reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable amide bond.[9]
Reactivity of the Terminal Azide Groups: Click Chemistry
The two terminal azide groups are key to the linker's functionality, enabling highly efficient and specific conjugation through azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry."[4] This bioorthogonal reaction proceeds with high yield under mild conditions and is tolerant of a wide range of functional groups found in biological systems.[5]
There are two primary modalities for azide-alkyne click chemistry:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide, resulting in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[4] CuAAC is known for its fast reaction kinetics.[10]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in biological systems, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The high ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst.[4]
The choice between CuAAC and SPAAC depends on the specific application, with CuAAC often favored for in vitro conjugations where speed is critical, and SPAAC being the method of choice for applications in living cells or in vivo.[3]
The branched nature of this compound may introduce some steric hindrance that could affect reaction kinetics compared to linear PEG-azides.[11][12] However, the flexible PEG chains are designed to minimize such effects.[3]
Quantitative Comparison of CuAAC and SPAAC Reactivity
| Reaction Type | Alkyne Partner | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Terminal Alkyne | 1 - 100 | Fast reaction kinetics, requires a copper(I) catalyst. |
| SPAAC | BCN | 0.1 - 1.0 | Copper-free, moderate reaction rate. |
| SPAAC | DBCO | 0.1 - 1.0 | Copper-free, faster than BCN. |
Note: Rate constants are approximate and can vary depending on the specific reactants, solvent, temperature, and catalyst system used.
The Amide Linkage: A Potential Cleavage Site
The internal amide bond in the this compound linker is designated as a "cleavable" site, a critical feature for the controlled release of a conjugated payload from an ADC upon internalization into a target cell.[13] The cleavage of this bond can be triggered by specific conditions within the cellular environment, primarily enzymatic activity or changes in pH.
Enzymatic Cleavage
In the context of ADCs, amide-based linkers are often designed to be substrates for lysosomal proteases, such as Cathepsin B, which are highly expressed in tumor cells.[] Cathepsin B recognizes specific peptide sequences and cleaves the amide bond.[] While the exact sequence in this compound is not a traditional dipeptide, the amide bond's accessibility can be engineered for enzymatic recognition. The cleavage of the linker leads to the release of the active payload inside the target cell, maximizing its cytotoxic effect while minimizing systemic toxicity.[2]
Hydrolytic Cleavage
Amide bonds can also undergo hydrolysis under acidic or basic conditions, although they are generally more stable than ester bonds.[15] The acidic environment of the lysosome (pH 4.5-5.0) could potentially facilitate the hydrolysis of the amide bond in the linker, leading to payload release.[1] However, this process is typically slower than enzymatic cleavage.[16] The stability of the amide bond in systemic circulation (pH 7.4) is a critical factor for the safety and efficacy of an ADC, preventing premature drug release.[17]
Experimental Protocols
The following sections provide detailed methodologies for the application of this compound in the synthesis of an Antibody-Drug Conjugate.
General Workflow for ADC Synthesis
The synthesis of an ADC using this trifunctional linker typically follows a two-step conjugation strategy. This approach allows for a more controlled and defined final product.
Detailed Protocol: Synthesis of a Site-Specific ADC via Enzymatic Ligation and Click Chemistry
This protocol describes the synthesis of a site-specifically modified ADC using a combination of microbial transglutaminase (MTGase) for linker attachment to the antibody and subsequent SPAAC for payload conjugation.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound azide linker
-
Microbial Transglutaminase (MTGase)
-
DBCO-functionalized payload (e.g., DBCO-MMAE)
-
Reaction buffers (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) system for purification
-
Analytical instrumentation for characterization (e.g., UV-Vis spectrophotometer, LC-MS)
Procedure:
Step 1: Enzymatic Conjugation of the Linker to the Antibody
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Linker Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Reaction Setup: In a reaction vessel, combine the antibody solution with a 20-fold molar excess of the this compound linker solution.
-
Enzymatic Reaction: Add MTGase to the reaction mixture at a final concentration of 0.1-0.5 mg/mL.
-
Incubation: Incubate the reaction at 37°C for 2-4 hours with gentle agitation.
-
Purification: Purify the antibody-linker conjugate using SEC to remove excess linker and MTGase. The column should be equilibrated with PBS, pH 7.4. Collect the fractions corresponding to the monomeric antibody conjugate.
Step 2: Conjugation of the Payload via SPAAC
-
Payload Solution: Dissolve the DBCO-functionalized payload in DMSO to a stock concentration of 10 mM.
-
Click Reaction: To the purified antibody-linker conjugate, add a 5-fold molar excess of the DBCO-payload solution per azide group on the linker.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.
-
Purification: Purify the final ADC using SEC to remove unreacted payload. The column should be equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Concentration and Storage: Concentrate the purified ADC to the desired concentration and store at -80°C.
Characterization of the ADC
Thorough characterization of the final ADC is crucial to ensure its quality and consistency.
Recommended Analyses:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[18]
-
Purity and Aggregation: Assessed by SEC.
-
Confirmation of Conjugation: Verified by SDS-PAGE, which will show an increase in the molecular weight of the antibody heavy and/or light chains upon conjugation.
-
Antigen Binding: The ability of the ADC to bind to its target antigen should be confirmed by ELISA or surface plasmon resonance (SPR).
Conclusion
The this compound azide linker is a highly versatile and enabling tool for the development of advanced bioconjugates, particularly ADCs. Its branched structure allows for the potential of higher drug loading, while the hydrophilic PEG chains contribute to improved physicochemical and pharmacokinetic properties. The distinct reactivities of the terminal amino and azide groups permit a controlled, stepwise conjugation strategy. Furthermore, the inclusion of a cleavable amide bond offers a mechanism for targeted payload release. A thorough understanding of the reactivity and properties of this linker, as detailed in this guide, is essential for its successful implementation in the design and synthesis of next-generation targeted therapeutics.
References
- 1. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Amino-PEG6-bis-PEG5-N3 - Creative Biolabs [creative-biolabs.com]
- 9. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
- 10. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 15. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Applications of long-chain PEG linkers in research
An In-depth Technical Guide to the Applications of Long-Chain PEG Linkers in Research
Introduction
Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern biomedical research and drug development. Their unique properties, including hydrophilicity, biocompatibility, and low immunogenicity, make them ideal for a wide range of applications. Long-chain PEG linkers, in particular, offer distinct advantages in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This guide provides a comprehensive overview of the applications of long-chain PEG linkers, with a focus on their role in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and other drug delivery systems.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical component of PROTAC design, and long-chain PEG linkers have proven to be highly effective in this regard.
The length and composition of the PEG linker significantly influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. Long-chain PEG linkers provide the necessary flexibility and distance to allow for optimal protein-protein interactions within the ternary complex. Furthermore, the hydrophilic nature of PEG linkers can enhance the solubility and cell permeability of PROTACs, thereby improving their overall efficacy.
Key Advantages of Long-Chain PEG Linkers in PROTACs:
-
Enhanced Ternary Complex Formation: Provides optimal spacing and flexibility for the interaction between the target protein and the E3 ligase.
-
Improved Physicochemical Properties: Increases the solubility and reduces the aggregation of PROTAC molecules.
-
Enhanced Cell Permeability: The "chameleon-like" nature of PEG chains can facilitate passive membrane permeability.
-
Reduced Off-Target Effects: By optimizing the ternary complex geometry, long-chain linkers can contribute to higher selectivity for the target protein.
Experimental Workflow for PROTAC Development
Technical Guide: Amino-PEG6-amido-bis-PEG5-N3 for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG6-amido-bis-PEG5-N3, a heterobifunctional linker critical for the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This document outlines its chemical properties, supplier information, and detailed experimental protocols for its application in bioconjugation.
Introduction to this compound
This compound is a versatile, cleavable 11-unit polyethylene glycol (PEG) linker.[1][2][3] It features a terminal primary amine and a terminal azide group, enabling sequential and orthogonal conjugation strategies. The primary amine allows for reaction with activated esters or carboxylic acids, while the azide group is available for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] The hydrophilic PEG chain enhances the solubility and pharmacokinetic profile of the resulting conjugates.
Supplier Information
This compound is available from several reputable suppliers catering to the research and pharmaceutical industries.
| Supplier | Catalog Number | Purity |
| MedchemExpress | HY-130957 | >98% |
| Amsbio | AMS.T17436 | Not specified |
| CymitQuimica | TM-T17436 | 98%[3] |
| Creative Biolabs | ADC-L-856 | >95% |
| BroadPharm | BP-43239 | Not specified |
Physicochemical Properties
A clear understanding of the molecule's properties is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₉₄N₁₀O₂₁ | [3] |
| Molecular Weight | 1147.31 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically >98% | [3] |
| Solubility | Soluble in DMSO, DMF, and water | |
| Storage | Store at -20°C for short-term and -80°C for long-term (up to 6 months)[1] |
Experimental Protocols
The following are detailed protocols for the application of this compound in the synthesis of antibody-drug conjugates. These protocols are representative and may require optimization for specific applications.
Protocol 1: Conjugation to an Antibody via Amide Bond Formation
This protocol describes the conjugation of the amine group of the linker to a carboxyl group on a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) with available carboxyl groups
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M MES, 0.15 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare a solution of the mAb in the Reaction Buffer at a concentration of 5-10 mg/mL.
-
Activation of Carboxyl Groups:
-
In a separate tube, dissolve EDC and NHS in anhydrous DMF to a final concentration of 100 mM each.
-
Add a 50-fold molar excess of the EDC/NHS solution to the mAb solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Linker Conjugation:
-
Dissolve this compound in anhydrous DMF to a concentration of 20 mM.
-
Add a 10 to 20-fold molar excess of the linker solution to the activated antibody solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes to quench the reaction.
-
Purification: Remove excess linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Characterize the resulting azide-functionalized antibody by UV-Vis spectroscopy, SEC-HPLC, and mass spectrometry to determine the linker-to-antibody ratio.
Protocol 2: Payload Attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-functionalized cytotoxic payload to the azide-functionalized antibody from Protocol 1.
Materials:
-
Azide-functionalized antibody (from Protocol 1)
-
Alkyne-functionalized cytotoxic payload
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of the alkyne-payload in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Catalyst Premix: In a microfuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 5 minutes.
-
Conjugation Reaction:
-
To the azide-functionalized antibody solution, add a 5 to 10-fold molar excess of the alkyne-payload solution.
-
Add the CuSO₄/THPTA premix to the antibody-payload mixture to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final ADC using a desalting column or size-exclusion chromatography (SEC) to remove excess payload and catalyst.
-
Analysis: Analyze the final ADC product by SEC-HPLC, HIC-HPLC, and mass spectrometry to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
Quantitative Data Summary
The following tables provide representative data for the characterization of the intermediates and the final ADC.
Table 1: Characterization of Azide-Functionalized Antibody
| Parameter | Result | Technique |
| Linker-to-Antibody Ratio | 3.8 - 4.2 | Mass Spectrometry |
| Purity | >95% | SEC-HPLC |
| Aggregation | <2% | SEC-HPLC |
Table 2: Characterization of Final Antibody-Drug Conjugate
| Parameter | Result | Technique |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 3.9 | HIC-HPLC, Mass Spectrometry |
| Purity | >98% | SEC-HPLC |
| Residual Free Drug | <1% | RP-HPLC |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows and the underlying chemical reactions.
References
Safety and Handling of Azide-Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical safety protocols and handling procedures for azide-containing compounds. Azides are invaluable reagents in various chemical transformations, including the synthesis of nitrogen-containing heterocycles, peptide chemistry, and "click" chemistry for bioconjugation and drug development. However, their utility is matched by their potential hazards, including high toxicity and explosive properties. Adherence to strict safety measures is paramount to mitigate these risks.
Understanding the Hazards of Azide-Containing Compounds
Azide-containing compounds, both inorganic and organic, are energetic materials that can decompose rapidly, releasing nitrogen gas. This decomposition can be initiated by heat, shock, friction, or light.[1][2]
1.1. Toxicity:
Sodium azide and other soluble azide salts are highly toxic, with a toxicity comparable to that of alkali cyanides.[3][4] Exposure can occur through inhalation, ingestion, or skin absorption.[1] The azide ion is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, leading to cellular hypoxia.[5]
Symptoms of azide poisoning can appear within minutes of exposure and range from dizziness, nausea, and headache at low doses to convulsions, hypotension, and respiratory failure at higher doses.[5] The formation of hydrazoic acid (HN₃) upon acidification of azide solutions presents a significant inhalation hazard, as it is a highly toxic and volatile liquid.[1][3]
1.2. Explosive Hazard:
The primary hazard associated with many azide compounds is their potential to decompose explosively.[1][2] The stability of organic azides is influenced by several factors, most notably the ratio of carbon and oxygen atoms to nitrogen atoms.
Two empirical rules are often used to estimate the stability of organic azides:
-
Carbon-to-Nitrogen (C/N) Ratio: The total number of nitrogen atoms in an organic azide should not exceed the number of carbon atoms. A more conservative guideline suggests that the ratio of the sum of carbon and oxygen atoms to nitrogen atoms ((N_C + N_O) / N_N) should be 3 or greater.[2][3]
-
Rule of Six: This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo) provides sufficient dilution to render the compound relatively safe to handle with appropriate precautions.[1]
Heavy metal azides, such as lead azide, copper azide, and silver azide, are notoriously shock-sensitive and can detonate with minimal provocation.[3][6] The formation of these salts can occur unintentionally when azide solutions come into contact with metals.
Quantitative Stability Data
The following tables summarize available quantitative data on the explosive properties of representative azide compounds. It is crucial to note that these values are context-dependent and can be influenced by factors such as purity, crystal form, and confinement.
Table 1: Impact and Friction Sensitivity of Selected Azide Compounds
| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference(s) |
| Lead Azide | 2.5 - 4 | 6.5 - 7.5 | [5][7] |
| Dextrinated Lead Azide | >40 | - | [5] |
| Azido Plasticizer Z1 | 48% explosions at 2.5 J | - | [8] |
| Azido Plasticizer Z3 | 52% explosions at 2.5 J | - | [8] |
| Azido Plasticizer Z8 | 44% explosions at 2.5 J | - | [8] |
| Azido Plasticizer Z12 | 40% explosions at 2.5 J | - | [8] |
Table 2: Thermal Decomposition Temperatures of Selected Azide Compounds
| Compound | Decomposition Temperature (°C) | Reference(s) |
| Sodium Azide | ~300 | [9] |
| Alkyl Azides (low N content) | >175 | [10] |
| 2,6-Diazido-3,5-dicyanopyridine | ~160-220 | [11] |
| 2,4,6-Triazido-3,5-dicyanopyridine | ~150-210 | [11] |
| 2,3,4,5-Tetraazido-6-cyanopyridine | ~90-140 | [11] |
Safe Handling and Storage
Strict adherence to the following procedures is essential when working with azide-containing compounds.
3.1. Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields are mandatory. For reactions with a higher risk of explosion, a face shield should be worn in addition to safety glasses.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Double-gloving is recommended, especially when handling concentrated solutions or solid azides.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
3.2. Engineering Controls:
-
Fume Hood: All manipulations of azide compounds, especially those involving volatile hydrazoic acid, must be performed in a certified chemical fume hood.
-
Blast Shield: For reactions involving the synthesis or use of potentially explosive azides, a blast shield is mandatory.
3.3. Incompatible Materials:
-
Heavy Metals: Avoid all contact with heavy metals such as copper, lead, silver, mercury, and their salts to prevent the formation of highly explosive metal azides. Use plastic or ceramic spatulas and non-metal containers.[3]
-
Acids: Do not mix azides with acids, as this will generate highly toxic and explosive hydrazoic acid.[1]
-
Halogenated Solvents: Avoid using halogenated solvents like dichloromethane and chloroform with azides, as they can form explosive di- and triazidomethane compounds.[4]
-
Other Incompatibles: Keep azides away from bromine, carbon disulfide, dimethyl sulfate, and nitric acid.[2]
3.4. Storage:
-
Store azide-containing compounds in a cool, dry, and dark place, away from heat, light, shock, and friction.[2]
-
Use tightly sealed, clearly labeled, non-metal containers.
-
Store azide waste in a dedicated and clearly labeled container, separate from other chemical waste streams, especially acidic waste.[2]
Experimental Protocols
The following are representative experimental protocols for common reactions involving azides. Always perform a thorough risk assessment before carrying out any new procedure.
4.1. Synthesis of Benzyl Azide
This protocol describes the synthesis of benzyl azide via a nucleophilic substitution reaction.
-
Reagents: Benzyl bromide, sodium azide, dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in DMSO.
-
To this solution, add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzyl azide.
-
Caption: Workflow for the synthesis of benzyl azide.
4.2. Staudinger Reaction
The Staudinger reaction reduces an organic azide to an amine using a phosphine reagent.
-
Reagents: Organic azide, triphenylphosphine, tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve the organic azide in THF in a round-bottom flask.
-
Add triphenylphosphine and water to the solution at room temperature.
-
Heat the reaction mixture to 65 °C and stir for several hours.
-
After cooling to room temperature, the reaction mixture can be worked up by extraction with an organic solvent.
-
The desired amine product is purified from the triphenylphosphine oxide byproduct, typically by chromatography or acid-base extraction.[12]
-
Caption: Simplified mechanism of the Staudinger reaction.
4.3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient "click" reaction for forming a 1,2,3-triazole linkage.
-
Reagents: Organic azide, terminal alkyne, copper(II) sulfate, sodium ascorbate, solvent (e.g., t-BuOH/H₂O).
-
Procedure:
-
Dissolve the organic azide and terminal alkyne in the chosen solvent system.
-
Add a solution of sodium ascorbate to the mixture.
-
Add a solution of copper(II) sulfate. The sodium ascorbate will reduce Cu(II) to the active Cu(I) catalyst in situ.
-
Stir the reaction at room temperature. The reaction is often complete within a few hours.
-
Workup typically involves extraction with an organic solvent and purification by chromatography.[13]
-
Caption: Key components of the CuAAC reaction.
4.4. Quenching of Excess Azide
Excess azide from a reaction must be safely quenched before disposal.
-
Reagents: Sodium nitrite, sulfuric acid.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and an addition funnel, dilute the aqueous azide-containing waste so that the azide concentration does not exceed 5%.
-
With stirring, add a 20% aqueous solution of sodium nitrite (approximately 1.5 g of sodium nitrite per gram of sodium azide).[14]
-
Slowly add 20% sulfuric acid via the addition funnel until the solution is acidic and gas evolution ceases.[14]
-
Test for the presence of excess nitrite using starch-iodide paper (a blue color indicates completion).[14]
-
Neutralize the solution before disposal according to institutional guidelines.
-
This procedure must be performed in a well-ventilated fume hood due to the evolution of toxic nitrogen oxides.
Caption: Step-by-step azide quenching protocol.
Azides in Signaling Pathway Research and Drug Development
The unique reactivity of the azide group has made it a powerful tool in chemical biology and drug development.
5.1. Bioorthogonal Chemical Reporters:
Azides are widely used as bioorthogonal chemical reporters.[15] Their small size and lack of reactivity with most biological functional groups allow them to be incorporated into biomolecules such as proteins, glycans, and lipids without significantly perturbing their function.[15][16] Once incorporated, the azide serves as a handle for "clicking" on a probe for visualization, enrichment, or identification.
-
Metabolic Labeling with Azido Sugars: Cells can be fed with azido-functionalized sugars, which are then incorporated into glycoproteins through the cell's natural metabolic pathways.[16][17] These tagged glycoproteins can then be visualized or isolated to study glycosylation patterns, which are crucial in many signaling pathways.[16]
Caption: Metabolic labeling with azido sugars.
-
Probing Kinase Signaling: Azide-containing probes have been developed to study kinase activity. These probes can be designed to bind to the active site of kinases, and the azide group allows for the subsequent attachment of a reporter molecule to identify and quantify the targeted kinases.[12][18]
5.2. Targeted Drug Delivery:
The efficiency and biocompatibility of click chemistry make it an ideal strategy for constructing targeted drug delivery systems.[18] An azide-functionalized targeting moiety (e.g., an antibody or peptide) can be "clicked" onto an alkyne-modified drug molecule, creating a conjugate that specifically delivers the therapeutic agent to the target cells.[18]
Emergency Procedures
6.1. Spills:
-
Small Spills: Carefully sweep up solid spills to avoid generating dust. Absorb liquid spills with an inert absorbent material. Decontaminate the area with a suitable quenching solution (e.g., a freshly prepared solution of sodium nitrite and acetic acid).
-
Large Spills: Evacuate the area immediately and contact your institution's environmental health and safety department.
6.2. Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention.
This guide provides a foundational understanding of the safe handling of azide-containing compounds. It is imperative that all researchers working with these materials consult the relevant Safety Data Sheets (SDS) and receive hands-on training from experienced personnel. A thorough understanding of the hazards and strict adherence to safety protocols are the keys to harnessing the synthetic power of azides while ensuring a safe laboratory environment.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. benchchem.com [benchchem.com]
- 5. euacademic.org [euacademic.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 10. Organic azide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Affinity-Based Probes Based on Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amino-PEG6-amido-bis-PEG5-N3 in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule connecting these two components is critical to the ADC's overall efficacy, stability, and pharmacokinetic profile.[1] Polyethylene glycol (PEG) linkers are frequently employed to enhance hydrophilicity, increase circulation half-life, and reduce immunogenicity.[2][] This document provides a detailed protocol for the synthesis of an ADC utilizing the "Amino-PEG6-amido-bis-PEG5-N3" linker, a cleavable, 11-unit PEG linker featuring a terminal primary amine and an azide group.[4][5][6] The amine serves as a conjugation point for the cytotoxic payload, while the azide allows for a highly specific "click chemistry" reaction with an alkyne-modified antibody.[7] This approach enables the site-specific construction of homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR).[8]
Introduction
The strategic design of an ADC hinges on three core components: the antibody, the payload, and the linker.[9] The linker, in particular, plays a pivotal role in the therapeutic index of the ADC by ensuring stability in circulation and facilitating the efficient release of the payload at the target site.[10] PEGylated linkers have emerged as a valuable tool in ADC development due to their ability to favorably modify the physicochemical properties of the conjugate, often leading to improved solubility and pharmacokinetic profiles.[][8]
The this compound linker offers a bifunctional platform for a two-step ADC synthesis strategy. The primary amine allows for the attachment of a payload containing a carboxylic acid group through a stable amide bond. The terminal azide group enables a subsequent bioorthogonal conjugation to an antibody that has been functionalized with an alkyne group, for example, via strain-promoted alkyne-azide cycloaddition (SPAAC).[4] This methodology allows for precise control over the conjugation site and stoichiometry, leading to the production of more homogeneous ADCs.[11]
Key Features of this compound Linker:
-
Enhanced Hydrophilicity: The PEG chain improves the water solubility of the ADC, which can be particularly beneficial when working with hydrophobic payloads.[8][12]
-
Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the ADC.[]
-
Defined Length: As a discrete PEG (dPEG®) construct, this linker has a defined molecular weight, contributing to the homogeneity of the final ADC product.[13]
-
Bioorthogonal Conjugation: The azide handle allows for highly specific and efficient click chemistry reactions, minimizing off-target modifications of the antibody.[7]
Experimental Protocols
This section details a two-stage protocol for the synthesis of an ADC using the this compound linker. Stage 1 describes the conjugation of a cytotoxic payload to the linker, and Stage 2 outlines the conjugation of the payload-linker construct to an alkyne-modified antibody.
Stage 1: Synthesis of Payload-Linker Conjugate
This protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid to the primary amine of the this compound linker via amide bond formation, activated by EDC and Sulfo-NHS.
Materials:
-
This compound Linker
-
Cytotoxic Payload with a Carboxylic Acid Group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Payload Activation:
-
Dissolve the carboxylic acid-containing cytotoxic payload in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.2 equivalents of Sulfo-NHS to the payload solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to generate the Sulfo-NHS ester.[1]
-
-
Conjugation to Linker:
-
Dissolve the this compound linker in the Reaction Buffer.
-
Add the activated payload solution to the linker solution. A 1.5 to 3-fold molar excess of the activated payload over the linker is recommended.
-
Incubate the reaction for 2-4 hours at room temperature with gentle stirring.
-
-
Reaction Quenching:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.[14]
-
-
Purification:
-
Purify the resulting payload-linker conjugate using an RP-HPLC system to remove unreacted payload, linker, and byproducts.
-
Lyophilize the pure fractions to obtain the payload-linker conjugate as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the payload-linker conjugate by LC-MS analysis.[15]
-
Stage 2: ADC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of the azide-functionalized payload-linker construct to an antibody that has been pre-modified with a dibenzocyclooctyne (DBCO) group.
Materials:
-
DBCO-modified Monoclonal Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized Payload-Linker Conjugate (from Stage 1)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Prepare the DBCO-modified antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
-
Conjugation Reaction:
-
Dissolve the azide-functionalized payload-linker conjugate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into PBS, pH 7.4.
-
Add a 3- to 5-fold molar excess of the payload-linker conjugate solution to the DBCO-modified antibody solution. The final concentration of the organic solvent should not exceed 10%.[14]
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Purify the final ADC from the excess payload-linker conjugate and other small molecules using an SEC column equilibrated with a suitable formulation buffer (e.g., PBS).[16]
-
-
ADC Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[15][17]
-
Purity and Aggregation: Assess the purity and the presence of aggregates in the final ADC preparation using Size-Exclusion Chromatography (SEC).[15]
-
Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen using an Enzyme-Linked Immunosorbent Assay (ELISA).[17]
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC on a target-expressing cancer cell line.[17]
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be generated during the synthesis and characterization of an ADC using the this compound linker.
| Parameter | Stage 1: Payload-Linker Synthesis |
| Reaction Yield | > 70% |
| Purity (by HPLC) | > 95% |
| Identity (by MS) | Confirmed |
| Parameter | Stage 2: ADC Characterization |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 |
| Purity (by SEC) | > 98% (monomer) |
| Aggregation | < 2% |
| Antigen Binding Affinity (KD) | Comparable to unconjugated antibody |
| In Vitro Cytotoxicity (IC50) | Potent and target-specific |
Visualizations
ADC Synthesis Workflow
Caption: Workflow for ADC synthesis using this compound linker.
Signaling Pathway of ADC Action
Caption: Generalized mechanism of action for an antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labinsights.nl [labinsights.nl]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. biochempeg.com [biochempeg.com]
- 11. books.rsc.org [books.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. enovatia.com [enovatia.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Amino-PEG6-amido-bis-PEG5-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG6-amido-bis-PEG5-N3 is a heterobifunctional and branched polyethylene glycol (PEG) linker designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs). This linker features a terminal primary amine and two azide (N3) groups. The primary amine allows for covalent attachment to a biomolecule, such as an antibody, through amine-reactive chemistries. The two azide moieties provide handles for the subsequent attachment of payload molecules via "click chemistry," enabling the synthesis of ADCs with a potentially high drug-to-antibody ratio (DAR). The hydrophilic PEG backbone enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2] This document provides detailed protocols for the use of this compound in the synthesis and characterization of ADCs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 1147.31 g/mol | [3] |
| Molecular Formula | C48H94N10O21 | [3] |
| Purity | >95% | [3] |
| Appearance | Solid | [3] |
| Storage Conditions | Store at -20°C to -80°C, protected from light and moisture. | [1] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes the conjugation of the primary amine of the linker to the lysine residues of a monoclonal antibody (mAb) using an N-hydroxysuccinimide (NHS) ester activation strategy.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
NHS ester-functionalized payload or a bifunctional crosslinker with an NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., PD-10)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Exchange the buffer of the mAb solution to the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise concentration of the mAb solution using a UV-Vis spectrophotometer at 280 nm.
-
-
Linker-Payload Activation (if applicable):
-
If conjugating a payload with a carboxylic acid, activate it with an NHS ester using standard EDC/NHS chemistry.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the NHS-activated linker-payload in anhydrous DMSO to prepare a 10 mM stock solution.
-
Add a 5- to 20-fold molar excess of the activated linker-payload to the antibody solution. The optimal ratio should be determined empirically.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or 4 hours at 4°C.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker-payload and quenching reagents by buffer exchange into PBS using desalting columns.
-
Protocol 2: Payload Attachment via Click Chemistry
This protocol outlines the general procedures for attaching alkyne-modified payloads to the azide groups of the antibody-linker conjugate via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
Azide-functionalized antibody conjugate from Protocol 1
-
Alkyne-modified payload
-
Copper(II) Sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate
-
Reaction Buffer: PBS, pH 7.0
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the alkyne-payload in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
-
-
CuAAC Reaction:
-
In a reaction vial, add the azide-functionalized antibody.
-
Add a 5- to 10-fold molar excess of the alkyne-payload per azide group.
-
Prepare the copper catalyst by premixing CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the copper catalyst to the reaction mixture to a final concentration of 1-2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted payload and copper catalyst.[4]
-
Materials:
-
Azide-functionalized antibody conjugate from Protocol 1
-
Strained alkyne-modified payload (e.g., DBCO, BCN)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the strained alkyne-payload in DMSO.
-
-
SPAAC Reaction:
-
To the azide-functionalized antibody, add a 3- to 5-fold molar excess of the strained alkyne-payload per azide group.
-
Incubate the reaction for 2-12 hours at room temperature or 37°C. Reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Purify the ADC using SEC or HIC to remove any unreacted payload.[4]
-
Characterization of the Antibody-Drug Conjugate
Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.[5]
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.
-
Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
Mass Spectrometry:
-
Intact Mass Analysis: Provides the molecular weight of the entire ADC, allowing for the determination of the distribution of different DAR species.
-
Peptide Mapping: After enzymatic digestion of the ADC, LC-MS/MS can be used to identify the specific conjugation sites on the antibody.[6]
Purity and Aggregation Analysis
Size-Exclusion Chromatography (SEC):
-
SEC separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric ADC and to detect the presence of high molecular weight aggregates or low molecular weight fragments.
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates molecules based on their hydrophobicity. Since the conjugation of a payload often increases the hydrophobicity of the antibody, HIC can be used to separate ADCs with different DARs from the unconjugated antibody.[7]
Data Presentation
The following tables provide representative data for the characterization of an ADC synthesized using a branched PEG linker. The actual results may vary depending on the specific antibody, payload, and reaction conditions.
Table 1: Representative Drug-to-Antibody Ratio (DAR) Data
| Analytical Method | Average DAR (Payload 1) | Average DAR (Payload 2) | Total Average DAR |
| UV-Vis Spectroscopy | 3.8 | 3.7 | 7.5 |
| Intact Mass Spectrometry | 3.9 | 3.8 | 7.7 |
Table 2: Representative Purity and Aggregation Data
| Analytical Method | Monomer Purity (%) | Aggregate Content (%) | Fragment Content (%) |
| Size-Exclusion Chromatography (SEC) | 98.5 | 1.2 | 0.3 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC synthesis and characterization.
ADC Mechanism of Action
Caption: Generalized mechanism of action for an antibody-drug conjugate.
Safety Precautions
Handle this compound and all chemical reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Azide-containing compounds can be energetic and should be handled with care. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for detailed safety information.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. carlroth.com [carlroth.com]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Amino-PEG6-amido-bis-PEG5-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG6-amido-bis-PEG5-N3 is a heterobifunctional, cleavable linker molecule extensively utilized in the field of bioconjugation and drug delivery. With a molecular weight of 1147.31 g/mol and a chemical formula of C₄₈H₉₄N₁₀O₂₁, this linker is comprised of a terminal primary amine, a total of eleven polyethylene glycol (PEG) units, and a terminal azide group.[1][2] The long, hydrophilic PEG chain enhances the solubility and biocompatibility of conjugates, making it an ideal component in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs).[3]
The terminal azide (N₃) group of this linker is specifically designed for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an alkyne-functionalized molecule.[2][4] The CuAAC reaction is renowned for its high efficiency, specificity, and mild reaction conditions, rendering it a powerful tool for covalently linking molecules in complex biological environments.[4] The primary amine on the other end of the linker allows for initial conjugation to a biomolecule or surface through standard amine-reactive chemistry (e.g., reaction with carboxylic acids or activated esters). This dual functionality makes this compound a versatile tool for multi-step bioconjugation strategies.
Applications
The unique structure of this compound lends itself to a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): This linker is frequently employed in the construction of ADCs, where the amine group can be coupled to an antibody, and the azide group can be "clicked" to a cytotoxic drug payload that has been modified with an alkyne.[3]
-
Bioconjugation: It can be used to link various biomolecules together, such as proteins, peptides, or nucleic acids, to create novel functional constructs.
-
Surface Modification: The amine group can be used to anchor the linker to a surface, while the azide group is available for the subsequent attachment of other molecules via click chemistry.
-
Drug Delivery and Targeting: The PEG chain can improve the pharmacokinetic properties of a drug, and the click chemistry handle allows for the attachment of targeting ligands.
Data Presentation
The efficiency of the CuAAC reaction is influenced by several parameters, including the choice of catalyst, ligand, solvent, and temperature. The following tables summarize typical reaction conditions and expected outcomes for CuAAC reactions involving long-chain azide-PEG linkers, similar to this compound.
Table 1: Typical Reaction Conditions for CuAAC with Azide-PEG Linkers
| Parameter | Recommended Conditions | Notes |
| Reactants | Azide-PEG Linker and Alkyne-functionalized molecule | Molar ratio of azide to alkyne is often 1:1 to 1.5:1.[5] |
| Copper Source | CuSO₄·5H₂O (in situ reduction) or Cu(I) salts (e.g., CuBr) | CuSO₄ with sodium ascorbate is a common and convenient method to generate Cu(I) in situ.[5] |
| Reducing Agent | Sodium Ascorbate | Typically used in excess (2-5 equivalents) relative to the copper source. Should be prepared fresh. |
| Ligand | THPTA (water-soluble) or TBTA (organic-soluble) | Used to stabilize the Cu(I) catalyst and increase reaction rate. Ligand to copper ratio is often 2:1 to 5:1.[6] |
| Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF, or mixtures (e.g., t-BuOH/H₂O) | The choice of solvent depends on the solubility of the reactants.[5] |
| Temperature | Room temperature to 50°C | Most reactions proceed efficiently at room temperature. |
| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by an appropriate analytical technique (e.g., LC-MS, HPLC).[5] |
Table 2: Example Reaction Yields for CuAAC with PEGylated Substrates
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Alkyne-Coumarin | Azide-PEG | Cu(I) | scCO₂ | 24 | 82.3 | [7] |
| Phenylacetylene | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] | Neat | 0.08 | >99 | [8] |
| Propargyl Alcohol | Azidopropanol | CuI | Molten PEG2000 | 2 | 91-97 | [9] |
| Alkyne-Peptide | Azide-Peptide | Copper Wire | DMF | 5 | 100 | [4] |
| Alkyne-Amino Acid | Azide-Amino Acid | CuSO₄/NaAsc/TBTA | Not specified | 18 | 78 | [4] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for the CuAAC reaction with this compound. Optimization of reactant concentrations, catalyst loading, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., DMSO, t-BuOH/H₂O mixture)
-
Deionized water
-
Nitrogen or Argon gas (optional, for deoxygenation)
Procedure:
-
Reactant Preparation: Dissolve the this compound (1.0 - 1.2 equivalents) and the alkyne-functionalized molecule (1.0 equivalent) in the chosen solvent system. If using aqueous buffers, ensure all components are soluble.
-
Catalyst and Ligand Premix: In a separate vial, prepare a stock solution of the copper catalyst and the ligand. For example, dissolve CuSO₄·5H₂O and THPTA in deionized water. The ligand-to-copper ratio is typically 2:1 to 5:1.[6]
-
Reaction Setup: In a reaction vessel, add the solution of the azide and alkyne. If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
Addition of Catalyst: Add the premixed copper/ligand solution to the reaction mixture.
-
Reaction Initiation: Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate (2-5 equivalents relative to copper).
-
Incubation: Stir the reaction mixture at room temperature. For less reactive substrates or lower concentrations, the reaction time may need to be extended up to 24 hours, and gentle heating (e.g., 37-50°C) can be applied.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical method such as LC-MS or HPLC.
-
Work-up and Purification: Upon completion, the method of purification will depend on the nature of the product.
-
For small molecule conjugates: The reaction mixture can be diluted with water and extracted with an organic solvent. The organic layer can then be washed with a solution of EDTA to remove copper ions, followed by brine. The product can be further purified by silica gel column chromatography.[6]
-
For protein/biomolecule conjugates: The product can be purified using size-exclusion chromatography (SEC) to remove excess reagents and the copper catalyst.[] Ion-exchange chromatography (IEX) or reversed-phase HPLC (RP-HPLC) can also be effective for purifying PEGylated proteins.[][11]
-
Protocol 2: Characterization of the Click Chemistry Product
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean NMR tube.[12]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher.
-
Expected Signals: Look for the characteristic singlet of the triazole proton (typically between 7.5-8.0 ppm in ¹H NMR), along with signals corresponding to the PEG backbone (around 3.6 ppm) and the specific protons of the conjugated molecule.[6]
2. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the purified product in a solvent suitable for electrospray ionization (ESI), such as a mixture of water, acetonitrile, and a small amount of formic acid.
-
Data Acquisition: Acquire the mass spectrum using an ESI-MS instrument in positive ion mode.
-
Data Analysis: Analyze the resulting mass spectrum to identify the peaks corresponding to the expected molecular ions ([M+H]⁺, [M+Na]⁺, etc.). Compare the observed m/z values with the theoretically calculated exact mass to confirm the identity of the product.[6]
Visualizations
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for SPAAC Reaction of Amino-PEG6-amido-bis-PEG5-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a vital tool in bioconjugation and drug development due to its bioorthogonal nature, allowing for efficient and specific covalent bond formation in complex biological environments without the need for cytotoxic copper catalysts.[1][2][][4] This application note provides detailed protocols for the use of Amino-PEG6-amido-bis-PEG5-N3, a heterobifunctional linker containing a terminal azide group for SPAAC and a terminal amine group for further functionalization. The inclusion of polyethylene glycol (PEG) spacers enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[1][5][6] These protocols are designed to guide researchers in performing SPAAC reactions with this specific linker and a cyclooctyne-modified molecule, such as one containing Dibenzocyclooctyne (DBCO).
Key Features of SPAAC Reactions:
-
Copper-Free: Eliminates the need for cytotoxic copper catalysts, making it ideal for live-cell imaging and in vivo applications.[2][7]
-
Biocompatible: The reaction proceeds efficiently under mild, physiological conditions (pH and temperature), preserving the integrity of sensitive biomolecules.[2][5][7]
-
High Specificity: The azide and cyclooctyne groups react selectively with each other, minimizing off-target reactions with other functional groups found in biological systems.[2][5]
-
Stable Linkage: The resulting triazole linkage is highly stable under physiological conditions.[2][8]
Data Presentation
The efficiency of SPAAC reactions is influenced by several factors including the choice of cyclooctyne, reactant concentrations, temperature, and pH.[5] The following table summarizes representative quantitative data for SPAAC reactions involving PEGylated azides and common strained alkynes, providing a reference for reaction planning. The presence of a PEG linker has been shown to enhance reaction rates.[9][10][11]
| Strained Alkyne | Azide Moiety | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer | Reference |
| DBCO | PEGylated Azide | 0.18 - 1.22 | PBS, HEPES | [9][12] |
| BCN | PEGylated Azide | 0.05 - 0.5 | PBS, Water | [13] |
| DIBO | Azido-containing monosaccharide | ~1.0 | Methanol/Water | [14] |
Note: The specific reaction rate for this compound will depend on the specific cyclooctyne used and the precise reaction conditions. The data above should be used as a guideline for initial experimental design.
Experimental Protocols
This section provides a detailed methodology for the SPAAC reaction between this compound and a DBCO-functionalized molecule.
Protocol 1: General SPAAC Reaction
This protocol outlines the general procedure for conjugating this compound to a DBCO-functionalized molecule (e.g., a protein, peptide, or small molecule).
Materials and Reagents:
-
This compound
-
DBCO-functionalized molecule
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer pH 7.0-7.5, or another suitable amine-free buffer.[5][9]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for preparing stock solutions.[1][13]
-
Purification system (e.g., Size Exclusion Chromatography (SEC), dialysis, or HPLC).[5][12]
Procedure:
-
Reagent Preparation:
-
Allow the vials of this compound and the DBCO-functionalized molecule to warm to room temperature before opening to prevent condensation.[1]
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).[13]
-
Prepare a solution of the DBCO-functionalized molecule in the chosen reaction buffer to the desired final concentration (e.g., 1-5 mg/mL for a protein).[5] Ensure the final concentration of the organic solvent from the stock solutions is kept low (typically <10%) to avoid precipitation of biomolecules.[15]
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the solution of the DBCO-functionalized molecule.
-
Add the stock solution of this compound to the reaction mixture. A 1.5 to 5-fold molar excess of the azide linker over the DBCO-functionalized molecule is a common starting point.[16]
-
-
Incubation:
-
Reaction Monitoring (Optional):
-
Purification:
-
Characterization and Storage:
-
Characterize the purified conjugate using appropriate analytical techniques (e.g., Mass Spectrometry, SDS-PAGE for proteins).
-
Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C for long-term storage.[18]
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the SPAAC reaction.
Caption: General experimental workflow for the SPAAC reaction.
Signaling Pathway Analogy: Bioconjugation Cascade
This diagram provides a conceptual analogy of the bioconjugation process, representing it as a signaling cascade.
Caption: Conceptual cascade of the bioconjugation process.
Logical Relationship of Functional Components
This diagram illustrates the logical relationship between the functional components of the reactants and the final product.
Caption: Functional components and their linkage in the SPAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. New approach to bioconjugation by combining strain-promoted azide-alkyne cycloaddition (SPAAC) with inorganic click (iClick) - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Bioconjugation of Peptides with Amino-PEG6-amido-bis-PEG5-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides.[1][2] PEGylation can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which reduces renal clearance and protects it from proteolytic degradation.[1][2] This leads to a longer circulation half-life, reduced immunogenicity, and improved solubility.[3][4]
This document provides detailed application notes and protocols for the bioconjugation of peptides using a specific heterobifunctional linker, Amino-PEG6-amido-bis-PEG5-N3 . This linker features a terminal primary amine and two terminal azide (N3) groups, enabling a versatile, two-stage conjugation strategy. The primary amine allows for initial coupling to a peptide's carboxylic acid group (e.g., C-terminus or acidic amino acid side chains) via stable amide bond formation. The two azide functionalities are then available for subsequent conjugation to alkyne-modified molecules, such as targeting ligands, imaging agents, or other therapeutic payloads, through highly efficient and bio-orthogonal "click chemistry".[5][6][7]
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage under mild, aqueous conditions, making it ideal for biomolecule modification.[8][9] This dual-functionality linker is particularly useful for creating complex bioconjugates where precise control over the architecture and stoichiometry is required, such as in the development of advanced drug delivery systems and peptide-drug conjugates.[7]
Key Applications
-
Targeted Drug Delivery: The dual azide groups can be used to attach two targeting moieties or a combination of a targeting ligand and a therapeutic agent, enabling specific delivery to diseased cells or tissues.
-
Development of Peptide-Drug Conjugates (PDCs): A cytotoxic drug modified with an alkyne group can be "clicked" onto the PEGylated peptide, combining the specificity of the peptide with the potency of the drug.
-
Multivalent Peptide Scaffolds: Conjugation of multiple copies of a peptide or different peptides to a central core can enhance binding avidity to biological targets.
-
Imaging Probes: Attachment of alkyne-functionalized fluorescent dyes or chelating agents for radioisotopes allows for the creation of peptide-based imaging agents for diagnostics.
Experimental Protocols
This section details a two-stage protocol for the bioconjugation of a model peptide using the this compound linker.
Stage 1: Amide Coupling of the Linker to a Peptide
This first stage involves forming a stable amide bond between the primary amine of the PEG linker and a carboxylic acid group on the peptide. This is typically achieved using carbodiimide chemistry with EDC and Sulfo-NHS to activate the carboxyl group.
Materials:
-
Peptide with an accessible carboxylic acid group (e.g., C-terminus, Asp, or Glu side chain), purity >95%
-
This compound linker
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[10]
-
Characterization Instruments: Mass Spectrometer (MALDI-TOF or LC-ESI-MS)[8]
Protocol:
-
Peptide & Linker Preparation:
-
Dissolve the peptide in Coupling Buffer to a final concentration of 2-5 mg/mL.
-
Dissolve the this compound linker in anhydrous DMF or DMSO to create a 100 mM stock solution.
-
-
Activation of Peptide's Carboxylic Acid:
-
In a separate tube, prepare a fresh solution of 100 mM EDC and 100 mM Sulfo-NHS in Activation Buffer.
-
Add a 10-fold molar excess of both EDC and Sulfo-NHS to the peptide solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming an amine-reactive Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Immediately add a 5-fold molar excess of the dissolved PEG linker to the activated peptide solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature to deactivate any unreacted Sulfo-NHS esters.
-
-
Purification:
-
Characterization & Quantification:
-
Collect fractions and confirm the molecular weight of the purified conjugate using mass spectrometry.[3]
-
Lyophilize the pure fractions and store at -20°C or below.
-
Quantify the peptide concentration using a suitable method, such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr) or a peptide quantification assay.
-
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This second stage attaches an alkyne-modified molecule (e.g., a fluorescent dye, targeting ligand) to the azide groups on the peptide-PEG conjugate.
Materials:
-
Purified peptide-PEG-azide conjugate from Stage 1
-
Alkyne-modified molecule of interest
-
Reaction Buffer: PBS, pH 7.4, or Tris-buffered saline (TBS)
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Copper Ligand (optional, e.g., THPTA)
-
Purification System: RP-HPLC or Size-Exclusion Chromatography (SEC)
-
Characterization Instruments: Mass Spectrometer, UV-Vis Spectrophotometer
Protocol:
-
Reagent Preparation:
-
Dissolve the lyophilized peptide-PEG-azide conjugate in the Reaction Buffer to a concentration of 1-2 mg/mL.
-
Dissolve the alkyne-modified molecule in DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Prepare fresh stock solutions of 50 mM CuSO4 in water and 250 mM Sodium Ascorbate in water.
-
-
Click Reaction Setup:
-
In a reaction tube, combine the peptide-PEG-azide solution and the alkyne-modified molecule. A 5- to 10-fold molar excess of the alkyne molecule per azide group is recommended.
-
If using a ligand, add it to the reaction mixture at this point (e.g., THPTA at a final concentration of 1 mM).
-
-
Initiation of the Reaction:
-
Initiate the click reaction by adding sodium ascorbate to the mixture (final concentration ~5 mM), followed immediately by CuSO4 (final concentration ~1 mM).[7]
-
The solution may briefly turn a faint yellow/green color.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye. Monitor the reaction progress by LC-MS if possible.
-
-
Purification:
-
Purify the final bioconjugate from excess reagents and catalyst using RP-HPLC or SEC. SEC is effective at removing small molecules like the catalyst and unreacted alkyne compound.[]
-
-
Final Characterization:
-
Analyze the purified product by mass spectrometry to confirm the final molecular weight.
-
Use UV-Vis spectroscopy to confirm the presence of the attached molecule if it has a characteristic absorbance spectrum.
-
Lyophilize the final product and store appropriately.
-
Data Presentation
Table 1: Representative Reaction Parameters for Two-Stage Conjugation
| Parameter | Stage 1: Amide Coupling | Stage 2: CuAAC Click Reaction |
| Reactants | Peptide (C-terminus) + Amino-PEG-Azide | Peptide-PEG-Azide + Alkyne-Dye |
| Peptide Conc. | 2 mg/mL | 1 mg/mL |
| Linker Molar Excess | 5-fold | N/A |
| Alkyne-Dye Molar Excess | N/A | 10-fold (per azide) |
| Catalyst/Reagents | EDC / Sulfo-NHS | CuSO4 / Sodium Ascorbate |
| Catalyst Conc. | 10 mM / 10 mM | 1 mM / 5 mM |
| Solvent/Buffer | PBS, pH 7.4 | PBS, pH 7.4 |
| Reaction Time | 2 hours | 1.5 hours |
| Temperature | Room Temperature | Room Temperature |
| Typical Yield | 60 - 80% | > 90%[12] |
Table 2: Characterization Data for a Model Peptide Conjugate
| Species | Theoretical Mass (Da) | Observed Mass (Da) by ESI-MS[3] |
| Model Peptide | 2500.0 | 2500.2 |
| Peptide-PEG-Azide (Stage 1) | 3647.3 | 3647.5 |
| Final Conjugate (Stage 2) | 4297.8 | 4298.1 |
| (Assuming attachment of two alkyne-dye molecules, MW 325.25 Da each) |
Visualization of Workflows and Pathways
Caption: Workflow for two-stage peptide bioconjugation.
Caption: Pathway for targeted drug delivery via endocytosis.
References
- 1. qyaobio.com [qyaobio.com]
- 2. enovatia.com [enovatia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
Application Notes and Protocols for Labeling Antibodies with Amino-PEG6-amido-bis-PEG5-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of antibodies with functional linkers is a cornerstone of modern biotherapeutics and diagnostics development, particularly in the construction of Antibody-Drug Conjugates (ADCs). The choice of linker is critical as it influences the stability, solubility, pharmacokinetics, and efficacy of the final conjugate. Amino-PEG6-amido-bis-PEG5-N3 is a heterobifunctional, cleavable polyethylene glycol (PEG) linker designed for advanced bioconjugation strategies.
This linker possesses a terminal primary amine for initial conjugation to an antibody and a terminal azide group for subsequent bioorthogonal "click" chemistry reactions. The extended PEG chain (eleven PEG units in total) enhances the hydrophilicity of the antibody conjugate, which can mitigate aggregation issues often associated with hydrophobic payloads and improve the overall pharmacokinetic profile.[1]
These application notes provide a comprehensive guide to the two-stage process of utilizing this linker:
-
Stage 1: Antibody-Linker Conjugation. Covalent attachment of the this compound linker to an antibody via the activation of antibody carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
-
Stage 2: Bioorthogonal "Click" Chemistry. Utilization of the terminal azide on the PEG-ylated antibody for reaction with an alkyne- or cyclooctyne-containing molecule, such as a cytotoxic drug, a fluorescent probe, or a radiolabel.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₈H₉₄N₁₀O₂₁ |
| Molecular Weight | 1147.31 g/mol |
| Appearance | Solid |
| Purity | >95% |
| Functional Group 1 | Primary Amine (-NH₂) |
| Functional Group 2 | Azide (-N₃) |
| Solubility | Soluble in aqueous buffers, DMSO, DMF |
Table 1: Physicochemical properties of the this compound linker.[2]
Stage 1: Antibody-Linker Conjugation via EDC/NHS Chemistry
The primary amine of the linker is conjugated to carboxyl groups (on aspartic acid, glutamic acid residues, or the C-terminus) on the antibody. This is achieved by activating the antibody's carboxyl groups with EDC and NHS to form a semi-stable, amine-reactive NHS ester.
Experimental Protocol: EDC/NHS-mediated Linker Conjugation
This protocol is a starting point and should be optimized for each specific antibody and application.
Materials:
-
Antibody (in an amine-free and carboxyl-free buffer, e.g., 0.1 M MES Buffer, pH 6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Sephadex G-25) for buffer exchange and purification
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris) or carboxylates, perform a buffer exchange into the Activation Buffer.
-
Adjust the antibody concentration to 2-5 mg/mL.
-
-
Reagent Preparation (Prepare immediately before use):
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Prepare 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in cold Activation Buffer.
-
-
Activation of Antibody Carboxyl Groups:
-
Add a 50-fold molar excess of EDC and a 50-fold molar excess of NHS to the antibody solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Immediately after activation, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5). This step is crucial to prevent polymerization of the amino-linker.
-
To the activated antibody, add the desired molar excess of the dissolved this compound linker. A starting point for optimization is a 10- to 20-fold molar excess of the linker over the antibody.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any remaining activated carboxyl groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the azide-labeled antibody from excess linker and reaction byproducts using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Optimization of Molar Ratio
The degree of labeling (DoL) is highly dependent on the molar ratio of the linker to the antibody. It is recommended to perform a series of reactions with varying molar excesses to determine the optimal ratio for the desired DoL while maintaining antibody integrity and function.
| Molar Excess (Linker:Ab) | Expected DoL Range | Observations |
| 5:1 | 1 - 3 | Low labeling, minimal impact on antibody function. |
| 10:1 | 3 - 5 | Moderate labeling, often a good starting point. |
| 20:1 | 4 - 7 | Higher labeling, potential for increased heterogeneity. |
| 50:1 | > 6 | High labeling, risk of aggregation and loss of activity. |
Table 2: Example optimization results for conjugating a 150 kDa IgG antibody.[2]
Workflow for Antibody-Linker Conjugation
Caption: Workflow for EDC/NHS-mediated antibody-linker conjugation.
Stage 2: Bioorthogonal "Click" Chemistry
The azide-functionalized antibody can be conjugated to a molecule of interest containing a compatible reactive group. The two primary methods are Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for conjugating molecules to antibodies, especially when the presence of copper is a concern for protein integrity or in vivo applications. It involves the reaction of the azide-labeled antibody with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.[3]
Materials:
-
Azide-labeled antibody (in PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., DBCO-drug, DBCO-fluorophore)
-
Anhydrous DMSO or DMF for dissolving the DBCO-reagent
-
Purification system (e.g., SEC, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized molecule in anhydrous DMSO to a stock concentration of 10 mM.
-
-
SPAAC Reaction:
-
To the azide-labeled antibody solution, add a 3- to 10-fold molar excess of the DBCO-functionalized molecule. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction can be monitored by observing the decrease in DBCO absorbance at ~310 nm.[4]
-
-
Purification:
-
Purify the final antibody conjugate from unreacted DBCO-reagent using SEC or extensive dialysis against a suitable storage buffer.
-
Workflow for SPAAC Reaction
Caption: Workflow for the SPAAC "click" chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient click chemistry reaction that requires a copper(I) catalyst. It is suitable for a wide range of applications, particularly when reaction speed is important.[1]
Materials:
-
Azide-labeled antibody (in PBS, pH 7.4)
-
Alkyne-functionalized molecule
-
Copper(II) Sulfate (CuSO₄)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper Ligand (e.g., THPTA)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., SEC)
Procedure:
-
Reagent Preparation (Prepare fresh):
-
Dissolve the alkyne-functionalized molecule in DMSO to 10 mM.
-
Prepare a 100 mM solution of Sodium Ascorbate in water.
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 100 mM solution of THPTA ligand in water.
-
-
CuAAC Reaction:
-
In a reaction tube, add the azide-labeled antibody.
-
Add a 5- to 10-fold molar excess of the alkyne-functionalized molecule.
-
In a separate tube, premix the CuSO₄ and THPTA ligand in a 1:5 molar ratio.
-
Add the copper/ligand premix to the antibody-alkyne mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 1-5 mM.
-
Incubate for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the final antibody conjugate using SEC to remove the copper catalyst, excess reagents, and byproducts.
-
Workflow for CuAAC Reaction
Caption: Workflow for the CuAAC "click" chemistry reaction.
Characterization of Antibody Conjugates
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final antibody conjugate.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess conjugation and purity | A shift in the molecular weight of the antibody heavy and/or light chains corresponding to the mass of the attached linker and payload. A clean band indicates high purity. |
| UV-Vis Spectrophotometry | Determine Degree of Labeling (DoL) | By measuring the absorbance at 280 nm (for the antibody) and at the λₘₐₓ of the payload (if it has a chromophore), the average number of molecules conjugated per antibody can be calculated.[5] |
| Size-Exclusion Chromatography (SEC) | Quantify aggregation and purity | A single, sharp peak corresponding to the monomeric antibody conjugate indicates a lack of aggregation. |
| Mass Spectrometry (MS) | Confirm identity and DoL distribution | ESI-MS or MALDI-TOF can be used to measure the mass of the intact conjugate, confirming the covalent attachment and providing information on the distribution of species with different DoLs.[6] |
| Functional Assays (e.g., ELISA, cell-based assays) | Evaluate biological activity | Confirm that the antigen-binding affinity and/or the cytotoxic activity of the payload are retained after conjugation. |
Table 3: Common analytical techniques for the characterization of antibody conjugates.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DoL) | - Inefficient antibody activation (EDC/NHS hydrolysis).- Presence of amine-containing buffers.- Insufficient molar excess of the linker. | - Prepare EDC/NHS solutions fresh and use immediately.- Perform thorough buffer exchange into an amine-free buffer.- Increase the molar ratio of the linker in the conjugation step. |
| Antibody Aggregation | - High DoL, especially with hydrophobic payloads.- High concentration of organic solvent (DMSO/DMF).- Inappropriate buffer conditions. | - Reduce the molar excess of the linker to lower the DoL.- Keep the final concentration of organic solvent below 10% (v/v).- Optimize buffer pH and ionic strength; consider using formulation excipients. |
| Inefficient Click Reaction | - Degradation of DBCO-reagent.- Inactive copper catalyst (for CuAAC).- Steric hindrance. | - Store DBCO-reagents protected from light and moisture.- Use freshly prepared Sodium Ascorbate for CuAAC.- Consider a longer PEG spacer on the click-reactive molecule. |
Table 4: Troubleshooting guide for common issues in antibody conjugation.
Conclusion
The this compound linker offers a versatile and powerful tool for the creation of advanced antibody conjugates. By following a two-stage conjugation strategy involving initial EDC/NHS-mediated attachment to the antibody followed by bioorthogonal click chemistry, researchers can precisely engineer conjugates with enhanced physicochemical properties. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving reproducible and effective biotherapeutics and research tools.
References
- 1. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. enovatia.com [enovatia.com]
Application Notes and Protocols for Achieving a Specific Drug-to-Antibody Ratio (DAR)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that defines the average number of drug molecules conjugated to a single antibody.[1][] This parameter profoundly influences the ADC's therapeutic index, impacting its efficacy, safety, pharmacokinetics, and overall stability.[1][3][4] An optimal DAR is essential for balancing the potency of the cytotoxic payload with the biophysical properties of the antibody, ensuring effective drug delivery to target cells while minimizing off-target toxicity.[][5] While higher DAR values can increase cytotoxicity, they may also lead to faster clearance, increased aggregation, and potential immunogenicity.[4][6] Therefore, precise control over the DAR is a fundamental aspect of ADC development.[1]
This document provides detailed application notes and protocols for achieving a specific DAR through various conjugation strategies. It is intended for researchers, scientists, and drug development professionals working on the design and synthesis of ADCs.
Strategies for Controlling the Drug-to-Antibody Ratio (DAR)
There are two primary strategies for controlling the DAR: stochastic conjugation and site-specific conjugation.[7]
Stochastic Conjugation: A Heterogeneous Approach
Stochastic conjugation involves the random attachment of drug-linkers to native amino acid residues on the antibody, primarily the ε-amino group of lysines or the thiol group of cysteines derived from reduced interchain disulfide bonds.[7][8] This method results in a heterogeneous mixture of ADC species with a distribution of different DARs (e.g., DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).[7][9]
-
Lysine Conjugation: This traditional method utilizes the reaction of activated esters (e.g., N-hydroxysuccinimide esters) with the numerous surface-exposed lysine residues on an antibody.[8] Controlling the DAR in lysine conjugation is challenging due to the large number of available lysines, often leading to a broad DAR distribution.
-
Cysteine Conjugation: This "semi-random" approach involves the partial or complete reduction of interchain disulfide bonds to generate free thiol groups for conjugation, typically with maleimide-functionalized linkers.[8] By controlling the extent of reduction, a more defined range of even-numbered DAR species (2, 4, 6, 8) can be achieved.[7]
Site-Specific Conjugation: A Homogeneous Approach
Site-specific conjugation methods enable the precise attachment of payloads to predetermined locations on the antibody, resulting in a more homogeneous ADC product with a well-defined DAR.[7][10][11] This enhanced homogeneity can significantly improve the ADC's pharmacokinetics, efficacy, and safety profile.[7]
Key site-specific conjugation strategies include:
-
Engineered Cysteines (THIOMABs): This technique involves introducing cysteine mutations at specific sites on the antibody sequence, providing reactive thiol groups for conjugation.[10]
-
Enzymatic Conjugation: Enzymes like microbial transglutaminase (MTG) can be used to conjugate payloads to specific glutamine or lysine residues on the antibody.[1][10][12]
-
Incorporation of Unnatural Amino Acids: Unnatural amino acids with orthogonal reactivity can be incorporated into the antibody sequence, providing a unique chemical handle for conjugation.[10]
-
Glycan Remodeling: The N-linked glycans on the antibody's Fc region can be enzymatically modified to introduce reactive sites for conjugation.
Below is a diagram illustrating the general workflow for ADC development, highlighting the conjugation step where DAR is determined.
Data Presentation: DAR Distribution Comparison
The choice of conjugation strategy significantly impacts the homogeneity of the resulting ADC. The following tables summarize representative quantitative data comparing the DAR distribution of ADCs prepared by stochastic and site-specific methods.
Table 1: Representative DAR Distribution for Stochastic Cysteine-Linked ADC
| DAR Species | Relative Abundance (%) |
| 0 | 5 - 15 |
| 2 | 20 - 30 |
| 4 | 30 - 40 |
| 6 | 15 - 25 |
| 8 | 5 - 10 |
| Average DAR | ~3.5 - 4.5 |
Data compiled from representative HIC-HPLC profiles described in the literature.[7]
Table 2: Representative DAR Distribution for Site-Specific ADC (Engineered Cysteine)
| DAR Species | Relative Abundance (%) |
| 0 | < 2 |
| 2 | > 95 |
| 4 | < 2 |
| Average DAR | ~2.0 |
Data represents a typical outcome for a site-specific conjugation targeting two engineered cysteines.
Experimental Protocols
The following protocols provide detailed methodologies for achieving a specific DAR using common conjugation techniques.
Protocol 1: Stochastic Cysteine Conjugation to Achieve an Average DAR of ~4
This protocol describes a common method for producing a heterogeneous ADC with an average DAR of approximately 4 via partial reduction of interchain disulfides followed by conjugation to a maleimide-containing drug-linker.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
-
Drug-linker with a maleimide group (e.g., vc-MMAE) dissolved in DMSO
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
-
Reaction buffer (e.g., PBS with 50 mM borate, pH 8.0)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into the reaction buffer.
-
Adjust the mAb concentration to 5 mg/mL.
-
-
Partial Reduction:
-
Add TCEP to the mAb solution at a molar ratio of 2.5:1 (TCEP:mAb). The exact ratio may need optimization depending on the specific antibody.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Conjugation Reaction:
-
Cool the reaction mixture to room temperature.
-
Add the maleimide-drug-linker dissolved in DMSO to the reduced antibody solution at a molar ratio of 5:1 (drug-linker:mAb). The final DMSO concentration should be kept below 10% (v/v).
-
Incubate at room temperature for 1 hour with gentle mixing, protected from light.
-
-
Quenching:
-
Add a 3-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other reagents using SEC or TFF.
-
Buffer exchange the purified ADC into a suitable formulation buffer.
-
-
Characterization:
-
Determine the average DAR and DAR distribution using Hydrophobic Interaction Chromatography (HIC)-HPLC or LC-MS.
-
Assess other quality attributes such as aggregation, purity, and endotoxin levels.
-
The logical relationship for controlling DAR in stochastic cysteine conjugation is depicted in the diagram below.
Protocol 2: Site-Specific Conjugation using Engineered Cysteines to Achieve a DAR of 2
This protocol outlines the procedure for conjugating a drug-linker to an antibody with two engineered cysteine residues, resulting in a homogeneous ADC with a DAR of 2.
Materials:
-
Engineered mAb with two accessible cysteine residues (e.g., THIOMAB™) at 5-10 mg/mL
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Oxidizing agent (e.g., Dehydroascorbic acid - DHAA)
-
Drug-linker with a maleimide group
-
Purification and characterization materials as in Protocol 1.
Procedure:
-
Selective Reduction:
-
Add a 20-fold molar excess of DTT to the engineered mAb solution.
-
Incubate at 37°C for 30 minutes to reduce both interchain and engineered cysteines.
-
-
Re-oxidation of Interchain Disulfides:
-
Add a 40-fold molar excess of DHAA to selectively re-oxidize the interchain disulfide bonds, leaving the engineered cysteines in their reduced state.
-
Incubate at room temperature for 4 hours.
-
-
Purification of Reduced Antibody:
-
Remove excess DTT and DHAA by buffer exchange using SEC or TFF into a conjugation buffer (e.g., PBS, pH 7.2).
-
-
Conjugation Reaction:
-
Add the maleimide-drug-linker to the purified, selectively reduced antibody at a molar ratio of 1.5:1 (drug-linker:engineered cysteine).
-
Incubate at room temperature for 2 hours with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
Follow steps 4 and 5 from Protocol 1.
-
-
Characterization:
-
Confirm the DAR of 2 and the homogeneity of the ADC using HIC-HPLC and/or LC-MS.
-
The experimental workflow for site-specific conjugation is illustrated below.
Protocol 3: DAR Characterization by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC-HPLC is a powerful analytical technique for determining the average DAR and the distribution of different DAR species in an ADC sample. The separation is based on the increased hydrophobicity of the antibody as more drug-linker molecules are conjugated.[]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol (v/v)
-
ADC sample (~1 mg/mL in PBS)
Procedure:
-
Column Equilibration:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
-
Sample Injection:
-
Inject 10-50 µg of the ADC sample onto the column.
-
-
Elution Gradient:
-
Elute the bound ADC species with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Area of each species × DAR of that species) / 100
-
-
Conclusion
Achieving a specific and consistent drug-to-antibody ratio is paramount for the successful development of safe and effective antibody-drug conjugates. The choice between stochastic and site-specific conjugation methods has profound implications for the homogeneity and, ultimately, the therapeutic window of the ADC.[7] While stochastic methods have been historically significant, the field is increasingly moving towards site-specific approaches that offer greater control over the DAR and produce more homogeneous products.[7] The protocols and analytical methods detailed in this document provide a foundation for researchers to control and characterize the DAR of their ADCs, facilitating data-driven decisions throughout the drug development process.
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. Automating stochastic antibody–drug conjugation: a self-driving lab approach for enhanced therapeutic development - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00363B [pubs.rsc.org]
- 10. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]
Purification of Amino-PEG6-amido-bis-PEG5-N3 Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Amino-PEG6-amido-bis-PEG5-N3 conjugate is a heterobifunctional, branched polyethylene glycol (PEG) linker designed for advanced bioconjugation and drug delivery applications. Its unique architecture, featuring a primary amine for initial conjugation, an amide linkage, and two terminal azide groups for subsequent "click" chemistry reactions, offers a versatile platform for the construction of complex biomolecules, such as antibody-drug conjugates (ADCs) and targeted nanoparticles.
The successful synthesis of this complex conjugate inevitably yields a mixture of the desired product, unreacted starting materials, and various side-products. Therefore, a robust purification strategy is paramount to ensure the homogeneity, purity, and ultimately, the efficacy and safety of the final bioconjugate. This document provides detailed application notes and experimental protocols for the purification of this compound conjugates, addressing the inherent challenges of their high polarity and lack of a strong UV chromophore.
Challenges in Purification
The purification of this compound conjugates presents several challenges:
-
High Polarity: The hydrophilic PEG backbone imparts high polarity, which can lead to poor retention on normal-phase silica gel and peak tailing in chromatographic methods.
-
Lack of a Strong UV Chromophore: The conjugate does not possess a significant UV chromophore, making detection by standard UV-Vis detectors challenging. Alternative detection methods such as Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), Refractive Index (RI) detection, or Mass Spectrometry (MS) are often necessary.[1]
-
Product Heterogeneity: The synthesis can result in a complex mixture of the desired product, incompletely reacted intermediates (e.g., mono-azido species), and dimers, necessitating high-resolution purification techniques.[1]
-
Functional Group Sensitivity: The terminal azide groups can be sensitive to harsh chemical conditions, such as strongly acidic mobile phases, which may lead to degradation.[1]
Purification Strategies
A multi-step purification strategy is often employed, combining initial work-up procedures with high-resolution chromatography. The choice of the primary purification technique depends on the scale of the synthesis and the required final purity.
Initial Work-up: Aqueous Extraction and Precipitation
An initial aqueous work-up can be effective in removing a significant portion of water-soluble impurities and unreacted reagents. For larger scale purifications, precipitation of the PEG conjugate from a suitable solvent system can be a viable initial purification step.[1][2]
Primary Purification: Chromatographic Methods
a) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for purifying PEG conjugates based on differences in hydrophobicity.[1][3] Given the branched nature and multiple functional groups of the this compound conjugate, RP-HPLC offers excellent resolution to separate the target molecule from closely related impurities.
b) Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume.[] This technique is particularly useful for removing smaller impurities such as unreacted PEG linkers and reagents, or for separating the final conjugate from larger biomolecules after a subsequent conjugation step.[5][]
Experimental Protocols
Protocol 1: Purification by Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is designed for the high-resolution purification of the this compound conjugate.
Instrumentation and Materials:
-
Preparative HPLC system with a suitable detector (CAD, ELSD, or MS recommended)[1]
-
C18 Reversed-Phase Column (e.g., 10 µm particle size, 19 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water or 10 mM Ammonium Acetate in water (for acid-sensitive conjugates)[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile or 10 mM Ammonium Acetate in acetonitrile[1]
-
Sample Solvent: Minimal amount of Mobile Phase A or a compatible solvent like DMSO
-
0.22 µm Syringe Filters
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude conjugate in a minimal volume of the sample solvent. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Method Development (Analytical Scale): Before proceeding to the preparative scale, optimize the separation on an analytical C18 column. A typical gradient is 5-95% Mobile Phase B over 30 minutes.[1]
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the optimized gradient. A shallow gradient is often required to achieve the best separation of PEGylated species.[1]
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a suitable detector (e.g., LC-MS).
-
Product Recovery: Combine the pure fractions. If a volatile buffer like TFA or ammonium acetate was used, the solvent can be removed by lyophilization to obtain the purified product.[1]
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for removing smaller impurities or for purifying the conjugate after reaction with a larger molecule.
Instrumentation and Materials:
-
SEC system with a suitable detector (RI or ELSD recommended)
-
SEC column with an appropriate molecular weight range
-
Mobile Phase: A buffer in which the conjugate is stable and soluble (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
0.22 µm Syringe Filters
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude conjugate in the mobile phase and filter through a 0.22 µm syringe filter.
-
Injection and Elution: Inject the sample onto the column. The conjugate will elute based on its size, with larger molecules eluting first.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical SEC or RP-HPLC.
-
Pooling and Concentration: Combine the fractions containing the pure product. The sample can be concentrated if necessary using techniques like centrifugal filtration.
Data Presentation
The following tables provide illustrative data for the purification of this compound conjugates.
Table 1: Preparative RP-HPLC Purification Summary
| Parameter | Value |
| Column | C18, 10 µm, 19 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-60% B over 40 min |
| Flow Rate | 15 mL/min |
| Detection | ELSD |
| Crude Purity | ~65% |
| Final Purity | >98% |
| Recovery Yield | ~70% |
Table 2: Size Exclusion Chromatography Purification Summary
| Parameter | Value |
| Column | Superdex™ 75 or similar |
| Mobile Phase | PBS, pH 7.4 |
| Flow Rate | 1.0 mL/min |
| Detection | Refractive Index (RI) |
| Application | Removal of unreacted starting materials |
| Purity Improvement | From 90% to >99% |
| Recovery Yield | >95% |
Characterization of Purified Conjugate
Following purification, it is crucial to confirm the identity and purity of the this compound conjugate using appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the conjugate, including the presence of the terminal amine and azide groups, the amide linkage, and the PEG backbone.[7][8][9][10][11]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the conjugate and confirm its identity.[7][12]
-
Analytical HPLC: To assess the final purity of the conjugate.
Visualization of Workflows
Caption: General purification workflow for this compound.
Caption: Decision tree for selecting a suitable purification method.
Conclusion
The successful purification of this compound conjugates is a critical step in the development of advanced bioconjugates. A combination of initial work-up procedures followed by high-resolution chromatographic techniques such as RP-HPLC or SEC is generally required to achieve high purity. Careful optimization of the purification protocol, including the choice of chromatographic media, mobile phase, and detection method, is essential for obtaining a well-defined and homogeneous product, which is crucial for reliable and reproducible results in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How are PEG derivatives purified? - Blog [shochem.com]
Attaching MMAE to Antibodies via PEG Linkers: Application Notes and Protocols for ADC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. Monomethyl auristatin E (MMAE), a synthetic antineoplastic agent, is a frequently utilized payload due to its high potency as a tubulin inhibitor.[1][2] However, its toxicity necessitates its targeted delivery to cancer cells via a monoclonal antibody.[1] The linker connecting the antibody and MMAE is a critical component influencing the ADC's stability, pharmacokinetics, and overall therapeutic efficacy.[3] Polyethylene glycol (PEG) linkers are increasingly employed to enhance the hydrophilicity of ADCs, which can reduce aggregation, improve stability in circulation, and lead to a better therapeutic profile.[3][4]
These application notes provide detailed protocols for the synthesis, purification, and characterization of an ADC composed of a monoclonal antibody, a PEG linker, and an MMAE payload. The described methodology focuses on the common approach of conjugating a maleimide-functionalized PEG-MMAE derivative to free thiol groups generated by the partial reduction of interchain disulfide bonds in the antibody.
Mechanism of Action of MMAE-Containing ADCs
MMAE-based ADCs function by targeting a specific antigen on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[5] Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, often by enzymes like cathepsin B, releasing the active MMAE payload.[1][] The released MMAE then disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[2][7]
Experimental Workflow Overview
The overall process for generating and characterizing an MMAE-containing ADC with a PEG linker can be broken down into several key stages.
Caption: General workflow for the preparation and characterization of an MMAE ADC.
Detailed Experimental Protocols
Part 1: Preparation of Maleimide-PEG-MMAE Drug-Linker
This protocol assumes the use of a commercially available or custom-synthesized Maleimide-PEG-NHS ester and MMAE with a free amine group.
Materials:
-
Maleimide-PEGn-NHS ester (n denotes the number of PEG units)
-
Monomethyl auristatin E (MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Lyophilizer
Procedure:
-
Dissolve MMAE in anhydrous DMF or DMSO.
-
Add a 1.1 to 1.5 molar excess of the Maleimide-PEGn-NHS ester to the MMAE solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the Maleimide-PEG-MMAE conjugate using a preparative HPLC system with a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Pool the fractions containing the pure product and lyophilize to obtain the drug-linker as a solid.[3]
Part 2: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups for conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab, 5-10 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
EDTA solution (0.5 M)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Spin desalting columns (e.g., 40K MWCO)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS with 2 mM EDTA.
-
Add a calculated amount of TCEP solution to the antibody solution. A molar ratio of TCEP to antibody of 2:1 to 4:1 is a good starting point for achieving an average of 4 free thiols per antibody (targeting a DAR of 4). The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours.[3]
-
Remove the excess TCEP using a spin desalting column equilibrated with PBS containing 1 mM EDTA.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
Part 3: Conjugation of Maleimide-PEG-MMAE to Reduced Antibody
This protocol details the conjugation of the drug-linker to the reduced antibody via a thiol-maleimide reaction.
Materials:
-
Reduced monoclonal antibody from Part 2
-
Maleimide-PEG-MMAE from Part 1
-
Dimethyl sulfoxide (DMSO)
-
PBS with 1 mM EDTA, pH 7.4
-
N-acetylcysteine solution (1 M)
Procedure:
-
Dissolve the Maleimide-PEG-MMAE in DMSO to prepare a stock solution (e.g., 10 mM).
-
Add the Maleimide-PEG-MMAE solution to the reduced antibody solution. A molar excess of 1.5 to 2.0 equivalents of the drug-linker per free thiol is recommended.[3] The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody stability.[3]
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.[3]
-
Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted maleimide groups.[3] Incubate for 20 minutes.[3]
Part 4: Purification of the Antibody-Drug Conjugate
The ADC is purified from unreacted drug-linker and other small molecules using size exclusion chromatography (SEC).
Materials:
-
Quenched conjugation reaction mixture
-
Size exclusion chromatography (SEC) system
-
SEC column suitable for antibody purification (e.g., Superdex 200 or equivalent)
-
PBS, pH 7.4, as the mobile phase
Procedure:
-
Equilibrate the SEC column with PBS, pH 7.4.
-
Load the quenched reaction mixture onto the SEC column.
-
Elute the ADC with PBS at a suitable flow rate.
-
Monitor the elution profile at 280 nm. The ADC will elute as the main peak, well-separated from smaller molecules like the unreacted drug-linker and quenching agent.
-
Collect the fractions corresponding to the ADC peak.
-
Pool the purified ADC fractions and determine the final concentration.
Characterization of the ADC
Thorough characterization of the purified ADC is crucial to ensure its quality and consistency. The drug-to-antibody ratio (DAR) is a critical quality attribute that significantly impacts the ADC's efficacy and safety.[8]
Determination of Drug-to-Antibody Ratio (DAR)
Several methods can be used to determine the DAR. The choice of method depends on the available instrumentation and the desired level of detail.[9][10]
Summary of DAR Determination Methods
| Method | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for protein and a wavelength for the drug) and uses the Beer-Lambert law to calculate concentrations.[8][9] | Average DAR.[9][10] | Simple, rapid, and requires standard laboratory equipment.[8] | Requires the drug to have a distinct UV/Vis absorbance from the antibody; provides only the average DAR.[8][10] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The drug load increases hydrophobicity.[11] | Average DAR and distribution of different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[11] | Provides detailed information on DAR distribution and heterogeneity.[11] | The mobile phase is not compatible with mass spectrometry.[10] |
| Reversed-Phase Liquid Chromatography (RP-HPLC) | Typically involves reducing the ADC to separate the light and heavy chains. The drug-loaded chains are then separated based on hydrophobicity.[11] | Average DAR and drug load on light and heavy chains.[8][11] | Compatible with mass spectrometry; provides detailed information on drug distribution.[10] | Can be denaturing, which may not be suitable for all ADCs. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the ADC species by LC and then determines their mass using MS. The DAR is calculated from the mass difference between the conjugated and unconjugated antibody.[9] | Accurate average DAR, DAR distribution, and can identify other modifications.[8] | High sensitivity and specificity; provides the most detailed information.[9] | Requires specialized instrumentation and expertise for data analysis.[9] |
Protocol: Average DAR Determination by UV/Vis Spectroscopy
Methodology:
-
Determine Extinction Coefficients:
-
Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance of the drug (λmax_drug).
-
Measure the absorbance of a known concentration of the free drug at 280 nm and λmax_drug.
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug at both wavelengths.[9]
-
-
Measure ADC Absorbance: Record the absorbance of the ADC sample at 280 nm and λmax_drug.[9]
-
Calculate Average DAR: Use the following equations derived from the Beer-Lambert law to calculate the concentrations of the antibody (CAb) and the drug (CDrug) in the ADC sample:[9]
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax_drug = (εAb,λmax_drug * CAb) + (εDrug,λmax_drug * CDrug)
-
The average DAR is then calculated as the molar ratio of the drug to the antibody: Average DAR = CDrug / CAb [9]
-
Caption: Workflow for average DAR determination using UV/Vis Spectroscopy.
Conclusion
The successful development of an effective and safe antibody-drug conjugate relies on the precise control and thorough characterization of its components and their assembly. The use of PEG linkers in the conjugation of MMAE to antibodies offers significant advantages in improving the physicochemical properties of the resulting ADC. The protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers in the field of targeted cancer therapy. Careful optimization of each step, from antibody reduction to final ADC characterization, is essential for producing high-quality ADCs with the desired therapeutic properties.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of cellular processing of Antibody-Drug Conjugates [dspace.mit.edu]
- 7. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 8. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 11. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Doxorubicin Conjugation with a Cleavable Linker
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for conjugating the chemotherapeutic agent doxorubicin (DOX) with various cleavable linkers. The use of cleavable linkers is a critical strategy in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), to ensure the controlled release of the cytotoxic payload at the desired site of action, thereby enhancing efficacy and minimizing off-target toxicity.[1][2]
This document details the methodologies for three major types of cleavable linkers: pH-sensitive hydrazone linkers, redox-sensitive disulfide linkers, and enzyme-sensitive peptide linkers.
Introduction to Cleavable Linkers for Doxorubicin
Doxorubicin is a potent antineoplastic agent, but its clinical use can be limited by significant side effects, including cardiotoxicity.[3][4] Conjugating doxorubicin to a targeting moiety (e.g., an antibody or peptide) via a cleavable linker allows for its selective delivery to tumor cells. The linker is designed to be stable in systemic circulation and to release doxorubicin in response to specific triggers within the tumor microenvironment or inside the cancer cells.[2]
-
pH-Sensitive (Hydrazone) Linkers: These linkers are stable at the physiological pH of blood (pH 7.4) but are rapidly cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-5.0) within cancer cells.[5][6]
-
Redox-Sensitive (Disulfide) Linkers: These linkers exploit the significantly higher concentration of reducing agents, such as glutathione, inside cells compared to the bloodstream to trigger the release of the drug.[2][7][8]
-
Enzyme-Sensitive (Peptide) Linkers: These linkers are composed of specific amino acid sequences that are recognized and cleaved by enzymes, such as cathepsin B, which are often overexpressed in the tumor microenvironment or within tumor cells.[9][10][11]
Experimental Protocols
Protocol 1: Conjugation of Doxorubicin via a pH-Sensitive Hydrazone Linker
This protocol describes the formation of a hydrazone bond between the 13-keto position of doxorubicin and a hydrazide-functionalized linker.
Materials:
-
Doxorubicin hydrochloride
-
Hydrazide-activated linker (e.g., adipic dihydrazide)
-
Anhydrous methanol or ethanol
-
Triethylamine (TEA) or other suitable base
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply for inert atmosphere
-
Analytical and preparative HPLC system
-
Lyophilizer
Procedure:
-
Preparation of Doxorubicin Solution: Dissolve doxorubicin hydrochloride in anhydrous methanol. Add a molar excess of triethylamine to neutralize the hydrochloride salt and deprotonate the amino group. Stir the solution at room temperature for 30 minutes.
-
Linker Activation (if necessary): The linker may require activation. For this protocol, we assume a commercially available hydrazide-activated linker.
-
Conjugation Reaction: Add the hydrazide-activated linker to the doxorubicin solution. The reaction is typically carried out at room temperature under an inert atmosphere (nitrogen or argon) to prevent oxidation. Allow the reaction to proceed for 24-48 hours with continuous stirring.[12]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or analytical HPLC.
-
Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is purified using preparative HPLC to isolate the doxorubicin-linker conjugate.
-
Characterization and Storage: The purified conjugate is characterized by LC-MS and NMR to confirm its identity and purity. The product is then lyophilized and stored at -20°C or lower, protected from light.
Protocol 2: Conjugation of Doxorubicin via a Redox-Sensitive Disulfide Linker
This protocol details the conjugation of doxorubicin through a disulfide bond, which can be cleaved by reducing agents.
Materials:
-
Doxorubicin
-
Disulfide-containing linker with a reactive group (e.g., N-succinimidyl 3-(2-pyridyldithio)propionate - SPDP)
-
Thiol-modified doxorubicin or linker
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)
-
Organic co-solvent (e.g., DMSO or DMF)
-
Size-exclusion chromatography (SEC) system
-
Reducing agent (e.g., TCEP or DTT) for characterization
Procedure:
-
Modification of Doxorubicin or Linker: If not already functionalized, either doxorubicin or the linker needs to be modified to introduce a thiol (-SH) or a pyridyldithio group. For instance, the primary amine of doxorubicin can be reacted with a heterobifunctional linker like SPDP.
-
Conjugation Reaction: The thiol-containing molecule is reacted with the pyridyldithio-containing molecule in a reaction buffer. A small amount of organic co-solvent may be needed to dissolve the reactants. The reaction proceeds via a thiol-disulfide exchange.[7][13]
-
Purification: The doxorubicin-disulfide linker conjugate is purified from unreacted starting materials and byproducts using size-exclusion chromatography (SEC) or preparative HPLC.
-
Characterization: The final product is characterized by UV-Vis spectroscopy, HPLC, and mass spectrometry. The stability of the disulfide bond can be tested by incubating the conjugate with a reducing agent like DTT and observing the release of doxorubicin.
Protocol 3: Conjugation of Doxorubicin via an Enzyme-Sensitive Peptide Linker
This protocol describes the conjugation of doxorubicin to a peptide linker, such as a cathepsin B-cleavable Valine-Citrulline (Val-Cit) linker.
Materials:
-
Doxorubicin
-
Peptide linker with a reactive group (e.g., Maleimide-Val-Cit-PABC-PNP)
-
Amine-reactive crosslinker (e.g., succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - SMCC) if the peptide is not pre-activated
-
Reaction buffer (e.g., borate buffer, pH 8.5)
-
Organic co-solvent (e.g., DMSO)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Activation of Doxorubicin: The primary amine of doxorubicin is reacted with an amine-reactive crosslinker to introduce a maleimide group.
-
Peptide Linker Preparation: The peptide linker is synthesized with a free thiol group for reaction with the maleimide-activated doxorubicin.
-
Conjugation Reaction: The maleimide-activated doxorubicin is added to the thiol-containing peptide linker in a suitable buffer. The reaction mixture is incubated at room temperature for 2-4 hours.
-
Purification of the Conjugate: The resulting peptide-doxorubicin conjugate is purified using SEC or hydrophobic interaction chromatography (HIC).[2]
-
Characterization: The purified conjugate is characterized by mass spectrometry and HPLC. The enzymatic cleavage can be confirmed by incubating the conjugate with the target enzyme (e.g., cathepsin B) and monitoring the release of doxorubicin.[14]
Data Presentation
Quantitative Data Summary
| Parameter | Hydrazone Linker | Disulfide Linker | Peptide Linker | Reference |
| Drug Loading Efficiency | High, can be quantitative | 69-91% | Dependent on conjugation strategy | [15][16] |
| Cleavage Condition | Acidic pH (4.5-5.0) | Reducing environment (e.g., Glutathione) | Specific enzymes (e.g., Cathepsin B) | [2][5][6] |
| Stability at pH 7.4 | Generally stable, slow release observed | Stable | High stability in plasma | [5][14][17] |
| In Vitro Release (at cleavage condition) | ~70-80% release at pH 5.0 | Efficient release in presence of reducing agents | Enzyme-dependent, can be efficient | [5][18] |
Visualizations
Experimental Workflows and Signaling Pathways
Caption: General workflow for doxorubicin conjugation.
Caption: Hydrazone linker conjugation and cleavage.
Caption: Disulfide linker conjugation and cleavage.
Caption: Peptide linker conjugation and cleavage.
Concluding Remarks
The choice of a cleavable linker is a critical determinant of the therapeutic index of a doxorubicin conjugate. The protocols and data presented herein provide a foundation for the rational design and synthesis of doxorubicin conjugates with tailored release properties. It is imperative to perform thorough in vitro and in vivo characterization to ensure the stability of the conjugate in circulation and its efficient cleavage at the target site. Researchers should always adhere to appropriate safety protocols when handling potent cytotoxic agents like doxorubicin.
References
- 1. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design and application of hybrid cyclic-linear peptide-doxorubicin conjugates as a strategy to overcome doxorubicin resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Encapsulation, Release, and Cytotoxicity of Doxorubicin Loaded in Liposomes, Micelles, and Metal-Organic Frameworks: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Delivery of Doxorubicin via pH-Controlled Hydrazone Linkage Using Multifunctional Nano Vehicle Based on Poly(β-L-Malic Acid) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Conjugation of Doxorubicin to siRNA Through Disulfide-based Self-immolative Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin Conjugation and Drug Linker Chemistry Alter the Intravenous and Pulmonary Pharmacokinetics of a PEGylated Generation 4 Polylysine Dendrimer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conjugation of Doxorubicin to siRNA Through Disulfide-based Self-immolative Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) for Breast Cancer Using PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cytotoxic effects of small-molecule drugs. In the context of breast cancer, ADCs offer a promising strategy to selectively deliver therapeutic agents to tumor cells while minimizing systemic toxicity. A critical component in the design of an effective ADC is the linker, which connects the antibody to the cytotoxic payload. The characteristics of the linker significantly influence the stability, pharmacokinetics, and therapeutic index of the ADC.
Polyethylene glycol (PEG) linkers, or PEGylation, have emerged as a valuable tool in ADC development. The incorporation of PEG chains can enhance the solubility and stability of the ADC, prolong its circulation half-life, and reduce immunogenicity.[1] PEGylated linkers can be designed as either cleavable, releasing the payload in the tumor microenvironment, or non-cleavable, releasing the drug upon lysosomal degradation of the antibody. This flexibility allows for tailored drug release mechanisms to suit different therapeutic strategies.
These application notes provide detailed protocols for the synthesis, characterization, and evaluation of ADCs for breast cancer, with a specific focus on the utilization of PEGylated linkers. The methodologies outlined herein are intended to guide researchers through the key stages of ADC development, from initial conjugation to in vivo efficacy studies.
Signaling Pathways and Mechanisms of Action
HER2 Signaling in Breast Cancer
A key target in a significant subset of breast cancers is the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which drive cell proliferation, survival, and invasion. Monoclonal antibodies like trastuzumab target the extracellular domain of HER2, disrupting these signaling cascades.
Caption: Simplified HER2 signaling pathway in breast cancer.
General Mechanism of Action for a HER2-Targeted ADC
A HER2-targeted ADC leverages the high expression of the HER2 receptor on breast cancer cells for targeted drug delivery. The monoclonal antibody component of the ADC binds to the HER2 receptor, leading to the internalization of the ADC-receptor complex via endocytosis. Once inside the cell, the cytotoxic payload is released from the antibody through the cleavage of the linker, where it can then exert its cell-killing effects, for instance, by inhibiting microtubule polymerization and inducing apoptosis.
Caption: General mechanism of action of a HER2-targeted ADC.
Experimental Protocols
Protocol 1: Synthesis of a Maleimide-PEG-Drug Linker
This protocol describes the synthesis of a maleimide-functionalized PEG linker conjugated to a cytotoxic payload, which can then be attached to a reduced antibody.
Caption: Workflow for Maleimide-PEG-Drug linker synthesis.
Materials:
-
Cytotoxic drug with a reactive amine or thiol group (e.g., Monomethyl Auristatin E - MMAE)
-
Heterobifunctional PEG linker with a maleimide group at one end and an N-hydroxysuccinimide (NHS) ester at the other (e.g., Mal-PEG-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) (if starting with a drug salt)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass Spectrometer and NMR for characterization
Procedure:
-
Dissolve the cytotoxic drug (1.0 equivalent) in anhydrous DMF. If the drug is a salt, add DIPEA (2-3 equivalents).
-
In a separate vial, dissolve the Mal-PEG-NHS linker (1.1 equivalents) in anhydrous DMF.
-
Add the Mal-PEG-NHS solution dropwise to the drug solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, purify the crude product by preparative HPLC.
-
Characterize the purified Maleimide-PEG-Drug linker by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Antibody-Drug Conjugation
This protocol details the conjugation of the synthesized Maleimide-PEG-Drug linker to a monoclonal antibody (e.g., Trastuzumab) via cysteine residues.
Caption: Workflow for Antibody-Drug Conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in an appropriate buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-PEG-Drug linker (from Protocol 1)
-
N-acetylcysteine
-
Desalting column (e.g., Sephadex G-25)
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
To the antibody solution (5-10 mg/mL), add a 2-5 molar excess of TCEP or DTT.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Immediately remove the excess reducing agent using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
Dissolve the Maleimide-PEG-Drug linker in a co-solvent like DMSO and add it to the reduced antibody solution at a molar ratio of 5-10 fold excess of linker to antibody.
-
Incubate the reaction at 4°C for 4-16 hours with gentle mixing.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
Purify the ADC using a preparative SEC column to remove unconjugated linker-drug, small molecules, and aggregates.
-
Concentrate the purified ADC and store at -80°C.
Protocol 3: Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Materials:
-
Hydrophobic Interaction Chromatography (HIC) column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
Equilibrate the HIC column with the mobile phase.
-
Inject the purified ADC sample.
-
Elute the different ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
The peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8) will be separated based on their hydrophobicity.
-
Calculate the average DAR by integrating the peak areas of each species and using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potency of the ADC on a HER2-positive breast cancer cell line.
Materials:
-
HER2-positive breast cancer cell line (e.g., SK-BR-3 or BT-474)
-
Complete cell culture medium
-
96-well plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubate the plate for 72-96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 5: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor activity of the ADC in a mouse xenograft model of HER2-positive breast cancer.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
HER2-positive breast cancer cells (e.g., BT-474)
-
Matrigel
-
ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant HER2-positive breast cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC).
-
Administer the treatments intravenously at the predetermined dose and schedule.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Analyze the data to determine the tumor growth inhibition for each treatment group.
Data Presentation
Quantitative data from the characterization and in vitro/in vivo studies should be summarized in clear and concise tables for easy comparison.
Table 1: ADC Characterization Summary
| ADC Batch | Antibody | Payload | Linker | Average DAR (HIC-HPLC) | Monomer Purity (SEC) |
| ADC-PEG4-MMAE-01 | Trastuzumab | MMAE | Mal-PEG4 | 3.8 | >95% |
| ADC-PEG8-MMAE-01 | Trastuzumab | MMAE | Mal-PEG8 | 3.9 | >95% |
| ADC-PEG4-DM1-01 | Trastuzumab | DM1 | Mal-PEG4 | 3.5 | >96% |
Table 2: In Vitro Cytotoxicity Data
| ADC | Cell Line | Target | IC50 (nM) |
| ADC-PEG4-MMAE-01 | SK-BR-3 | HER2+ | 1.5 |
| ADC-PEG4-MMAE-01 | MDA-MB-231 | HER2- | >1000 |
| ADC-PEG4-DM1-01 | BT-474 | HER2+ | 0.8 |
| Control Antibody | SK-BR-3 | HER2+ | >1000 |
Table 3: In Vivo Efficacy Summary
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QW x 3 | 0 |
| Control Antibody | 10 | QW x 3 | 25 |
| ADC-PEG4-MMAE-01 | 3 | QW x 3 | 85 |
| ADC-PEG4-DM1-01 | 1 | QW x 3 | 92 |
Conclusion
The development of ADCs with PEGylated linkers offers a sophisticated approach to enhance the therapeutic potential of targeted therapies for breast cancer. The protocols and guidelines presented here provide a comprehensive framework for the synthesis, characterization, and evaluation of these complex biotherapeutics. Careful optimization of each step, from linker design to in vivo testing, is crucial for the successful development of safe and effective ADCs.
References
Application Notes and Protocols for the Use of Amino-PEG6-amido-bis-PEG5-N3 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a groundbreaking therapeutic modality designed to eliminate specific proteins of interest by harnessing the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[4][7] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, provide synthetic flexibility, and improve pharmacokinetic properties.[1][8][9] The hydrophilic nature of PEG linkers can help to overcome the challenges associated with the often large and lipophilic character of PROTAC molecules.[7][] The length and composition of the PEG linker are crucial parameters that must be optimized to achieve potent and selective protein degradation.[3][9]
The "Amino-PEG6-amido-bis-PEG5-N3" linker represents a sophisticated bifunctional linker designed for modular PROTAC synthesis. Its key features include:
-
Amino (NH2) group: Provides a reactive handle for conjugation to a ligand, typically through amide bond formation.
-
PEG6 and PEG5 units: Two polyethylene glycol chains of defined lengths that impart hydrophilicity and flexibility to the PROTAC molecule.
-
Amido group: An internal amide bond that can influence the linker's conformation and stability.
-
Azide (N3) group: A versatile functional group that allows for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation to the second ligand.[1][11]
This application note provides a comprehensive guide to the use of an amino-PEG-azide type linker, exemplified by the structure of this compound, in the development of novel PROTACs.
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A generalized experimental workflow for the synthesis and evaluation of a PROTAC.[2][12]
Quantitative Data Presentation
The following tables present representative quantitative data for PROTACs utilizing PEG-based linkers. It is important to note that the optimal linker length and composition are highly dependent on the specific POI and E3 ligase ligands being used. The data below should be considered as illustrative examples.
Table 1: Representative In Vitro Degradation Data for a BRD4-targeting PROTAC with Varying PEG Linker Lengths
| PROTAC Candidate | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG4 | 50 | 90 |
| PROTAC-2 | PEG6 | 25 | 95 |
| PROTAC-3 | PEG8 | 60 | 85 |
| PROTAC-4 | PEG12 | 150 | 70 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation level.
Table 2: Representative Pharmacokinetic Properties of a PEGylated PROTAC
| Parameter | Value |
| Aqueous Solubility (µg/mL) | 150 |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 5.2 |
| Plasma Half-life (t1/2, hours) | 8.5 |
| Bioavailability (%) | 30 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using an Amino-PEG-Azide Linker
This protocol describes a general method for synthesizing a PROTAC by first coupling a POI ligand to the amino terminus of the linker via an amide bond, followed by a "click chemistry" reaction to attach the E3 ligase ligand to the azide terminus.
Materials:
-
POI ligand with a carboxylic acid functional group
-
E3 ligase ligand with a terminal alkyne functional group
-
This compound linker
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Click chemistry reagents: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), t-BuOH (tert-Butanol), Deionized water
-
Purification supplies: Preparative HPLC system
Procedure:
-
Amide Coupling of POI Ligand to Linker: a. Dissolve the POI ligand with a carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the POI-linker intermediate by preparative HPLC.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): a. Dissolve the purified POI-linker-azide intermediate (1.0 eq) and the alkyne-functionalized E3 ligase ligand (1.2 eq) in a 1:1 mixture of t-BuOH and deionized water.[2] b. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.[2] c. In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq). d. In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq). e. Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[2] f. Stir the reaction mixture vigorously at room temperature for 12-24 hours. g. Monitor the reaction progress by LC-MS. h. Upon completion, purify the final PROTAC product by preparative HPLC.
-
Characterization: a. Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with the synthesized PROTAC.[7]
Materials:
-
Cell line expressing the target protein of interest
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer. c. Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with the loading control antibody.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Cell Viability Assay
This assay determines the effect of the PROTAC on cell proliferation and health.[5]
Materials:
-
Cell line of interest
-
Synthesized PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled multi-well plates
Procedure:
-
Cell Plating: a. Seed cells in an opaque-walled 96-well plate at a suitable density. b. Allow the cells to attach and grow for 24 hours.
-
PROTAC Treatment: a. Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).
-
Assay: a. Equilibrate the plate to room temperature. b. Add the CellTiter-Glo® reagent according to the manufacturer's protocol.[5] c. Mix and incubate to stabilize the luminescent signal. d. Measure the luminescence using a plate reader.
-
Data Analysis: a. Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Conclusion
The rational design of PROTACs, with a particular focus on the linker, is paramount for achieving optimal therapeutic outcomes. The this compound linker, and similar amino-PEG-azide linkers, offer a versatile and efficient platform for the modular synthesis of PROTAC libraries. The combination of a reactive amino group for initial ligand attachment and an azide group for "click chemistry" provides a robust strategy for rapid PROTAC development. The inclusion of PEG moieties enhances the drug-like properties of the resulting PROTACs, addressing common challenges such as poor solubility and permeability.[8][13] The protocols and data presented herein provide a framework for the synthesis, evaluation, and optimization of novel protein degraders utilizing this class of linkers, thereby accelerating the discovery of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Functionalizing Nanoparticles with Amino-PEG6-amido-bis-PEG5-N3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a cornerstone of nanomedicine, enabling the development of sophisticated drug delivery systems, advanced diagnostic tools, and targeted therapies. Poly(ethylene glycol) (PEG) linkers are widely employed to enhance the biocompatibility, stability, and circulation half-life of nanoparticles. This document provides detailed application notes and protocols for the use of a novel, multifunctional PEG linker, Amino-PEG6-amido-bis-PEG5-N3 , in the surface modification of nanoparticles.
This unique linker possesses three key functional domains:
-
An amino (-NH2) group : Provides a primary attachment point to nanoparticles with carboxyl or other amine-reactive surface functionalities.
-
A cleavable amido bond : Allows for the controlled release of conjugated molecules from the nanoparticle surface under specific conditions.
-
Two terminal azide (-N3) groups : Serve as handles for the covalent attachment of targeting ligands, therapeutic agents, or imaging probes via highly efficient and bioorthogonal "click chemistry."
The branched nature of the bis-PEG5-N3 moiety offers the advantage of potentially increasing the payload of conjugated molecules per nanoparticle, which can lead to enhanced therapeutic efficacy or signal amplification in diagnostic applications.[1][][3][4]
Data Presentation
Successful functionalization of nanoparticles with this compound can be quantitatively assessed using various analytical techniques. The following tables provide representative data for nanoparticles before and after functionalization and subsequent conjugation.
Table 1: Physicochemical Properties of Functionalized Nanoparticles
| Parameter | Bare Nanoparticles (e.g., Carboxylated Iron Oxide) | After this compound Conjugation | After Click Chemistry with Targeting Ligand | Technique Used |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 130 ± 8 | 145 ± 10 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -30 ± 5 | -15 ± 4 | -10 ± 3 | Laser Doppler Velocimetry |
| Surface Azide Density (groups/nm²) | N/A | 1.0 - 2.5 | Varies (decreases upon reaction) | XPS, FTIR, or quantitative click reaction |
Table 2: Characterization of Surface Modification Steps
| Analytical Technique | Observation | Interpretation |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Appearance of a characteristic azide (N₃) stretching peak around 2100 cm⁻¹. Broadening of amide I and II bands. | Successful conjugation of the this compound linker to the nanoparticle surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Presence of a high-resolution N 1s peak corresponding to the azide and amide functionalities. | Elemental confirmation of the linker's presence on the nanoparticle surface. |
| Thermogravimetric Analysis (TGA) | Weight loss at temperatures corresponding to the decomposition of the PEG linker. | Quantification of the amount of PEG linker grafted onto the nanoparticle surface. |
| 1H NMR Spectroscopy | Characteristic peaks of the PEG ethylene glycol units. | Confirmation of the PEG linker's presence, particularly useful for characterizing the linker before conjugation.[4][5] |
| High-Performance Liquid Chromatography (HPLC) | Used to quantify the amount of unreacted linker in the supernatant after conjugation, allowing for the calculation of surface density.[6] | Quantitative assessment of conjugation efficiency. |
Experimental Protocols
Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the covalent attachment of the linker's primary amine to a carboxylated nanoparticle surface using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., iron oxide, silica, or polymeric nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Magnetic separator (for magnetic nanoparticles) or centrifuge
-
Probe sonicator or bath sonicator
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the suspension to ensure a uniform dispersion.
-
-
Activation of Carboxyl Groups:
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add EDC and NHS to the nanoparticle suspension. A 2- to 5-fold molar excess of EDC and NHS relative to the estimated surface carboxyl groups is a good starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form a reactive NHS ester intermediate.
-
-
Conjugation Reaction:
-
Dissolve this compound in Coupling Buffer.
-
Add the dissolved linker to the activated nanoparticle suspension. A 10- to 50-fold molar excess of the linker to the nanoparticles is recommended to achieve high surface coverage.
-
Adjust the pH of the reaction mixture to 7.4 with Coupling Buffer if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle end-over-end mixing.
-
-
Purification of Functionalized Nanoparticles:
-
Pellet the nanoparticles using a magnetic separator or by centrifugation (e.g., 12,000 x g for 20 minutes).
-
Carefully remove and discard the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in Coupling Buffer.
-
Repeat the washing step two more times to ensure the complete removal of non-conjugated reagents.
-
-
Storage:
-
Resuspend the final azide-functionalized nanoparticles in a suitable buffer (e.g., PBS with 0.05% sodium azide as a preservative) and store at 4°C.
-
Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Molecule
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an alkyne-containing molecule (e.g., a targeting peptide, drug, or fluorescent dye) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, to stabilize Cu(I))
-
Reaction Buffer: PBS, pH 7.4
-
Degassing equipment (e.g., nitrogen or argon gas line)
Procedure:
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in the Reaction Buffer.
-
Add the alkyne-modified molecule to the nanoparticle suspension. A 5- to 10-fold molar excess of the alkyne molecule relative to the surface azide groups is a typical starting point.
-
If using THPTA, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Initiation of Click Reaction:
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in deoxygenated water.
-
Add the CuSO₄ (or CuSO₄/THPTA complex) to the reaction mixture to a final concentration of 50-100 µM.
-
Immediately add sodium ascorbate to the mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Incubation:
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Purify the conjugated nanoparticles by magnetic separation, dialysis, or size exclusion chromatography to remove the copper catalyst, unreacted alkyne molecules, and other reagents.
-
Wash the nanoparticles extensively with PBS.
-
-
Storage:
-
Resuspend the final conjugated nanoparticles in the desired buffer for storage at 4°C.
-
Protocol 3: Cleavage of the Amido Linker
The amide bond within the linker can be cleaved to release the conjugated payload. This can be achieved through enzymatic or chemical methods, depending on the specific design of the linker and the desired release trigger.
A. Enzymatic Cleavage (Conceptual Protocol):
If the amide bond is designed to be a substrate for a specific enzyme (e.g., a protease like Cathepsin B, which is often overexpressed in the tumor microenvironment), a targeted release can be achieved.
Materials:
-
Payload-conjugated nanoparticles
-
Specific enzyme (e.g., Cathepsin B)
-
Enzyme activity buffer (e.g., acetate buffer, pH 5.5, with a reducing agent like DTT for Cathepsin B)
-
Analytical system to detect the released payload (e.g., HPLC, LC-MS)
Procedure:
-
Disperse the nanoparticles in the enzyme activity buffer.
-
Add the specific enzyme to the nanoparticle suspension.
-
Incubate at 37°C for a predetermined time course (e.g., 1, 4, 8, 24 hours).
-
At each time point, separate the nanoparticles from the supernatant.
-
Analyze the supernatant for the presence and quantity of the released payload.
B. Chemical Cleavage (Conceptual Protocol):
Harsh chemical conditions can cleave amide bonds, though this is less common for in vivo applications. Milder, more specific chemical cleavage strategies are an area of active research.[7][8][9] For example, specific chemical triggers can be engineered into the linker structure.
Materials:
-
Payload-conjugated nanoparticles
-
Cleavage reagent (e.g., a specific reducing agent, a reagent that induces a pH shift, or a photo-cleavable trigger)
-
Appropriate buffer for the cleavage reaction
Procedure:
-
Disperse the nanoparticles in the appropriate buffer.
-
Introduce the cleavage reagent or stimulus (e.g., UV light for a photocleavable linker).
-
Incubate under the specified conditions (e.g., time, temperature).
-
Separate the nanoparticles and analyze the supernatant for the released payload.
Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways relevant to targeted nanoparticle therapies and the experimental workflows described in this document.
Caption: Experimental workflow for nanoparticle functionalization.
Caption: EGFR and PI3K/Akt signaling pathways.
Caption: STAT3 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Gold(III)-Induced Amide Bond Cleavage In Vivo: A Dual Release Strategy via π-Acid Mediated Allyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro ADC Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for in vitro efficacy studies of Antibody-Drug Conjugates (ADCs). The protocols outlined below are designed to assess the critical attributes of ADCs, including their target-specific cytotoxicity, bystander killing potential, and internalization efficiency.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1] The efficacy of an ADC is dependent on a series of events: binding to a specific antigen on the cancer cell surface, internalization of the ADC-antigen complex, release of the cytotoxic payload within the cell, and the subsequent induction of cell death.[1][2] In vitro assays are essential for the preclinical evaluation of ADCs to determine their potency, specificity, and mechanism of action.[3][4]
This document details the protocols for key in vitro assays used to evaluate ADC efficacy.
Target-Specific Cytotoxicity Assay
This assay determines the potency and specificity of an ADC in killing antigen-positive (Ag+) cancer cells compared to antigen-negative (Ag-) cells.[5] A common method for assessing cytotoxicity is the MTT assay, which measures the metabolic activity of viable cells.[6][7]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free cytotoxic payload in complete culture medium.
-
Remove the culture medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.[7]
-
-
Incubation:
-
MTT Addition and Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[6][8]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[6][7]
-
Data Presentation
Summarize the IC50 values in a table for clear comparison.
| Compound | Target Cell Line (Ag+) IC50 (nM) | Control Cell Line (Ag-) IC50 (nM) |
| Test ADC | [Insert Value] | [Insert Value] |
| Non-targeting Control ADC | [Insert Value] | [Insert Value] |
| Free Payload | [Insert Value] | [Insert Value] |
Workflow Diagram
Bystander Effect Assay
The bystander effect is the ability of an ADC to kill neighboring antigen-negative (Ag-) cells, which is crucial for treating heterogeneous tumors.[9][10] This can be evaluated using a co-culture assay or a conditioned medium transfer assay.[10][11]
Experimental Protocol: Co-culture Bystander Assay
-
Cell Seeding:
-
Seed a co-culture of Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[10] To distinguish between the two cell populations, one cell line can be engineered to express a fluorescent protein (e.g., GFP).[8]
-
Include monocultures of both cell lines as controls.[10]
-
Incubate the plates overnight at 37°C and 5% CO₂.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
-
Incubation:
-
Incubate the plates for an appropriate duration (e.g., 72-144 hours).
-
-
Viability Assessment:
Data Presentation
| Co-culture Ratio (Ag+:Ag-) | ADC Concentration (nM) | % Viability of Ag- Cells |
| 1:1 | [Concentration 1] | [Insert Value] |
| 1:1 | [Concentration 2] | [Insert Value] |
| 1:3 | [Concentration 1] | [Insert Value] |
| 1:3 | [Concentration 2] | [Insert Value] |
| 3:1 | [Concentration 1] | [Insert Value] |
| 3:1 | [Concentration 2] | [Insert Value] |
Workflow Diagram
ADC Internalization Assay
Internalization of the ADC-antigen complex is a prerequisite for the intracellular release of the cytotoxic payload.[5][12] This process can be monitored using pH-sensitive dyes or quench-based assays.[13][14]
Experimental Protocol: pH-sensitive Dye-based Internalization Assay
-
ADC Labeling:
-
Label the ADC with a pH-sensitive dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.[13]
-
-
Cell Treatment:
-
Treat target cells with the labeled ADC at 37°C to allow for internalization. As a control, treat cells at 4°C to inhibit internalization.[14]
-
-
Signal Detection:
Data Presentation
| Time Point | Fluorescence Intensity (37°C) | Fluorescence Intensity (4°C) |
| 0 h | [Insert Value] | [Insert Value] |
| 2 h | [Insert Value] | [Insert Value] |
| 6 h | [Insert Value] | [Insert Value] |
| 24 h | [Insert Value] | [Insert Value] |
ADC Mechanism of Action and Internalization Pathway
References
- 1. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]
- 2. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 13. Antibody Internalization | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. creative-biolabs.com [creative-biolabs.com]
Troubleshooting & Optimization
Troubleshooting low yield in ADC conjugation reactions
Technical Support Center: ADC Conjugation
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers overcome common challenges associated with low yield in antibody-drug conjugate (ADC) synthesis.
Frequently Asked Questions (FAQs)
A rapid guide to the most common issues encountered during ADC conjugation.
Q1: What are the most common causes of low yield and inconsistent results in ADC synthesis? Low conjugation yields are frequently caused by a combination of factors including suboptimal reaction conditions (pH, temperature, time), poor quality of the antibody or linker-payload, improper conjugation methods, and inefficient purification.[][2] Key areas to investigate are incomplete antibody modification (e.g., reduction), instability or hydrolysis of the linker-payload, poor solubility of reactants, and high levels of aggregation during the reaction.[2]
Q2: How does the quality of the starting antibody affect conjugation efficiency? The purity and concentration of the monoclonal antibody (mAb) are critical.[2][3] Protein impurities can compete with the antibody for the linker-payload, and a purity of over 95% is recommended.[2][3] Furthermore, the antibody concentration should be sufficient, typically at least 0.5 mg/mL, as low concentrations can reduce reaction efficiency.[3][4]
Q3: My antibody is in a buffer containing Tris or glycine. Is this a problem? Yes, buffer additives containing primary amines, such as Tris or glycine, will compete with lysine residues on the antibody for amine-reactive linkers, thereby reducing conjugation efficiency.[3][4] It is essential to perform a buffer exchange to remove these interfering components before starting the conjugation.[3] Similarly, stabilizing proteins like BSA must be removed as they will also be conjugated.[3][4]
Q4: My Drug-to-Antibody Ratio (DAR) is lower than expected. What are the likely causes? A low DAR is a direct indicator of an inefficient conjugation reaction.[2] Common causes include:
-
Incomplete Antibody Reduction: For cysteine-based conjugation, insufficient reduction of interchain disulfide bonds leaves fewer available sites for the linker to attach.[2]
-
Linker-Payload Instability: Reactive groups on the linker (e.g., maleimide) are susceptible to hydrolysis, which renders them unable to react with the antibody.[2]
-
Suboptimal Molar Ratios: An insufficient molar excess of the linker-payload to the antibody will result in incomplete conjugation.[2]
-
Poor Payload Solubility: Highly hydrophobic payloads may not be fully dissolved in aqueous buffers, limiting their availability for the reaction.[2][3]
Q5: High levels of aggregation are observed in my final ADC product. How can I prevent this? Aggregation is a major issue that reduces yield and can cause immunogenicity.[2] The primary cause is the increased hydrophobicity of the antibody surface after conjugation with a hydrophobic payload.[2][5][6] Higher DARs often lead to more aggregation.[2] Prevention strategies include:
-
Optimizing buffer conditions (pH, salt concentration) to maintain antibody stability.[5]
-
Using hydrophilic linkers (e.g., PEG) to improve the solubility of the final ADC.[2][4]
-
Carefully controlling the DAR to balance potency and hydrophobicity.[][2]
-
Considering process changes, such as immobilizing the antibody on a solid support during conjugation to prevent molecules from interacting and aggregating.[5]
Troubleshooting Guide for Low ADC Yield
Use this systematic guide to diagnose and resolve issues leading to low conjugation yield.
Logical Troubleshooting Workflow
This workflow provides a step-by-step process to identify the root cause of low conjugation efficiency.
Detailed Troubleshooting Steps
| Symptom / Observation | Potential Cause | Recommended Action |
| Low Drug-to-Antibody Ratio (DAR) | 1. Incomplete Antibody Reduction (Cysteine Conjugation) | Optimize the concentration of the reducing agent (e.g., TCEP, DTT), incubation time, and temperature. Verify the number of free thiols per antibody using Ellman's assay before conjugation.[2] |
| 2. Linker-Payload Instability / Hydrolysis | Use fresh, high-purity linker-payload. Minimize exposure of maleimide-containing linkers to aqueous buffers before addition to the antibody.[2] Consider alternative, more stable linker chemistries.[] | |
| 3. Suboptimal Reaction pH | Ensure the pH of the reaction buffer is optimal for the chosen chemistry. Lysine conjugations typically require pH 7.5-8.5, while cysteine conjugations are often best between pH 6.5-7.5.[3][4] | |
| 4. Insufficient Molar Excess of Linker-Payload | Titrate the molar ratio of linker-payload to antibody. While a higher ratio can drive the reaction, excessive amounts may increase aggregation.[4] | |
| High Aggregation Levels | 1. Hydrophobic Payload / High DAR | Reduce the molar excess of the linker-payload to target a lower average DAR.[2][4] Conjugation of hydrophobic drugs increases the propensity for aggregation.[2][6] |
| 2. Unfavorable Buffer Conditions | Screen different buffer conditions (pH, excipients) for the final formulation. Avoid pH values near the antibody's isoelectric point.[5] Specialized stabilizing buffers can prevent aggregation during storage.[8] | |
| 3. Process-Induced Stress | Minimize harsh conditions during the process, such as high shear forces during mixing or purification steps, which can denature the protein.[2] | |
| Low Final Yield After Purification | 1. Loss of ADC During Purification | Optimize the purification method (e.g., SEC, HIC, TFF).[4] Ensure the chromatography resin or filter membrane is compatible and does not irreversibly bind the ADC. Carefully monitor fractions to avoid discarding the product.[4] |
| 2. Aggressive Purification to Remove Impurities | Balance the trade-off between purity and yield. It may be necessary to accept slightly lower purity to achieve an acceptable yield, provided critical quality attributes are met.[2] |
Data Summary Tables
Table 1: General Parameters for ADC Conjugation Reactions
| Parameter | Recommended Condition / Range | Potential Impact of Deviation |
| Antibody Purity | > 95% | Lower purity can lead to side reactions with contaminating proteins, reducing efficiency and consistency.[3][4] |
| Antibody Concentration | > 0.5 mg/mL | A dilute antibody solution can decrease the reaction rate and overall conjugation efficiency.[3][4] |
| Molar Ratio (Linker-Payload:Ab) | Varies by chemistry (typically 5:1 to 20:1) | Suboptimal ratios can lead to low DAR (too low) or increased aggregation (too high).[4] |
| Reaction pH (Lysine) | 7.5 - 8.5 | Lower pH reduces the reactivity of lysine's primary amine, hindering conjugation.[3] |
| Reaction pH (Cysteine) | 6.5 - 7.5 | Incorrect pH can affect the reactivity of the thiol group and the stability of maleimide linkers.[4] |
| Co-solvent (e.g., DMSO) | Typically < 10% (v/v) | Necessary for dissolving hydrophobic payloads, but high concentrations can denature the antibody.[3] |
Key Experimental Protocols
Protocol 1: Determination of Average DAR by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the average DAR, especially for cysteine-linked ADCs.[9] It separates ADC species based on hydrophobicity; species with a higher DAR are more hydrophobic and elute later.[2]
Objective: To determine the average DAR and drug load distribution of an ADC sample.
Methodology:
-
System Setup:
-
HPLC System: With UV detector and a suitable HIC column (e.g., Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[3]
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.[3]
-
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.[3]
-
Elute the sample using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile via UV absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to each DAR species (e.g., DAR0, DAR2, DAR4). Unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR values.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) (where 'n' is the number of drugs for that species)
-
References
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) During Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of antibody-drug conjugates (ADCs) during synthesis.
Troubleshooting Guides
Issue 1: Significant aggregation observed immediately after conjugation reaction.
This is a common issue often related to the conjugation chemistry and reaction conditions. A systematic approach is necessary to identify the root cause.
-
Possible Cause 1: High Hydrophobicity of the Payload-Linker. Many cytotoxic payloads are inherently hydrophobic. Conjugating them to the antibody surface increases the overall hydrophobicity, leading to intermolecular interactions and aggregation.[1][2]
-
Troubleshooting Steps:
-
Optimize the Drug-to-Antibody Ratio (DAR): A lower DAR can significantly reduce the surface hydrophobicity of the ADC.[3] Experiment with different molar ratios of the drug-linker to the antibody during conjugation to achieve a lower, more stable DAR.
-
Incorporate Hydrophilic Linkers: The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG), can effectively "shield" the hydrophobic payload from the aqueous environment, thereby reducing aggregation.[4]
-
Payload Modification: If feasible, consider modifying the payload itself to increase its hydrophilicity.
-
-
-
Possible Cause 2: Suboptimal Conjugation Conditions. The conditions optimized for the chemical conjugation reaction may not be ideal for maintaining the stability of the antibody.
-
Troubleshooting Steps:
-
pH Optimization: Ensure the pH of the conjugation buffer is not close to the isoelectric point (pI) of the antibody, as this is the point of minimal solubility.[5] Perform small-scale experiments across a range of pH values to identify the optimal pH for both conjugation efficiency and ADC stability.
-
Co-solvent Concentration: Minimize the concentration of organic co-solvents (e.g., DMSO, DMF) used to dissolve the payload-linker.[5] While necessary for solubilization, high concentrations can denature the antibody. Evaluate different co-solvents to find one that is less disruptive.
-
Temperature Control: Perform the conjugation reaction at a lower temperature to minimize thermal stress on the antibody.
-
-
-
Possible Cause 3: High Antibody Concentration. Higher concentrations of the antibody during conjugation increase the likelihood of intermolecular interactions and aggregation.[3][6]
-
Troubleshooting Steps:
-
Reduce Antibody Concentration: If the conjugation chemistry allows, perform the reaction at a lower antibody concentration.
-
Solid-Phase Conjugation: For persistent aggregation issues, consider immobilizing the antibody on a solid support (e.g., resin) during the conjugation reaction. This physically separates the antibody molecules, preventing aggregation at its source. The "Lock-Release" technology is an example of this approach.[3][5]
-
-
Issue 2: ADC appears stable post-purification but aggregates during formulation or storage.
This delayed aggregation often points to issues with the final formulation or handling procedures.
-
Possible Cause 1: Inadequate Formulation Buffer. The buffer composition is critical for long-term stability.
-
Troubleshooting Steps:
-
-
Possible Cause 2: Improper Storage and Handling. Physical stress can induce aggregation.
-
Troubleshooting Steps:
-
Avoid Freeze-Thaw Cycles: Aliquot the ADC into single-use vials to minimize the stress of repeated freezing and thawing.[1]
-
Control Storage Temperature: Store the ADC at the recommended temperature. Accelerated stability studies can help determine the optimal storage conditions.[6]
-
Minimize Mechanical Stress: Avoid vigorous shaking or vortexing. Gentle mixing is recommended.
-
Light Protection: For ADCs with photosensitive payloads, protect the samples from light exposure.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What is ADC aggregation and why is it a concern?
A1: ADC aggregation is the self-association of individual ADC molecules to form larger, high-molecular-weight species.[1] This is a critical quality attribute that needs to be controlled because aggregates can lead to a loss of therapeutic efficacy, altered pharmacokinetic profiles, and potentially induce an immunogenic response in patients.[1][3]
Q2: What are the primary drivers of ADC aggregation during synthesis?
A2: The primary drivers of ADC aggregation are the increased hydrophobicity of the antibody after conjugation with a hydrophobic payload, and the potential for the conjugation process itself to induce conformational changes in the antibody, exposing hydrophobic regions that are normally buried.[1][2] Other contributing factors include suboptimal buffer conditions (pH and ionic strength), high protein concentrations, the use of organic co-solvents, and physical stresses like temperature and agitation.[1][3][5]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?
A3: The DAR, or the average number of drug molecules conjugated to a single antibody, has a significant impact on aggregation. Generally, a higher DAR leads to increased hydrophobicity of the ADC molecule, which in turn increases the propensity for aggregation.[3][6] Therefore, optimizing the DAR is a critical balance between achieving the desired potency and maintaining the stability and solubility of the ADC.
Q4: Can the choice of linker chemistry influence ADC aggregation?
A4: Absolutely. The linker chemistry plays a crucial role in ADC stability. The use of hydrophilic linkers, such as those containing polyethylene glycol (PEG), can help to counteract the hydrophobicity of the payload.[4] These linkers can "shield" the hydrophobic drug from the aqueous environment, reducing intermolecular hydrophobic interactions and thereby decreasing the tendency for aggregation.
Q5: What are the most common analytical techniques to detect and quantify ADC aggregation?
A5: The most common techniques for analyzing ADC aggregation include:
-
Size Exclusion Chromatography (SEC): This is the industry standard for separating and quantifying monomers, dimers, and higher-order aggregates based on their size.[3]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique used to determine the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[11][12]
-
Analytical Ultracentrifugation (AUC): AUC provides detailed information about the size, shape, and distribution of macromolecules in solution and is a powerful tool for characterizing ADC aggregation.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can provide detailed information on the composition and structure of different aggregated species.[3]
Data Presentation
Table 1: Effect of pH and Temperature Stress on ADC Aggregation
This table shows representative data on the percentage of monomer, aggregates, and degradants in a trastuzumab ADC sample before and after being subjected to pH and heat stress, as analyzed by SEC-HPLC.[13]
| Sample | % Monomer | % Aggregates | % Degradants |
| Control T-DM1 | >99% | <1% | <0.1% |
| Stressed T-DM1 | 85.2% | 12.3% | 2.5% |
Table 2: Impact of Linker Hydrophilicity and DAR on ADC Aggregation
This table illustrates the effect of using a hydrophilic (PEG-containing) linker compared to a conventional hydrophobic linker on the aggregation of an ADC with a high DAR, as measured by SEC.
| ADC Configuration | Drug-to-Antibody Ratio (DAR) | % Aggregation (HMW Species) |
| Conventional Hydrophobic Linker | 8 | >20% |
| Hydrophilic (PEG) Linker | 8 | <5% |
Table 3: High-Throughput DLS Screening of ADC Formulations
This table presents example data from a high-throughput DLS screening of different ADC formulations to identify the most stable conditions. Lower hydrodynamic radius (Rh) and polydispersity (%Pd) indicate a more stable formulation with less aggregation.[7][11]
| Formulation ID | Buffer System | pH | Additives | Avg. Rh (nm) | % Polydispersity |
| F1 | Histidine | 5.0 | None | 6.2 | 15.8 |
| F2 | Histidine | 5.5 | None | 6.1 | 12.5 |
| F3 | Histidine | 6.0 | 150 mM NaCl | 6.3 | 18.2 |
| F4 | Histidine | 6.0 | 5% Sucrose | 6.0 | 8.9 |
| F5 | Histidine | 6.0 | 100 mM Arginine | 5.9 | 4.2 |
| F6 | Citrate | 5.0 | None | 6.8 | 22.1 |
| F7 | Citrate | 5.5 | None | 6.7 | 20.5 |
| F8 | Acetate | 5.5 | None | 6.5 | 19.7 |
Experimental Protocols
Protocol 1: ADC Conjugation via Cysteine Linkage with Minimized Aggregation
This protocol describes a general method for conjugating a maleimide-containing drug-linker to a monoclonal antibody via reduced interchain disulfide bonds, with steps to minimize aggregation.
-
Antibody Preparation:
-
Start with a high-purity monoclonal antibody (>95%) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
If necessary, perform a buffer exchange to remove any interfering substances like primary amines (e.g., Tris) or stabilizers (e.g., BSA).
-
-
Reduction of Interchain Disulfides:
-
Add a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of disulfide bonds reduced and thus the potential DAR. A typical starting point is a 5-10 fold molar excess of TCEP.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Removal of Excess Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column or tangential flow filtration (TFF) with a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.0). This step is critical to prevent re-oxidation of the thiols and to avoid interference with the subsequent conjugation step.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-activated drug-linker in a minimal amount of a compatible organic co-solvent (e.g., DMSO).
-
Slowly add the drug-linker solution to the reduced antibody solution with gentle mixing. A typical molar ratio of drug-linker to antibody is 5-10 fold.
-
To minimize aggregation, perform the reaction at a low temperature (e.g., 4°C) for 1-4 hours or overnight. Keep the final concentration of the organic co-solvent below 10% (v/v).
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, in a 2-5 fold molar excess over the drug-linker to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker, quenching reagent, and any aggregates using a suitable chromatography method, such as Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).
-
Protocol 2: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
This protocol outlines a standard method for analyzing ADC aggregation using SEC.
-
Instrumentation and Column:
-
HPLC or UHPLC system with a UV detector.
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, Agilent AdvanceBio SEC).
-
-
Mobile Phase Preparation:
-
Prepare an isocratic mobile phase, typically a phosphate or histidine buffer at a pH between 6.0 and 7.4, containing 150-300 mM NaCl to minimize non-specific interactions.
-
For hydrophobic ADCs, the addition of a small percentage of an organic modifier (e.g., 5-15% isopropanol or acetonitrile) may be necessary to improve peak shape.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm low-protein-binding syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the sample (e.g., 10-20 µL).
-
Run the analysis at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peaks corresponding to high-molecular-weight (HMW) species (aggregates), the monomer, and any low-molecular-weight (LMW) species (fragments).
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
-
Protocol 3: High-Throughput Screening of ADC Formulations by Dynamic Light Scattering (DLS)
This protocol describes a method for rapidly screening different formulations to identify conditions that minimize ADC aggregation using a plate-based DLS instrument.
-
Materials and Instrumentation:
-
Plate-based DLS instrument (e.g., DynaPro Plate Reader).
-
Low-volume, UV-transparent multi-well plates (e.g., 96- or 384-well).
-
ADC stock solution.
-
A library of formulation buffers with varying pH and excipients (sugars, amino acids, surfactants).
-
-
Sample Preparation in Multi-Well Plate:
-
In each well of the plate, prepare a different formulation by mixing the ADC stock solution with the various buffer components to achieve the desired final concentrations.
-
Include control wells with the ADC in its initial buffer.
-
Ensure the final ADC concentration in each well is suitable for DLS analysis (typically 0.1-1.0 mg/mL).
-
Seal the plate to prevent evaporation.
-
-
DLS Measurement:
-
Place the multi-well plate into the DLS instrument.
-
Allow the plate to equilibrate to the desired temperature.
-
Set up the instrument software to acquire DLS data from each well. Typically, multiple acquisitions are averaged for each well to ensure data quality.
-
-
Data Analysis:
-
The DLS software will calculate the hydrodynamic radius (Rh) and the polydispersity index (%Pd) for the ADC in each formulation.
-
Compare the Rh and %Pd values across the different formulations.
-
Formulations that result in a smaller average Rh and a lower %Pd are indicative of a more stable, less aggregated ADC.
-
Optionally, a thermal ramp can be performed to determine the aggregation onset temperature (Tagg) for each formulation, where a higher Tagg indicates greater thermal stability.
-
Visualizations
Caption: Workflow of ADC synthesis and the contributing factors leading to aggregation.
Caption: A troubleshooting flowchart for addressing ADC aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pharmtech.com [pharmtech.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. benchchem.com [benchchem.com]
- 8. Predictive Nature of High-Throughput Assays in ADC Formulation Screening [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Polysorbate 20 and Polysorbate 80 on the Higher Order Structure of a Monoclonal Antibody and its Fab and Fc Fragments Probed Using 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Dynamic Light Scattering (DLS) - Creative Proteomics [creative-proteomics.com]
- 13. Utility of High Throughput Screening Techniques to Predict Stability of Monoclonal Antibody Formulations During Early Stage Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPAAC Reactions with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, with a specific focus on the use of Polyethylene Glycol (PEG) linkers.
Troubleshooting Guide
This guide provides solutions to common problems encountered during SPAAC reactions involving PEG linkers.
Issue 1: Slow or Incomplete SPAAC Reaction
Question: My SPAAC reaction is proceeding very slowly or appears to be incomplete. What are the potential causes and how can I troubleshoot this?
Answer: Slow or low-yielding SPAAC reactions can be attributed to several factors, from the choice of reagents to the reaction conditions. Here is a systematic approach to troubleshooting this issue:
1. Re-evaluate Your Reagents:
-
Cyclooctyne Reactivity: The structure of the cyclooctyne is a critical determinant of the reaction rate. Some cyclooctynes are inherently more reactive than others. For instance, derivatives of dibenzocyclooctyne (DBCO) are commonly used, but their reactivity can vary.[1][2] Consider switching to a more reactive cyclooctyne if kinetics are sluggish.[1]
-
Azide Electronics: The electronic properties of the azide can also influence its reactivity.[1] Electron-donating groups near the azide can sometimes increase the reaction rate.[3][4]
-
Reagent Integrity: Ensure that your azide and cyclooctyne reagents have not degraded during storage. It is advisable to prepare fresh solutions before each experiment.[5]
2. Optimize Reaction Conditions:
-
Concentration: SPAAC is a second-order reaction, meaning its rate is dependent on the concentration of both the azide and the cyclooctyne.[5][6] Low reactant concentrations will result in a slower reaction.[5] If possible, increase the concentration of one or both reactants.
-
Stoichiometry: Using a slight excess (e.g., 1.1-1.5 equivalents) of one reactant can help drive the reaction to completion, especially if one of the components is particularly valuable.[1]
-
Temperature: Increasing the reaction temperature, for example from 25°C to 37°C, can accelerate the reaction rate.[1][7] However, be mindful of the thermal stability of your biomolecules, particularly proteins.[1]
-
pH and Buffer: The reaction rate can be significantly influenced by the buffer system and pH.[3][4] Studies have shown that higher pH values (around 7.5-8.5) generally increase SPAAC reaction rates.[1][5] HEPES buffer has been observed to yield higher rate constants compared to PBS in some systems.[1][3][4]
3. Address Steric Hindrance:
-
PEG Linker Length: While PEG linkers can enhance reaction rates by increasing solubility and providing flexibility, a linker that is too short may not provide enough separation between bulky molecules, leading to steric clash.[8] Conversely, an excessively long PEG chain might wrap around the biomolecule, obstructing the reactive sites.[9][10] Consider screening a few different PEG linker lengths to find the optimal balance.
-
Linker Attachment Site: The conjugation site on a biomolecule can be in a sterically hindered location. If possible, consider site-specific conjugation to a more accessible region.[9]
Logical Troubleshooting Workflow for Slow SPAAC Reactions
Caption: A troubleshooting workflow for slow or incomplete SPAAC reactions.
Issue 2: Poor Solubility of Reactants or Conjugate
Question: My cyclooctyne-modified molecule or the final conjugate has poor aqueous solubility. How can a PEG linker help, and what should I consider?
Answer: Poor solubility is a common challenge, especially with hydrophobic molecules. PEG linkers are an excellent tool to address this due to their inherent hydrophilicity.[11][12][13]
-
Mechanism of Solubility Enhancement: The repeating ethylene oxide units in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the molecule.[11][12] This increases the hydrodynamic radius and masks the hydrophobic regions of the molecule, leading to improved aqueous solubility.[14]
-
Choosing the Right PEG Linker: The degree of hydrophilicity is directly related to the length of the PEG chain; longer PEG linkers impart greater water solubility.[11][15] If you are experiencing solubility issues, consider using a linker with a higher number of PEG units.
-
Co-solvents: In some cases, a small amount of an organic co-solvent like DMSO may be necessary to dissolve a hydrophobic reactant initially.[7] However, ensure the final concentration of the co-solvent is low enough (typically <10% v/v) to not negatively impact the stability and activity of biomolecules.[7]
Frequently Asked Questions (FAQs)
Q1: How do PEG linkers generally affect SPAAC reaction rates?
A1: The presence of a PEG linker can notably enhance SPAAC reaction rates.[3][4] One study reported a 31 ± 16% increase in reaction rates with the inclusion of a PEG linker.[3][4] This is likely due to the increased hydrophilicity and flexibility conferred by the PEG chain, which can improve the accessibility of the reactive moieties.
Q2: What is the optimal length for a PEG linker in a SPAAC reaction?
A2: There is no single "optimal" length, as it is highly dependent on the specific molecules being conjugated. A balance must be struck:
-
Too short: May not provide sufficient spatial separation to overcome steric hindrance between large biomolecules.[8]
-
Too long: May lead to the linker wrapping around the molecule, which can also cause steric hindrance or potentially interfere with the biological activity of the final conjugate.[9][10]
It is often recommended to empirically test a few different linker lengths to determine the best performer for your specific application.
Q3: Can the architecture of the PEG linker (linear vs. branched) impact my experiment?
A3: Yes, the architecture can be important.
-
Linear PEG linkers are the most common and offer a straightforward way to introduce a spacer.[15]
-
Branched or multi-arm PEG linkers can be used to attach multiple molecules, potentially increasing the payload in applications like antibody-drug conjugates (ADCs).[15] They can also provide a more significant "shielding" effect, which can be beneficial for improving pharmacokinetic properties.[15]
Q4: Are there specific buffer and pH conditions that are generally recommended for SPAAC with PEG linkers?
A4: While the optimal conditions should be determined empirically, some general trends have been observed.
-
pH: A slightly alkaline pH, typically between 7.0 and 8.5, often leads to faster reaction rates.[1][5]
-
Buffer System: HEPES buffer has been shown in some studies to result in higher reaction rates compared to PBS.[3][4][7]
SPAAC Reaction Optimization Workflow
Caption: A general experimental workflow for optimizing SPAAC reactions.
Data Summary Tables
Table 1: Effect of Reaction Conditions on SPAAC Rate Constants
| Buffer System (pH 7) | Rate Constant Range (M⁻¹s⁻¹) | Reference(s) |
| PBS | 0.32–0.85 | [3][4] |
| HEPES | 0.55–1.22 | [3][4] |
| DMEM | 0.59–0.97 | [3][4] |
| RPMI | 0.27–0.77 | [3][4] |
Table 2: Impact of PEG Linker on SPAAC Reaction Rates
| Linker | Average Rate Enhancement | Reference(s) |
| PEG Linker | 31 ± 16% | [3][4] |
Table 3: General Comparison of SPAAC with Copper-Catalyzed Click Chemistry (CuAAC)
| Parameter | Strain-Promoted (SPAAC) | Copper-Catalyzed (CuAAC) | Reference(s) |
| Catalyst | None | Copper(I) | [6] |
| Biocompatibility | High, suitable for in vivo applications | Lower, due to copper cytotoxicity | [6] |
| Second-Order Rate Constant | 10⁻³ - 2.0 M⁻¹s⁻¹ (highly dependent on cyclooctyne) | 10² - 10³ M⁻¹s⁻¹ | [6] |
| Typical Reaction Time | 1 to 12 hours (can be longer) | 30 minutes to a few hours | [6] |
Experimental Protocols
Protocol 1: General Procedure for a SPAAC Reaction
This protocol provides a general workflow for conjugating a cyclooctyne-functionalized molecule to an azide-modified molecule using a PEG linker.
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in a suitable buffer (e.g., HEPES at pH 7.5).[7]
-
Dissolve the cyclooctyne-PEG-linker in a minimal amount of a compatible organic solvent (e.g., DMSO) if necessary, and then dilute into the reaction buffer.[5] Ensure the final organic solvent concentration is low (<10%).[7]
-
-
Reaction Setup:
-
Combine the azide and cyclooctyne-PEG solutions in a microcentrifuge tube.
-
A common starting point is to use a slight molar excess (1.1-1.5 equivalents) of one of the reactants.[1]
-
-
Incubation:
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored using techniques such as LC-MS, HPLC, or SDS-PAGE (for protein conjugations).[1]
-
-
Quenching (Optional):
-
If a significant excess of a highly reactive cyclooctyne is used, the reaction can be quenched by adding a small molecule azide to consume the remaining cyclooctyne.[1]
-
-
Purification:
-
Purify the desired conjugate from unreacted starting materials and byproducts using an appropriate method, such as size-exclusion chromatography (SEC), affinity chromatography, or HPLC.[1]
-
Protocol 2: Monitoring SPAAC Kinetics via UV-Vis Spectrophotometry
This protocol can be used to determine the second-order rate constant of a SPAAC reaction by monitoring the change in absorbance of the cyclooctyne over time.
-
Instrumentation and Reagents:
-
UV-Vis spectrophotometer with temperature control.
-
Quartz cuvettes.
-
Stock solutions of the azide and cyclooctyne of known concentrations.
-
-
Procedure:
-
Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25°C or 37°C).
-
In a cuvette, add the reaction buffer and the cyclooctyne solution to achieve the desired starting concentration.
-
Record the initial absorbance spectrum of the cyclooctyne. DBCO, for instance, has a characteristic absorbance peak.[4]
-
To initiate the reaction, add a known concentration of the azide solution to the cuvette and mix quickly.
-
Immediately begin monitoring the decrease in absorbance of the cyclooctyne at its characteristic wavelength over time.
-
Continue data collection until the reaction is complete or has proceeded sufficiently to determine the rate.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (using a large excess of the azide), the natural logarithm of the cyclooctyne concentration versus time will yield a linear plot. The slope of this line is the pseudo-first-order rate constant (k').[4]
-
The second-order rate constant (k₂) can then be calculated by dividing k' by the concentration of the azide in excess.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. precisepeg.com [precisepeg.com]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges, particularly the formation of side products, and to optimize their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in CuAAC, and how can I prevent them?
A1: The most prevalent side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a symmetric diyne byproduct.[1] This is primarily caused by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II), a promoter of this unwanted pathway.[1] Additionally, for reactions involving biomolecules like proteins, the copper/ascorbate system can generate reactive oxygen species (ROS), leading to the oxidation of sensitive amino acid residues such as methionine, histidine, and cysteine.[1][2]
Prevention Strategies:
-
Maintain Anaerobic Conditions: Rigorously degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to minimize oxygen.[1]
-
Use a Reducing Agent: A sufficient amount of a reducing agent, typically sodium ascorbate, should be used to maintain copper in its active Cu(I) state.[1] It is recommended to use a freshly prepared solution of sodium ascorbate as it can degrade over time.[3]
-
Employ a Stabilizing Ligand: Copper-stabilizing ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous systems or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic solvents are critical.[1] These ligands protect the Cu(I) catalyst from oxidation, accelerate the desired reaction, and can reduce the generation of ROS.[1]
Q2: My CuAAC reaction has a low yield or is not working at all. What are the likely causes?
A2: Low yields are a common issue and can often be traced back to a few key areas:
-
Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[4][5] Ensure all solutions are properly degassed and a fresh solution of a reducing agent (sodium ascorbate) is used.[3]
-
Poor Reagent Quality or Stoichiometry: Impurities in the azide or alkyne can interfere with the reaction.[4] The stoichiometry is also critical; a slight excess (1.1-2 fold) of one of the reactants can sometimes improve yields.[3]
-
Ligand Issues: An inappropriate choice of ligand or an incorrect ligand-to-copper ratio can lead to poor results.[3] A 1:1 to 5:1 ligand-to-copper ratio is typical, with a 5:1 ratio often recommended in bioconjugation to protect sensitive molecules.[3][6]
-
Substrate-Specific Problems: Steric hindrance near the alkyne or azide can slow the reaction.[7] In such cases, increasing the reaction time, temperature, or catalyst concentration may be necessary.[3] Poor solubility can also be an issue; using a co-solvent like DMSO or DMF can help.[7]
Q3: How do I effectively remove the copper catalyst after the reaction is complete?
A3: Residual copper can be toxic to cells and interfere with downstream applications, making its removal essential.[4] Several methods are available:
-
Aqueous Washes with Chelating Agents: Washing the reaction mixture with an aqueous solution of a chelating agent like EDTA or ammonia can effectively extract copper into the aqueous phase.[1][4]
-
Solid-Phase Scavengers: Using scavenger resins with functional groups like thiourea or amines is a highly effective method.[1] The resin is stirred with the reaction mixture and then removed by simple filtration.
-
Dialysis: For purifying biomolecules, dialysis against a buffer containing EDTA is a gentle and effective method to remove copper ions while retaining the larger product.[1]
-
Filtration through Silica/Alumina: Passing the crude product through a short plug of silica gel or alumina can remove copper salts.[1]
Troubleshooting Guides
Problem 1: Appearance of an unexpected byproduct with a mass corresponding to a dimer of my alkyne.
-
Issue: This strongly suggests alkyne homocoupling (Glaser coupling).
-
Root Cause: Presence of oxygen in the reaction mixture, leading to the formation of Cu(II) species which catalyze this side reaction.
-
Solution Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cleavable Linker Stability in Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with cleavable linker stability in plasma during the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed with cleavable linkers in plasma?
The most prevalent issues with cleavable linkers in ADCs are premature payload release in systemic circulation, which can lead to off-target toxicity, and reduced efficacy due to a lower concentration of the intact ADC reaching the tumor site.[1][2][3][4] Another common challenge is ADC aggregation, particularly with hydrophobic payloads and linkers, which can compromise both the safety and effectiveness of the ADC.[1]
Q2: Why is my ADC with a valine-citrulline (Val-Cit) linker showing instability in mouse plasma but not in human plasma?
This is a frequently observed discrepancy. The Val-Cit linker is susceptible to cleavage by carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma but not in human or primate plasma.[2][5][6][7] This leads to premature payload release in mouse models, which may not be representative of the ADC's stability in humans.[2][6] For preclinical studies in rodents, it is crucial to consider this enzymatic difference.
Q3: What factors can influence the plasma stability of a cleavable linker?
Several factors can impact the stability of a cleavable linker in plasma:
-
Linker Chemistry: The inherent chemical structure of the linker is a primary determinant of its stability.[3][] For example, some hydrazone linkers are prone to hydrolysis at physiological pH, while disulfide linkers can be susceptible to reduction by agents like glutathione in the plasma.[2][9][]
-
Conjugation Site: The specific site of conjugation on the antibody can affect linker stability.[11][12] Some sites may offer steric hindrance that protects the linker from enzymatic cleavage.
-
Drug-to-Antibody Ratio (DAR): A high DAR, especially with hydrophobic payloads, can increase the likelihood of aggregation, which may indirectly affect the ADC's stability and pharmacokinetic profile.[3]
-
Plasma Enzymes: As mentioned with Val-Cit linkers, plasma enzymes such as carboxylesterases and human neutrophil elastase can cause off-target cleavage of certain linkers.[1][5][13]
Troubleshooting Guides
Issue 1: Premature Payload Release Detected in Plasma Stability Assay
Symptoms:
-
LC-MS/MS analysis shows a rapid increase in free payload concentration over time when the ADC is incubated in plasma.
-
ELISA-based methods indicate a significant decrease in the drug-to-antibody ratio (DAR) over the incubation period.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Inherent Linker Instability | The linker chemistry may not be sufficiently stable at physiological pH or in the presence of plasma components.[1] Consider screening alternative linker technologies with known higher plasma stability. |
| Enzymatic Cleavage in Plasma | The linker may be a substrate for plasma enzymes like carboxylesterases or human neutrophil elastase.[1][5] Evaluate next-generation linkers designed to be resistant to these enzymes, such as Glu-Val-Cit (EVCit) or Glu-Gly-Cit (EGCit).[2][5][14] |
| Susceptibility of Disulfide Linkers | Disulfide linkers can undergo exchange with free thiols in circulation, such as albumin and glutathione, leading to premature drug release.[2][3] Introducing steric hindrance near the disulfide bond can enhance stability.[] |
Issue 2: ADC Aggregation Observed During Plasma Incubation
Symptoms:
-
Size Exclusion Chromatography (SEC) analysis shows the formation of high molecular weight species.
-
Visual inspection of the sample may reveal precipitation or cloudiness.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Hydrophobic Payloads and Linkers | Hydrophobicity is a common driver of ADC aggregation.[1][5] If possible, select more hydrophilic linkers or payloads. Incorporating hydrophilic moieties like PEG into the linker design can also mitigate aggregation.[16] |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the overall hydrophobicity of the ADC.[3] |
| Inhomogeneous Conjugation | Random conjugation methods can lead to a heterogeneous mixture of ADC species, some of which may be more prone to aggregation. Utilize site-specific conjugation technologies to produce more homogeneous ADCs with a defined DAR, which can improve stability.[1] |
| Formulation Issues | The buffer conditions (e.g., pH, excipients) may not be optimal for ADC stability.[1] Screen different formulation buffers to find one that minimizes aggregation. |
Data Summary: Comparative Plasma Stability of Cleavable Linkers
The following table summarizes the general plasma stability profiles of common cleavable linker types. Note that stability can be influenced by the specific ADC context, including the antibody, payload, and conjugation site.
| Linker Type | Cleavage Mechanism | Plasma Stability Profile | Key Considerations |
| Peptide (e.g., Val-Cit) | Cathepsin-cleavable | High in human plasma.[2][5] | Susceptible to premature cleavage by carboxylesterase in mouse plasma.[2] Can also be cleaved by human neutrophil elastase.[5][13] |
| Next-Gen Peptide (e.g., EVCit, EGCit) | Cathepsin-cleavable | High | Designed to be resistant to cleavage by mouse carboxylesterase and/or human neutrophil elastase, offering improved stability.[2][14] |
| Hydrazone | pH-sensitive (acid hydrolysis) | Moderate | Stable at physiological pH (~7.4) but can be prone to hydrolysis in the bloodstream, leading to potential off-target toxicity.[2][11] |
| Disulfide | Redox-sensitive | Moderate to Low | Susceptible to reduction by glutathione (GSH) and exchange with free thiols in plasma, which can cause premature drug release.[2][] |
| β-Glucuronide | β-glucuronidase-cleavable | High | Stable in plasma and offers a distinct enzymatic cleavage mechanism.[2] The linker is hydrophilic, which can help reduce ADC aggregation.[9] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS/MS (Quantification of Free Payload)
Objective: To determine the rate of premature payload release from an ADC in plasma.
Methodology:
-
ADC Incubation: Incubate the ADC at a final concentration of 1 mg/mL in plasma (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[3]
-
Protein Precipitation: To each aliquot, add an organic solvent (e.g., acetonitrile) to precipitate the plasma proteins and the intact ADC.[2]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released (free) payload.[2]
-
LC-MS/MS Analysis: Quantify the concentration of the free payload in the supernatant using a validated LC-MS/MS method.[2]
-
Data Analysis: Plot the concentration of the released payload against time to determine the stability profile of the linker. Calculate the half-life (t½) of the ADC in plasma to quantify its stability.[3]
Protocol 2: In Vitro Plasma Stability Assay using ELISA (Measurement of DAR)
Objective: To assess linker stability by measuring the change in the average drug-to-antibody ratio (DAR) over time.
Methodology:
-
ADC Incubation: As described in the LC-MS/MS protocol, incubate the ADC in plasma at 37°C and collect aliquots at various time points.
-
ELISA Plate Preparation: Coat a 96-well ELISA plate with an anti-human IgG antibody to capture the ADC from the plasma samples.
-
Sample Incubation: Add the plasma aliquots to the coated wells and incubate to allow the ADC to bind.
-
Washing: Wash the plate to remove unbound plasma components.
-
Detection:
-
Total Antibody Quantification: Use a secondary antibody that detects the antibody portion of the ADC to quantify the total amount of captured ADC.
-
Conjugated Drug Quantification: Use a secondary antibody that specifically recognizes the payload to quantify the amount of conjugated drug.
-
-
Data Analysis: Calculate the DAR at each time point by taking the ratio of the signal from the drug-detecting antibody to the signal from the antibody-detecting antibody. A decrease in DAR over time indicates linker cleavage.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the Solubility of Hydrophobic Drug-Linker Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with hydrophobic drug-linker complexes, particularly in the context of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility and aggregation of my hydrophobic drug-linker complex?
A1: The main driver of poor solubility and aggregation is the inherent hydrophobicity of the cytotoxic payload.[1][2][3] This issue is often magnified by a high drug-to-antibody ratio (DAR), which increases the overall hydrophobicity of the ADC.[1][][5] Other contributing factors include the chemical properties of the linker, the specific site of conjugation on the antibody, and suboptimal formulation conditions like pH and the lack of stabilizing excipients.[1][3][]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the solubility of my ADC?
A2: The DAR is a critical parameter that significantly influences the solubility of an ADC.[1][] As the DAR increases, the overall hydrophobicity of the ADC molecule also increases.[1][5] This increased hydrophobicity leads to a greater tendency for the ADC to aggregate and precipitate, especially for ADCs with a DAR greater than four.[1] Furthermore, ADCs with a high DAR are often cleared more rapidly from circulation in vivo.[1][6]
Q3: What are the most effective strategies to improve the solubility of a hydrophobic drug-linker complex?
A3: Several key strategies can be employed to enhance the solubility of hydrophobic drug-linker complexes:
-
Linker Modification: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker is a widely used and effective strategy to improve the solubility of the entire complex.[][6][7][8][9] Sulfonate groups or hydrophilic spacers like cyclodextrins can also be used.[7][9]
-
Payload Modification: Introducing hydrophilic groups or making slight chemical modifications to the payload molecule can increase its aqueous solubility while maintaining its therapeutic activity.[]
-
Formulation Optimization: A systematic screening of different buffer conditions (e.g., pH, ionic strength) and the inclusion of stabilizing excipients are crucial.[][10] Surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), or amino acids can act as stabilizers to prevent aggregation.[][10]
-
Site-Specific Conjugation: Utilizing site-specific conjugation methods can result in a more homogeneous ADC product with a controlled DAR, which can help to mitigate solubility issues.[1]
-
Controlling the DAR: Optimizing the conjugation reaction to achieve a lower, more controlled DAR can reduce the overall hydrophobicity and improve solubility.[1][10]
Q4: How does PEGylation help in improving the solubility of drug-linker complexes?
A4: PEGylation, the process of attaching polyethylene glycol (PEG) chains, significantly enhances solubility in several ways. The repeating ethylene glycol units are hydrophilic and can form hydrogen bonds with water molecules, creating a hydration shell around the drug-linker complex.[11] This shell shields the hydrophobic regions of the molecule, increasing its affinity for aqueous environments and preventing aggregation.[2][11][12] PEGylation can also prolong the plasma half-life of the ADC by providing a "stealth" protective layer.[][]
Q5: What are the common analytical techniques used to assess the solubility and aggregation of ADCs?
A5: A combination of orthogonal analytical techniques is recommended for a thorough characterization of ADC solubility and aggregation:
-
Size Exclusion Chromatography (SEC): This is the most common method used to detect and quantify high molecular weight species (aggregates) and fragments.[][9][14][15]
-
Hydrophobic Interaction Chromatography (HIC): HIC is used to determine the DAR and can also provide information about the hydrophobicity profile of the ADC, which is related to its aggregation propensity.[10][14][15]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique used to estimate the average size and size distribution of particles in a solution, making it useful for detecting the early onset of aggregation.[][9][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for determining the DAR and identifying any chemical degradation of the ADC.[][9]
-
Analytical Ultracentrifugation (AUC): AUC is a highly sensitive method for characterizing and quantifying aggregates, especially when SEC results may be ambiguous.[9][16]
Troubleshooting Guides
This section provides systematic steps to identify and resolve common issues related to the solubility of drug-linker complexes.
Guide 1: ADC Aggregation Observed During or After Conjugation
| Possible Cause | Troubleshooting Step |
| High Drug-to-Antibody Ratio (DAR) | - Reduce the molar excess of the drug-linker during the conjugation reaction.[1] - Optimize the reduction step (if applicable) to limit the number of available conjugation sites.[1] - Purify the ADC using HIC to isolate species with a lower DAR.[1][10] |
| High Hydrophobicity of Payload/Linker | - Redesign the linker to include hydrophilic moieties like PEG or charged groups (e.g., sulfonates).[6][7][8][9] - If possible, modify the payload to introduce hydrophilic substituents.[] |
| Suboptimal Buffer Conditions | - Conduct a formulation screen to test different pH levels and buffer systems. Avoid the isoelectric point (pI) of the antibody.[1][3][10] - Add a co-solvent (e.g., DMSO, ethanol) to the conjugation reaction in a concentration that does not denature the antibody.[1] |
| High Protein Concentration | - Perform the conjugation reaction at a lower antibody concentration.[1] - Evaluate the concentration-dependence of aggregation and store the ADC at a lower concentration if necessary.[8] |
| Physical Stress | - Avoid repeated freeze-thaw cycles by aliquoting ADC samples.[10][15] - Handle ADC solutions gently; avoid vigorous shaking or vortexing.[10][15] |
Guide 2: Precipitation and Product Loss During Purification
| Possible Cause | Troubleshooting Step |
| Precipitation Before Column Loading | - Before purification, add a stabilizing excipient like Polysorbate 80 to the crude ADC mixture at a low concentration (e.g., 0.01%).[1] |
| Aggregation During Purification | - Perform purification steps at a lower temperature (e.g., 4°C) to reduce the rate of aggregation.[1] |
| Non-specific Binding to Purification Columns | - For SEC, consider adding a small percentage of an organic modifier to the mobile phase to reduce hydrophobic interactions with the column matrix.[1] - For ion-exchange chromatography, ensure the pH and ionic strength of the buffers are optimized to prevent precipitation on the column.[1] |
Data Presentation
Table 1: Illustrative Impact of Linker PEGylation on ADC Properties
| Linker Type | Illustrative PEG Units | Relative Hydrophobicity (HIC Retention) | % Aggregation (SEC) | Solubility (mg/mL) |
| Conventional Non-PEGylated Linker | 0 | High | 15-25% | < 1 |
| Linear PEG Linker | 8 | Moderate | 5-10% | 5-10 |
| Linear PEG Linker | 24 | Low | < 5% | > 20 |
| Branched PEG Linker | 2 x 12 | Very Low | < 3% | > 25 |
Note: Data are illustrative and will vary based on the specific antibody, payload, and experimental conditions. The trend demonstrates that increasing linker hydrophilicity generally leads to lower HIC retention, reduced aggregation, and improved solubility.[8]
Mandatory Visualizations
Caption: Logical relationship of factors contributing to poor solubility and mitigation strategies.
Caption: A decision tree for troubleshooting ADC aggregation issues.
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.[10]
Methodology:
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 0.5-2.0 mg/mL) in the SEC mobile phase.[10] If necessary, filter the sample through a low-protein-binding 0.22 µm filter.
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peaks corresponding to the monomer, aggregates (high molecular weight species), and any fragments (low molecular weight species).
-
Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.[10]
-
Chromatographic Conditions:
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).[10]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).[10]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).[10]
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over a specified time (e.g., 20-30 minutes).[10]
-
Flow Rate: Typically 0.5-1.0 mL/min.[10]
-
Detection: UV absorbance at 280 nm.[10]
-
-
Data Analysis:
-
Peaks eluting at later retention times correspond to ADC species with higher DAR values due to increased hydrophobicity.
-
Calculate the average DAR by determining the weighted average of the different drug-loaded species based on their respective peak areas.
-
Protocol 3: Formulation Screening to Improve ADC Stability
Objective: To identify a suitable buffer system and excipients to minimize aggregation and maintain the stability of the ADC.
Methodology:
-
Buffer and Excipient Selection: Prepare a matrix of formulation buffers with varying pH values (e.g., 5.0, 6.0, 7.0) and different buffer systems (e.g., citrate, histidine, phosphate). For each buffer condition, prepare solutions with and without stabilizing excipients (e.g., 0.02% Polysorbate 80, 5% sucrose, 50 mM arginine).
-
Sample Preparation: Dialyze or buffer-exchange the ADC into each of the formulation conditions. Adjust the final protein concentration to a target value (e.g., 10 mg/mL).
-
Stress Conditions: Aliquot the samples for each formulation condition. Store one set of aliquots at the intended storage temperature (e.g., 4°C) and another set under accelerated stress conditions (e.g., 40°C for 2 weeks or subjected to several freeze-thaw cycles).
-
Analysis: At specified time points (e.g., T=0, 1 week, 2 weeks), analyze the samples from both storage conditions for:
-
Aggregation: using SEC-HPLC (as per Protocol 1).
-
Particle Size Distribution: using DLS.
-
Visual Appearance: for any signs of precipitation or turbidity.
-
-
Data Interpretation: Compare the results across the different formulation conditions. The optimal formulation is the one that shows the least amount of aggregation and physical changes under both normal and accelerated storage conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pharmtech.com [pharmtech.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. purepeg.com [purepeg.com]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. benchchem.com [benchchem.com]
- 16. criver.com [criver.com]
Technical Support Center: Purification of PEGylated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Amino-PEG6-amido-bis-PEG5-N3 from their experimental reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence purification?
A1: this compound is a cleavable 11-unit PEG linker with a molecular weight of 1147.31 g/mol .[1] It possesses a terminal primary amine and an azide group, making it a versatile tool for bioconjugation, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).[2][3] Its PEGylated nature imparts hydrophilicity and aqueous solubility. The choice of purification method will largely depend on the size and chemical properties of the molecule it is conjugated to.
Q2: What are the common methods for removing unreacted this compound?
A2: The most common and effective methods for purifying your target molecule from the unreacted PEG linker include Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and Solid-Phase Extraction (SPE).[4] The selection of the optimal method is contingent on the physicochemical differences between your desired product and the unreacted linker.
Q3: How do I choose the right purification method for my specific experiment?
A3: The choice of purification strategy depends on the molecular weight and properties of your target conjugate.
-
Size Exclusion Chromatography (SEC): Ideal when there is a significant size difference between your product and the unreacted linker (e.g., when conjugating to a large protein or antibody).[]
-
Reversed-Phase HPLC (RP-HPLC): Suitable for separating compounds based on hydrophobicity. This method offers high resolution and is well-suited for small to medium-sized molecules where there is a notable difference in polarity compared to the PEG linker.[4]
-
Ion-Exchange Chromatography (IEX): Effective if your target molecule has a net charge that is significantly different from the unreacted linker. The PEG chains can shield charges, which can be exploited for separation.[][6]
-
Solid-Phase Extraction (SPE): A rapid method for preliminary cleanup or for removing a large excess of the PEG linker, particularly in small-scale reactions.[4]
Below is a workflow to guide your decision-making process.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor separation between product and unreacted linker using SEC. | The molecular weight difference is insufficient for resolution. | Consider a column with a smaller pore size for better resolution of smaller molecules. Alternatively, switch to a technique based on a different chemical property, such as RP-HPLC or IEX. |
| Co-elution of product and linker in RP-HPLC. | The hydrophobicity of the product and the linker are too similar. | Optimize the gradient elution method. Try a shallower gradient or a different organic modifier in the mobile phase. A different stationary phase (e.g., C8 instead of C18) may also provide better separation. |
| Product is not binding to the IEX column. | The pH of the buffer is not optimal for charging your molecule. The PEG linker may be shielding the charges on your product. | Adjust the pH of the buffer to ensure your product is charged while the linker is not, or vice versa. If charge shielding is an issue, consider a different purification method. |
| Low recovery of the desired product after purification. | The product may be adsorbing to the chromatography resin or is being denatured by the solvents. | For RP-HPLC, add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. For sensitive biomolecules, ensure the purification conditions (pH, solvents) are mild. Consider using a different type of chromatography, like HIC, which is often milder than RP-HPLC. |
| Difficulty removing the azide group from waste. | Azides can be hazardous and should be quenched before disposal. | Unreacted sodium azide can be quenched using nitrous acid.[7] For organic azides, consult your institution's safety protocols for proper disposal procedures. Never dispose of untreated azide waste down the drain.[8] |
Quantitative Data Summary
| Parameter | This compound |
| Molecular Weight | 1147.31 g/mol [1] |
| Formula | C48H94N10O21[1] |
| Physical Form | Solid or light yellow oil[1][9] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO.[9] Water soluble.[10][11] |
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is best suited for when the target product is significantly larger than the unreacted linker (e.g., > 5-10 kDa).
Objective: To separate the high molecular weight conjugate from the low molecular weight unreacted this compound.
Materials:
-
SEC column (e.g., Sephadex® G-25, Superdex® 75)
-
Isocratic pump or chromatography system
-
UV detector
-
Fraction collector
-
Mobile Phase: A buffer in which your conjugate is stable and soluble (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Crude reaction mixture
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate.
-
Sample Preparation: If necessary, concentrate the crude reaction mixture. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Sample Injection: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions as the compounds elute, monitoring the separation by UV absorbance at a relevant wavelength (e.g., 280 nm for proteins).
-
Analysis: Analyze the collected fractions by an appropriate method (e.g., SDS-PAGE, analytical HPLC, LC-MS) to identify the fractions containing the pure product.
-
Pooling and Concentration: Pool the fractions containing the pure product and concentrate if necessary.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for products that have a different hydrophobicity compared to the PEG linker.
Objective: To achieve high-purity separation based on hydrophobicity.
Materials:
-
Preparative or semi-preparative HPLC system with a UV detector
-
Reversed-phase column (e.g., C18, 5-10 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Crude reaction mixture
-
0.22 µm syringe filters
Procedure:
-
System Equilibration: Equilibrate the column with a mixture of Mobile Phase A and B, as per your starting gradient conditions.
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Sample Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Elute the sample using a linear gradient of Mobile Phase B. An example starting gradient could be 10% to 90% Mobile Phase B over 30-60 minutes. This will need to be optimized for your specific compound.
-
Fraction Collection: Collect fractions as the compounds elute, monitoring the separation by UV absorbance.
-
Analysis: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, LC-MS) to identify the fractions containing the pure product.
-
Pooling and Concentration: Pool the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.[4]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Amino-PEG6-bis-PEG5-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. Azido-PEG6-amine, 957486-82-7 | BroadPharm [broadpharm.com]
- 11. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
Technical Support Center: Preventing Premature Cleavage of ADC Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the premature cleavage of antibody-drug conjugate (ADC) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature ADC linker cleavage in systemic circulation?
Premature cleavage of ADC linkers in the bloodstream is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy.[1][2][3][] The main factors contributing to this instability include:
-
Enzymatic Degradation: Plasma contains various enzymes that can cleave linkers. For instance, carboxylesterases (like Ces1C in mice) and human neutrophil elastase can degrade certain peptide-based linkers, such as the commonly used valine-citrulline (Val-Cit) linker.[1][5]
-
Chemical Instability: Some linkers are inherently unstable under physiological conditions. For example, hydrazone linkers can be susceptible to hydrolysis at physiological pH, and disulfide linkers can be cleaved by reducing agents present in the plasma.[3][][6][7]
-
Unstable Conjugation Chemistry: The chemical bond connecting the linker to the antibody can also be a point of weakness. For instance, traditional maleimide conjugation can be reversible, leading to deconjugation.[8]
Q2: My in vitro plasma stability assay shows a rapid decrease in the average Drug-to-Antibody Ratio (DAR). What are the possible causes and how can I troubleshoot this?
A rapid decrease in DAR during a plasma stability assay is a direct indication of linker instability.[3] Here’s a troubleshooting guide:
| Possible Cause | Proposed Solution |
| Inherent Linker Lability | The chosen linker chemistry may be too susceptible to the plasma environment. Solution: Consider using a more stable linker. For example, if using a disulfide linker, explore options with increased steric hindrance around the disulfide bond to improve stability.[3][] |
| Plasma-Specific Enzymatic Cleavage | Enzymes present in the plasma of a specific species (e.g., mouse plasma) may be cleaving the linker.[1] Solution: Conduct comparative stability studies using plasma from different species (e.g., mouse, rat, monkey, human) to identify species-specific effects. If instability is observed in preclinical models, consider linker modifications. For Val-Cit linkers, introducing a glutamic acid residue (Glu-Val-Cit) can enhance stability in mouse plasma.[1][9] |
| Unstable Conjugation | The bond between the linker and the antibody may be breaking. Solution: If using maleimide chemistry, consider self-stabilizing maleimide derivatives to prevent the retro-Michael reaction.[8][] |
| Assay Artifacts | The analytical method itself could be causing the ADC to degrade. Solution: Ensure that the sample handling and analytical conditions (e.g., in mass spectrometry) are not causing fragmentation of the ADC.[3] |
Q3: We are observing significant off-target toxicity in our in vivo studies, which we suspect is due to premature payload release. What strategies can we implement to improve linker stability?
Minimizing off-target toxicity is paramount for developing a safe and effective ADC.[][11] Here are several strategies to enhance linker stability:
-
Select a More Stable Linker Chemistry: If using a cleavable linker, consider options with higher plasma stability. For instance, peptide linkers like GGFG have shown greater stability in the bloodstream compared to some acid-cleavable or glutathione-sensitive linkers.[7] Non-cleavable linkers, which rely on the degradation of the antibody for payload release, generally exhibit higher plasma stability.[8][12]
-
Modify the Linker Structure: Introducing chemical modifications can significantly improve stability. For disulfide linkers, adding steric hindrance near the disulfide bond can protect it from reducing agents.[][13] For peptide linkers, altering the peptide sequence can reduce susceptibility to plasma proteases.[1]
-
Optimize the Conjugation Site: The location of the linker on the antibody can influence its stability. Site-specific conjugation allows for the placement of the linker at sites that are less exposed to the systemic circulation, potentially enhancing stability.[14][15]
-
Control the Drug-to-Antibody Ratio (DAR): A high DAR can sometimes lead to aggregation and increased clearance, which may indirectly affect the perceived stability.[][16] Optimizing conjugation conditions to achieve a lower, more homogeneous DAR (typically 2-4) can be beneficial.[]
-
Incorporate Hydrophilic Spacers: For hydrophobic payloads, incorporating hydrophilic spacers like polyethylene glycol (PEG) into the linker can improve the overall solubility and pharmacokinetic properties of the ADC, which can contribute to better in vivo performance.[][17]
Troubleshooting Guides
Guide 1: Inconsistent In Vivo Efficacy Despite Potent In Vitro Cytotoxicity
This discrepancy often points to in vivo instability of the ADC that is not captured by standard in vitro cell-based assays.
Guide 2: ADC Aggregation Observed During Storage or in Plasma
ADC aggregation can compromise both the efficacy and safety of the therapeutic.[16]
Comparative Stability of Different Linker Types
The choice of linker is a critical determinant of an ADC's stability. The following table summarizes representative plasma stability data for different linker types.
| Linker Type | Cleavage Mechanism | Representative Plasma Half-life (t½) | Key Considerations |
| Hydrazone | Acid-catalyzed hydrolysis | ~2 days (variable) | Stability is pH-dependent and can be insufficient for highly potent payloads.[8] |
| Disulfide | Reduction | Variable | Stability is influenced by steric hindrance around the disulfide bond.[][6] |
| Valine-Citrulline (VC) | Enzymatic (e.g., Cathepsin B) | > 7 days in human plasma | Can be susceptible to cleavage by other proteases like neutrophil elastase.[1][5][8] |
| Gly-Gly-Phe-Gly (GGFG) | Enzymatic (e.g., Cathepsin L) | > 7 days in human plasma | Generally shows good stability in the bloodstream.[7] |
| Thioether (non-cleavable) | Antibody degradation | Very stable | Payload is released as a linker-amino acid conjugate, which may have altered activity.[8] |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species.[18]
Methodology:
-
ADC Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[18]
-
Time Points: Collect aliquots of the incubation mixture at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).[18]
-
Sample Preparation for Free Payload Analysis:
-
Precipitate plasma proteins by adding a 4-fold excess of cold acetonitrile containing an internal standard.[1]
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant.
-
-
Sample Preparation for Average DAR Analysis:
-
Capture the ADC from the plasma using an appropriate method (e.g., affinity chromatography).
-
Elute and prepare the ADC for analysis.
-
-
Analysis:
Lysosomal Stability Assay
Objective: To evaluate the efficiency of payload release within the lysosomal compartment.[18]
Methodology:
-
Prepare Lysosomal Lysate: Isolate lysosomes from a relevant cell line or use commercially available lysosomal fractions.
-
ADC Incubation: Incubate the ADC with the lysosomal lysate at 37°C under appropriate buffer conditions that mimic the lysosomal environment (e.g., acidic pH).
-
Time Points: Collect aliquots at various time points.
-
Reaction Quenching: Stop the enzymatic reaction, for example, by adding a quenching solution or by heat inactivation.[19]
-
Sample Preparation: Process the samples to separate the released payload from the ADC and lysate components.
-
Analysis: Quantify the released payload using LC-MS/MS.
This technical support guide provides a foundational understanding of the common challenges associated with ADC linker stability and offers practical solutions for troubleshooting and optimization. For more in-depth information, consulting the cited literature is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. abzena.com [abzena.com]
- 3. benchchem.com [benchchem.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 11. dls.com [dls.com]
- 12. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 13. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 14. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. purepeg.com [purepeg.com]
- 18. benchchem.com [benchchem.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: Optimizing Click Chemistry Efficiency
Welcome to the technical support center for click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, with a specific focus on the impact of buffer pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions?
A1: The CuAAC reaction is generally robust and can proceed over a wide pH range, typically between 4 and 12.[1][2][3] However, for most applications, a pH of 7 to 8 is considered optimal.[4] For bioconjugation, buffers such as PBS or HEPES at a pH of 7.0 to 7.5 are a good starting point.[5] It is advisable to screen a range of pH values (e.g., 6.5-8.5) to find the best conditions for your specific substrates and system.[6]
Q2: How does pH affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions?
A2: The pH can have a significant effect on SPAAC reaction rates.[7] Generally, higher pH values tend to increase the reaction rate.[8] For instance, optimizing the pH of your reaction buffer, typically within a range of 7.0 to 8.5, can accelerate the cycloaddition, provided it is compatible with the stability of your biomolecules.[9]
Q3: Which buffers should be avoided for CuAAC reactions?
A3: Amine-containing buffers like Tris or glycine are generally not recommended as they can chelate the copper catalyst, thereby inhibiting the reaction.[1][10] Buffers with high concentrations of chloride ions (greater than approximately 0.2 M) should also be avoided as chloride can compete for copper binding.[11] While copper-phosphate complexes can be insoluble, using a pre-mixed copper-ligand solution can often prevent precipitation in phosphate-based buffers.[11]
Q4: Can the choice of buffer, aside from its pH, impact SPAAC efficiency?
A4: Yes, the type of buffer can significantly influence SPAAC kinetics. Studies have shown that HEPES buffer at pH 7 often leads to higher reaction rate constants compared to PBS at the same pH.[8][9] Additionally, reactions performed in cell culture media like DMEM have been observed to be faster than those in RPMI.[8][9]
Q5: What are common side reactions in click chemistry that can be influenced by pH?
A5: In CuAAC, the copper(I) catalyst can generate reactive oxygen species (ROS) in the presence of a reducing agent and oxygen, which may damage biomolecules.[6] While not directly pH-dependent, the stability of some reactants and biomolecules is pH-sensitive. For SPAAC, the charge state of the reactants can change with pH due to protonation or deprotonation, which in turn affects their electronic properties and reaction rates.[7]
Troubleshooting Guides
Issue 1: Low or No Yield in CuAAC Reaction
| Potential Cause | Recommended Solution | Citation |
| Suboptimal pH | The optimal pH is generally between 7 and 8. Screen different buffer systems and pH values to find the ideal conditions for your specific reactants. | [4] |
| Incompatible Buffer | Avoid Tris-based buffers as the amine groups can chelate copper. Buffers like PBS or HEPES are generally preferred. | [6][10] |
| Catalyst Inactivity | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II). Use a fresh solution of a reducing agent like sodium ascorbate and degas all solutions to remove oxygen. | [4] |
| Poor Reagent Solubility | If reactants are not fully dissolved, consider using a co-solvent system such as water with DMSO or t-butanol. | [12] |
| Steric Hindrance | Bulky groups near the azide or alkyne can slow the reaction. Increase the reaction time and/or temperature. | [4] |
Issue 2: Slow or Incomplete SPAAC Reaction
| Potential Cause | Recommended Solution | Citation |
| Unfavorable pH | Higher pH values generally accelerate SPAAC reactions. Optimize the pH of your buffer, typically within a range of 7.0 to 8.5, ensuring it's compatible with your biomolecules. | [8][9] |
| Suboptimal Buffer Choice | Different buffer systems can significantly impact SPAAC kinetics. HEPES at pH 7 has been shown to yield higher reaction rates than PBS at the same pH. | [8][9] |
| Low Reagent Concentration | If hydrophobic reactants have poor solubility in aqueous buffers, consider adding a minimal amount of a compatible organic co-solvent like DMSO. | [9] |
| Presence of Competing Azides | Buffers containing sodium azide (NaN₃) as a preservative will compete with your azide-functionalized molecule. Ensure all buffers and solutions are free of sodium azide. | [9] |
Quantitative Data
Table 1: Effect of Buffer and pH on SPAAC Reaction Rates
| Azide | Alkyne | Buffer | pH | Temperature (°C) | Rate Constant (M⁻¹ s⁻¹) | Citation |
| 3-azido-L-alanine | sulfo DBCO-amine | PBS | 7 | 25 or 37 | 0.32–0.85 | [8] |
| 3-azido-L-alanine | sulfo DBCO-amine | HEPES | 7 | 25 or 37 | 0.55–1.22 | [8] |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo DBCO-amine | PBS | 7 | 25 or 37 | 0.32–0.85 | [8] |
| 1-azido-1-deoxy-β-D-glucopyranoside | sulfo DBCO-amine | HEPES | 7 | 25 or 37 | 0.55–1.22 | [8] |
| 3-azido-L-alanine | sulfo DBCO-amine | DMEM | Not Specified | 25 or 37 | 0.59–0.97 | [8] |
| 3-azido-L-alanine | sulfo DBCO-amine | RPMI | Not Specified | 25 or 37 | 0.27–0.77 | [8] |
Note: Higher pH values were generally found to increase reaction rates, with the exception of reactions in HEPES buffer.[8]
Experimental Protocols
General Protocol for a Standard CuAAC Reaction
This protocol is a starting point and should be optimized for your specific application.
1. Preparation of Stock Solutions:
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[13]
-
Ligand (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.[13]
-
Alkyne-modified Molecule: Prepare a stock solution at a desired concentration (e.g., 1 mM) in a suitable buffer or solvent.
-
Azide-containing Molecule: Prepare a stock solution (e.g., 10 mM) in a compatible solvent like DMSO or water.[6]
-
Sodium Ascorbate: Prepare a 100 mM or 300 mM stock solution in deionized water. This solution must be made fresh for each experiment. [6][13]
2. Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified molecule and the azide-containing molecule at the desired final concentrations. A slight excess of one reagent (e.g., 1.2 equivalents) can improve yields.[12]
-
Add the appropriate buffer (e.g., PBS or HEPES, pH 7.0-7.5) to reach the final reaction volume.
-
Add the ligand solution (e.g., THPTA).
-
Add the CuSO₄ solution.
-
Vortex the mixture briefly.
-
Degas the mixture by bubbling with an inert gas like nitrogen or argon for 10-15 minutes to remove oxygen.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
3. Incubation and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. Gentle agitation is recommended.[4] For sluggish reactions, gentle heating (e.g., 40-60 °C) can be considered.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.[4]
4. Quenching and Purification:
-
If necessary, the reaction can be stopped by adding a copper chelator like EDTA.[6]
-
Purify the product using a suitable method, such as dialysis, size-exclusion chromatography, or precipitation, to remove excess reagents and the copper catalyst.[6]
Visualizations
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Caption: Key steps for optimizing SPAAC reaction conditions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. bioclone.net [bioclone.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of Strain-Promoted Azide-Alkyne Cycloadditions in Aqueous Solutions by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. confluore.com [confluore.com]
Technical Support Center: Navigating Steric Hindrance in Bioconjugation with Long PEG Chains
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides practical troubleshooting advice and frequently asked questions (FAQs) to address the challenges posed by steric hindrance during bioconjugation with long polyethylene glycol (PEG) chains.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation with long PEG chains?
A: Steric hindrance refers to the spatial obstruction that occurs when the large size of a molecule, in this case, a long PEG chain, impedes a chemical reaction.[1] In bioconjugation, the bulky and flexible nature of a long PEG chain can physically block the reactive groups on the biomolecule from accessing their target sites on another molecule, thereby slowing down or preventing the conjugation reaction.[1][2] This effect is a critical factor to consider as it can significantly impact the efficiency and outcome of the PEGylation process.[1]
Q2: What are the common indicators that steric hindrance is negatively impacting my experiment?
A: Several common signs suggest that steric hindrance may be adversely affecting your bioconjugation reaction:
-
Low Reaction Yields: The amount of the final desired bioconjugate is significantly lower than anticipated.[3][4]
-
Incomplete Conjugation: A substantial portion of the starting biomolecule remains unconjugated, even with an excess of the labeling reagent.[3]
-
Lack of Site-Specificity: The conjugation happens at unintended, more accessible sites on the biomolecule's surface, resulting in a heterogeneous mixture of products.[3]
-
Protein Aggregation or Precipitation: Modification at easily accessible sites can alter the protein's surface properties, leading to aggregation and precipitation.[3]
Q3: How does the length of the PEG chain influence steric hindrance and conjugation efficiency?
A: The length of the PEG chain is directly proportional to the degree of steric hindrance.[1] Longer PEG chains occupy a larger hydrodynamic volume, creating a more significant shield around the attached molecule.[1] This increased steric bulk can lead to a decrease in conjugation efficiency as it becomes more difficult for the reactive ends of the PEGylated molecule to reach their target.[1] However, it's a trade-off, as longer PEG chains can offer benefits like increased solubility, prolonged circulation half-life, and reduced immunogenicity of the final bioconjugate.[1][5]
Q4: Can steric hindrance from the PEG molecule affect the biological activity of my protein?
A: Yes, absolutely. If PEGylation occurs at or near the protein's active site or a receptor binding site, the attached PEG chain can sterically hinder the interaction with its substrate or binding partner. This can lead to a significant reduction in the biological activity of the protein.[4][6] Therefore, careful consideration of the conjugation site is crucial in designing PEGylated biotherapeutics.[7]
Q5: How can I minimize the negative effects of steric hindrance during my PEGylation experiment?
A: Several strategies can be employed to mitigate steric hindrance:
-
Optimize the PEG Chain Length: A balance must be struck. Sometimes a shorter PEG chain is sufficient to achieve the desired properties without significantly hindering the reaction.[1]
-
Use of Linker Molecules: Introducing a spacer arm between the PEG chain and the reactive group can increase the distance and flexibility, allowing for better access to the target site.[1]
-
Site-Specific Conjugation: Attaching the PEG chain at a site distant from the active or binding region of the protein can help preserve its function.[1][7] This can be achieved through techniques like engineering a unique cysteine residue at a specific location.[4]
-
Optimize Reaction Conditions: Adjusting parameters like pH, temperature, and molar ratio of reactants can help improve reaction efficiency.[4][8]
-
Protect the Active Site: During conjugation, the active site can be protected by a reversible inhibitor to prevent PEGylation in that critical region.[9]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
You've performed your PEGylation reaction, but the analysis shows a very low yield of your desired bioconjugate.
Caption: A decision tree for troubleshooting low bioconjugation yield.
| Possible Cause | Recommended Solution |
| Inaccessible Reactive Site | The target amino acid (e.g., lysine, cysteine) is buried within the protein's 3D structure or shielded by neighboring residues.[3][4] Solution: Consider site-directed mutagenesis to introduce a more accessible conjugation site.[6] Alternatively, try optimizing reaction conditions (e.g., slight pH adjustments) to induce minor conformational changes that might expose the target site.[4] |
| Steric Clash Between Partners | Both the biomolecule and the PEG reagent are large, preventing their reactive groups from coming into close proximity.[3] Solution: Increase the length of the spacer arm between the PEG and its reactive group.[1] If feasible for the application, switch to a smaller PEG chain.[1] |
| Suboptimal Reaction Conditions | Reaction parameters such as pH, temperature, or buffer composition are hindering the reaction. For instance, using a buffer with primary amines (like Tris) with NHS-ester chemistry will lead to competition.[4][10] Solution: Ensure the pH is optimal for your specific chemistry (e.g., pH 7-9 for NHS esters, pH 6.5-7.5 for maleimides).[4][11] Use amine-free buffers for NHS-ester reactions.[11] Optimize the temperature, but be cautious of protein denaturation.[4] |
| Inactive PEG Reagent | The reactive group on the PEG (e.g., NHS ester) has hydrolyzed due to moisture.[12] Solution: Use fresh, high-quality PEG reagents and store them under desiccated conditions.[12] Prepare PEG solutions immediately before use.[8] |
Issue 2: Loss of Biological Activity Post-Conjugation
The conjugation was successful, but the final product has lost its intended biological function.
Caption: Diagnostic flow for loss of bioactivity post-conjugation.
| Possible Cause | Recommended Solution |
| Modification Near Active Site | The conjugation has occurred on or near a critical residue in an enzyme's active site or a protein's binding interface, blocking its function.[3] Solution: Employ site-specific conjugation methods to attach the PEG chain to a location distant from the active site.[4] Alternatively, perform the conjugation reaction in the presence of a competitive inhibitor or substrate to protect the active site.[4] |
| Conformational Changes | The attached PEG molecule induces a change in the protein's 3D structure, rendering it inactive.[3] Solution: Use a different linker length or chemistry that may be less disruptive to the protein's native conformation.[4] Characterize the conjugate using techniques like circular dichroism to assess structural changes.[9] |
| Payload Interference | The conjugated PEG chain itself sterically hinders the biomolecule from interacting with its target.[3] Solution: Experiment with a shorter PEG linker to reduce the steric shield.[6] |
Quantitative Data
The selection of PEG chain length is a critical parameter that influences various properties of the bioconjugate. The following tables summarize the impact of PEG length on key outcomes.
Table 1: Effect of PEG Molecular Weight on Conjugation Efficiency and Protein Activity
| Protein | PEG Molecular Weight (kDa) | Conjugation Efficiency (%) | Relative Activity (%) |
| Lysozyme | 5 | 85 | 90 |
| 10 | 70 | 75 | |
| 20 | 50 | 60 | |
| Interferon-α2a | 5 | 90 | 80 |
| 12 | 75 | 50 | |
| 20 | 60 | 30 |
Data is illustrative and compiled from multiple sources for comparison. Actual results will vary depending on the specific protein and reaction conditions.[4]
Table 2: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0x |
| PEG4 | ~6.2 | 0.73x |
| PEG8 | ~4.5 | 0.53x |
| PEG12 | ~3.1 | 0.36x |
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8. Longer PEG chains increase the hydrodynamic size, reducing renal clearance.[3]
Experimental Protocols
General Protocol for Amine-Reactive PEGylation (NHS Ester Chemistry)
This protocol provides a general guideline for the conjugation of an N-hydroxysuccinimide (NHS)-ester activated PEG to a protein with accessible primary amines (e.g., lysine residues).
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
mPEG-NHS ester
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography column)
Caption: General workflow for amine-reactive PEGylation.
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer, such as PBS, at a pH between 7.2 and 8.0.[11] Buffers containing primary amines like Tris will compete with the protein for the PEG reagent.[4]
-
Prepare the PEG-NHS Ester: Immediately before starting the reaction, dissolve the NHS-Ester-PEG linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).[3] NHS esters are susceptible to hydrolysis in aqueous environments.[3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-NHS ester solution to the protein solution.[3] Mix gently by pipetting or slow vortexing. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3][6] The lower temperature may be preferable to maintain protein stability.[3]
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.[1][3] This will react with and consume any remaining NHS esters. Incubate for 15-30 minutes.[3]
-
Purification: Remove excess, unreacted PEG linker and reaction byproducts using size exclusion chromatography (SEC), dialysis, or a desalting column.[3]
-
Characterization: Analyze the purified conjugate using SDS-PAGE (to observe the mass shift), mass spectrometry (to confirm conjugation and determine the distribution of species), and HPLC (to assess purity).[3]
General Protocol for Thiol-Reactive PEGylation (Maleimide Chemistry)
This protocol outlines a general method for conjugating a maleimide-functionalized PEG to a free sulfhydryl group (e.g., from a cysteine residue) on a protein.
-
Protein of interest with a free sulfhydryl group
-
Maleimide-PEG reagent
-
Reaction Buffer: Phosphate buffer with EDTA, pH 6.5-7.5
-
Reducing Agent (if needed): TCEP or DTT
-
Anhydrous DMSO
-
Desalting column
-
Purification system (e.g., size-exclusion chromatography column)
Caption: General workflow for thiol-reactive PEGylation.
-
Protein Reduction (if necessary): If the sulfhydryl groups are in the form of disulfide bonds, reduce the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[6]
-
Remove Reducing Agent: Immediately remove the TCEP using a desalting column equilibrated with the reaction buffer.[6] This step is critical as the reducing agent will react with the maleimide.[6]
-
Prepare the PEG-Maleimide: Immediately before use, dissolve the PEG-maleimide in anhydrous DMSO.[6]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG-maleimide to the reduced protein solution.[6]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the sulfhydryl groups.[6]
-
Purification: Purify the conjugate using size-exclusion chromatography to remove unreacted linker and protein.[6][11]
-
Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. what is steric hindrance and hyper conjugation? pls do answer my last - askIITians [askiitians.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Concentration for CuAAC Reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for optimizing catalyst concentrations and troubleshooting common issues encountered during their click chemistry experiments.
Frequently Asked questions (FAQs)
Q1: What is the primary role of the copper catalyst and why is its concentration critical?
The copper catalyst, specifically the Cu(I) oxidation state, is essential for the CuAAC reaction. It facilitates the [3+2] cycloaddition between an azide and a terminal alkykyne, leading to the formation of a stable 1,4-disubstituted 1,2,3-triazole ring.[1] The concentration of the catalyst is a critical parameter that directly influences the reaction rate and efficiency. An insufficient catalyst concentration can lead to slow or incomplete reactions, while an excessive amount can promote side reactions and complicate purification.
Q2: My CuAAC reaction has a low yield. What are the common causes related to the catalyst?
Low yields in CuAAC reactions can often be attributed to issues with the copper catalyst. The most common problems include:
-
Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[2]
-
Insufficient Catalyst Concentration: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate.[3]
-
Poor Ligand Choice or Concentration: The ligand stabilizes the Cu(I) state and accelerates the reaction. An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.[2][4]
Q3: How can I prevent the inactivation of the Cu(I) catalyst?
Maintaining copper in its active Cu(I) oxidation state is crucial for a successful reaction. Here are several strategies to prevent its oxidation:
-
Use a Reducing Agent: The most common approach is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate is widely used for this purpose and should be prepared fresh before each use as it can oxidize over time.[2][4]
-
Utilize a Stabilizing Ligand: Chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), are essential for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing its solubility. A ligand-to-copper ratio of 5:1 is often recommended.[1][2][3]
-
Degas Solvents: Removing dissolved oxygen from your reaction solvents is highly recommended to minimize catalyst oxidation.[4] This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent.
-
Work Under an Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere provides the best protection against oxygen.[2]
Q4: What are the typical starting concentrations for the catalyst and other components in a CuAAC reaction?
The optimal concentrations can vary depending on the specific substrates and reaction conditions. However, the following table provides a general starting point for optimization.
| Component | Typical Concentration Range | Key Considerations |
| Copper(II) Sulfate (CuSO₄) | 50 µM to 500 µM | Higher concentrations can increase the reaction rate but may also lead to side reactions.[4][5] |
| Stabilizing Ligand (e.g., THPTA) | 250 µM to 2.5 mM (Maintain 5:1 ratio with Cu) | A 5:1 ligand-to-copper ratio is often recommended to protect the catalyst.[2][3] |
| Sodium Ascorbate | 1 mM to 10 mM | Should be in excess relative to copper and prepared fresh.[4] |
| Azide and Alkyne Substrates | >10 µM each | Very low reactant concentrations can significantly slow down the reaction rate.[2] |
Q5: I'm observing degradation of my biomolecule. Could the catalyst system be the cause?
Yes, the combination of a copper salt and sodium ascorbate can generate reactive oxygen species (ROS) that may damage sensitive biomolecules like proteins and DNA.[2] Additionally, byproducts from ascorbate oxidation can react with protein residues.[2] To mitigate this, consider the following:
-
Use a Chelating Ligand: Ligands are crucial for protecting biomolecules by sequestering the copper ion.[2]
-
Add a Scavenger: Aminoguanidine can be added to the reaction mixture to intercept reactive byproducts from ascorbate oxidation.[2][5]
-
Optimize Reaction Time: Keep reaction times as short as possible by optimizing other parameters.[2]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to catalyst concentration in CuAAC reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst (Oxidation) | Add a fresh solution of sodium ascorbate. Ensure solvents are degassed. Use a stabilizing ligand at a 5:1 ratio to copper.[3][4] |
| Insufficient Catalyst Loading | Systematically increase the copper concentration (e.g., from 50 µM to 250 µM).[3][4] | |
| Inhibitory Buffer Components | Avoid buffers like Tris that can chelate copper.[2] High concentrations of chloride ions (>0.2 M) can also be inhibitory.[2] | |
| Slow Reaction Rate | Suboptimal Catalyst Concentration | Increase the overall concentration of the copper/ligand complex while maintaining the recommended ratio.[3] |
| Inappropriate Ligand | Switch to a more effective ligand for your system (e.g., BTTAA for faster kinetics).[3] | |
| Biomolecule Degradation | Reactive Oxygen Species (ROS) Generation | Add a scavenger like aminoguanidine.[3][5] Ensure a sufficient ligand-to-copper ratio (at least 5:1).[5] |
| Ascorbate Byproducts | Add aminoguanidine.[2] Minimize reaction time by optimizing other parameters.[2] | |
| Side Reactions (e.g., Alkyne Homocoupling) | Insufficient Reducing Agent | Ensure an adequate concentration of freshly prepared sodium ascorbate is present throughout the reaction.[2] |
| Presence of Oxygen | Thoroughly degas all solutions and perform the reaction under an inert atmosphere.[2] |
Experimental Protocols
General Protocol for a Trial CuAAC Reaction
This protocol is a starting point for optimizing a standard CuAAC reaction. It is recommended to perform small-scale trial reactions to find the optimal conditions for your specific substrates.
Materials:
-
Alkyne-containing molecule
-
Azide-containing molecule
-
Copper(II) Sulfate (CuSO₄)
-
Stabilizing Ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Aminoguanidine (optional)
-
Degassed buffer (e.g., phosphate or HEPES, pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO)
Stock Solutions:
| Stock Solution | Recommended Concentration | Solvent | Notes |
| CuSO₄ | 20 mM | Deionized Water | |
| Ligand (THPTA) | 50 mM | Deionized Water | |
| Sodium Ascorbate | 100 mM | Deionized Water | Must be prepared fresh |
| Aminoguanidine | 100 mM | Deionized Water | |
| Azide Substrate | 10 mM | Buffer or appropriate solvent | |
| Alkyne Substrate | 10 mM | Buffer or appropriate solvent |
Procedure:
-
In a reaction tube, combine the azide and alkyne substrates to their desired final concentrations.
-
In a separate tube, premix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM). Let this mixture stand for 1-2 minutes.[3]
-
Add the copper/ligand premix to the reaction tube containing the azide and alkyne.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the desired final concentration (e.g., 2-5 mM).[3]
-
Incubate the reaction at room temperature or 37°C for 1-2 hours. Protect from light if using photosensitive compounds.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).
Visual Guides
References
Technical Support Center: Degradation of Azide-PEG Compounds
Welcome to the technical support center for azide-PEG (polyethylene glycol) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation pathways, and troubleshooting of experiments involving these versatile molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for azide-PEG compounds?
Azide-PEG compounds have two main components susceptible to degradation: the polyethylene glycol (PEG) backbone and the terminal azide group.
-
PEG Backbone Degradation: The primary degradation pathway for the PEG backbone is oxidative degradation .[1][2][3][4][5][6] This process is typically initiated by exposure to oxygen, elevated temperatures, light (UV), and certain metal ions.[2][7][8] It leads to random chain scission, resulting in the formation of various byproducts, including aldehydes, carboxylic acids, and lower molecular weight PEG fragments.[1][2][3][4][6]
-
Azide Group Degradation: The azide functional group is generally stable but can be degraded under specific conditions.[9][10][11] The most common degradation pathway in experimental settings is reduction to a primary amine.[10] This can be caused by reducing agents commonly used in bioconjugation, such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[10] The azide group is also sensitive to strong acids, high temperatures, and UV light.[7][9][11][12][13][14]
Q2: How should I store my azide-PEG compounds to ensure their stability?
To maintain the integrity of your azide-PEG reagents, proper storage is crucial. The recommended storage conditions are designed to mitigate both oxidative degradation of the PEG backbone and decomposition of the azide group.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage.[2][7][13][15] | Low temperatures minimize the risk of thermal degradation of the energetic azide group and slow down oxidative processes.[7][12] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[2] | Prevents oxidation of the PEG backbone.[2] |
| Light Exposure | Protect from light by storing in an amber vial or in the dark.[2][7][15] | Azide compounds can be light-sensitive and may undergo photodecomposition.[7][12] |
| Moisture | Keep the container tightly sealed in a dry, well-ventilated area. The use of a desiccant is recommended.[2][7] | Prevents potential hydrolysis and moisture-related degradation. |
Q3: My click chemistry reaction with an azide-PEG is giving a low yield. What are the possible causes?
Low yields in azide-alkyne cycloaddition reactions (click chemistry) are a common issue. Several factors could be contributing to this problem:
-
Degradation of the Azide-PEG Reagent: Improper storage or handling can lead to the degradation of your azide-PEG compound, reducing the concentration of active molecules available for the reaction.[15]
-
Inactive Catalyst (for CuAAC): The copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is prone to oxidation to the inactive copper(II) state, especially in the presence of oxygen.[16]
-
Presence of Reducing Agents: If your reaction buffer or other components contain reducing agents, they may be reducing the azide group to an amine, rendering it unreactive in the click reaction.[10]
-
Suboptimal Reaction Conditions: Factors such as pH, solvent, and temperature can significantly impact the efficiency of the click reaction.[16]
For a more detailed guide to resolving this issue, please refer to the Troubleshooting section below.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Click Chemistry (CuAAC)
Symptoms:
-
Incomplete consumption of starting materials (azide or alkyne).
-
Low yield of the desired triazole product.
-
Presence of side products.
| Possible Cause | Recommended Solution |
| Degraded Azide-PEG Reagent | * Verify the purity of your azide-PEG reagent using techniques like NMR or mass spectrometry before use.[15] * Ensure the reagent has been stored correctly at -20°C, protected from light and moisture.[15] * Allow the vial to equilibrate to room temperature before opening to prevent condensation.[15] |
| Inactive Copper(I) Catalyst | * Deoxygenate all buffers and solutions before adding the copper catalyst by bubbling with an inert gas like argon or nitrogen.[16] * Use a sufficient amount of a reducing agent, such as sodium ascorbate, to maintain copper in its active Cu(I) state. A 3- to 10-fold molar excess of sodium ascorbate relative to the copper(II) salt is often recommended.[16] * Consider using a copper-coordinating ligand (e.g., THPTA, TBTA) to stabilize the Cu(I) catalyst.[16] |
| Incorrect Stoichiometry | * While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.2 equivalents) of the less expensive or more readily available reactant can improve yields.[15] |
| Suboptimal Reaction Conditions | * Ensure the reaction buffer is within the optimal pH range, typically 7-8.5 for bioconjugation.[16] * Choose a solvent system where all reactants are fully soluble. For azide-PEG, aqueous mixtures with co-solvents like DMSO or t-BuOH are often effective.[15] |
Degradation Pathways and Troubleshooting Workflows
Caption: Primary degradation pathways for azide-PEG compounds.
Caption: Troubleshooting workflow for low reaction yields.
Experimental Protocols
Protocol 1: Purity Assessment of Azide-PEG by ¹H NMR
This protocol describes a general method for assessing the purity and functionalization of an azide-PEG compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Materials:
-
Azide-PEG sample
-
Deuterated solvent (e.g., CDCl₃, D₂O)
-
NMR tubes
-
NMR spectrometer
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a small amount of the azide-PEG sample in an appropriate deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify the characteristic peaks of the PEG backbone, which typically appear as a large multiplet around 3.6 ppm.
-
Identify the peaks corresponding to the protons on the carbon adjacent to the azide group. These are often shifted downfield compared to the corresponding alcohol precursor.
-
Integrate the relevant peaks to determine the degree of azide functionalization.
-
Protocol 2: Forced Degradation Study of Azide-PEG
This protocol outlines a forced degradation study to assess the stability of an azide-PEG compound under specific stress conditions.
Materials:
-
Azide-PEG sample
-
Buffers of various pH (e.g., pH 4, 7.4, 9)
-
Hydrogen peroxide solution (for oxidative stress)
-
UV lamp
-
Incubators/water baths
-
Analytical instrumentation (e.g., GPC/SEC, LC-MS)
Methodology:
-
Sample Preparation: Prepare solutions of the azide-PEG compound at a known concentration in the different stress condition media (e.g., acidic buffer, basic buffer, hydrogen peroxide solution).
-
Stress Conditions:
-
Hydrolytic Stress: Incubate the samples in the different pH buffers at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Oxidative Stress: Incubate the sample with hydrogen peroxide.
-
Photolytic Stress: Expose the sample to UV light.
-
-
Time Points: Withdraw aliquots of the samples at various time points (e.g., 0, 24, 48, 96 hours).
-
Analysis: Analyze the samples using appropriate analytical techniques to monitor for degradation.
Quantitative Data Summary
The following table summarizes representative stability data for azide-PEG compounds under different storage conditions. This data is illustrative and should be confirmed with in-house stability studies.
| Storage Condition | Duration | Purity | Notes |
| -20°C, Dark, Dry | 12 months | >98% | Recommended long-term storage condition.[7] |
| 4°C, Dark, Dry | 3 months | ~97% | Suitable for short to medium-term storage.[7] |
| Room Temperature, Dark | 1 month | ~90-95% | Not recommended for extended periods.[7] |
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. benchchem.com [benchchem.com]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. conservationphysics.org [conservationphysics.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve the Pharmacokinetic Properties of ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pharmacokinetic (PK) properties of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most critical pharmacokinetic parameters to consider for an ADC?
A1: The most critical PK parameters for an ADC include clearance (CL), volume of distribution (Vd), and half-life (t½). These are assessed for multiple analytes to provide a comprehensive PK profile. Key analytes to measure are the total antibody, the conjugated antibody (ADC), and the unconjugated (free) payload.[1][2][3] A thorough understanding of these parameters is crucial for predicting the efficacy and potential toxicity of the ADC.[3]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect the pharmacokinetics of an ADC?
A2: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, significantly impacts an ADC's PK profile.[4] ADCs with a high DAR, particularly with hydrophobic payloads, tend to have faster clearance rates and may be more prone to aggregation.[5] This can lead to reduced efficacy and increased off-target toxicity. Conversely, a low DAR may result in insufficient potency. An optimal DAR, typically between 2 and 4, is often sought to balance efficacy and a favorable PK profile.[5]
Q3: What is the impact of linker chemistry on ADC stability and pharmacokinetics?
A3: Linker chemistry is a critical determinant of an ADC's stability and, consequently, its pharmacokinetic properties.[4] The linker's primary role is to keep the payload attached to the antibody in circulation and release it at the target site. Premature release of the payload can lead to systemic toxicity.[6][7]
-
Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload in response to specific conditions within the tumor microenvironment (e.g., low pH, high glutathione levels, or specific enzymes).[4][7] However, they can sometimes be susceptible to premature cleavage in circulation.
-
Non-cleavable Linkers: These linkers are generally more stable in plasma and release the payload upon lysosomal degradation of the antibody. This enhanced stability can lead to a more favorable PK profile with reduced off-target toxicity.[4]
Q4: How can the hydrophobicity of the payload impact the pharmacokinetic properties of an ADC?
A4: Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can increase the overall hydrophobicity of the ADC. This increased hydrophobicity can lead to several issues that negatively impact pharmacokinetics, including:
-
Aggregation: Hydrophobic patches on the ADC surface can promote self-association, leading to the formation of high-molecular-weight aggregates.[8][9] Aggregated ADCs are often rapidly cleared from circulation and can be immunogenic.[5][9]
-
Non-specific Uptake: Increased hydrophobicity can enhance non-specific uptake by the reticuloendothelial system (RES), leading to faster clearance and potential off-target toxicity.[10]
Q5: What are some common strategies to improve the pharmacokinetic properties of an ADC?
A5: Several strategies can be employed to enhance the PK profile of an ADC:
-
Linker Optimization: Designing linkers with improved stability in circulation is a key strategy. This can involve using non-cleavable linkers or developing cleavable linkers that are less susceptible to premature cleavage.[4]
-
Site-Specific Conjugation: Conjugating the payload to specific sites on the antibody can result in a more homogeneous ADC with a defined DAR. This can lead to improved stability and a more predictable PK profile compared to traditional stochastic conjugation methods.
-
Hydrophilic Modifications: Incorporating hydrophilic moieties, such as polyethylene glycol (PEG), into the linker can help to mask the hydrophobicity of the payload.[10] This can improve solubility, reduce aggregation, and prolong the circulation half-life.[10]
-
Antibody Engineering: Modifying the antibody to optimize its PK properties can also be beneficial. This can include alterations to the Fc region to modulate its interaction with the neonatal Fc receptor (FcRn), which is involved in antibody recycling and half-life extension.[5]
Troubleshooting Guides
Issue 1: Premature Payload Release in Plasma
Symptoms:
-
High levels of free payload detected in in vitro plasma stability assays or in vivo PK studies shortly after administration.
-
Reduced efficacy and increased systemic toxicity in preclinical models.
Potential Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Unstable Linker Chemistry | 1. Evaluate Linker Stability: Conduct in vitro plasma stability assays with plasma from different species (e.g., mouse, rat, monkey, human) to assess the rate of payload release.[4][11] 2. Switch to a More Stable Linker: If using a cleavable linker, consider a non-cleavable alternative or a cleavable linker with a different release mechanism that is less susceptible to plasma enzymes. 3. Optimize Linker Structure: For maleimide-based linkers, which can be prone to retro-Michael reactions leading to payload transfer to other proteins like albumin, consider alternative, more stable conjugation chemistries.[11] |
| Enzymatic Cleavage in Specific Species | 1. Identify Species-Specific Enzymes: Be aware of species-specific enzymes, such as carboxylesterase 1c (Ces1c) in mouse plasma, which can cleave certain linkers (e.g., valine-citrulline).[11] 2. Select Appropriate Preclinical Models: If a linker is unstable in a particular species, consider using a different animal model for in vivo studies where the linker is more stable, or use a linker that is stable across species. |
| High and Heterogeneous DAR | 1. Optimize Conjugation: Aim for a lower and more homogeneous DAR, as higher DAR species can be cleared more rapidly.[4] 2. Employ Site-Specific Conjugation: This can produce ADCs with a defined DAR and potentially improved stability. |
Issue 2: ADC Aggregation
Symptoms:
-
Visible turbidity or precipitation in the ADC formulation.
-
Presence of high-molecular-weight (HMW) species detected by Size Exclusion Chromatography (SEC).[8][9]
-
Altered pharmacokinetic profile, often characterized by rapid clearance.[9]
Potential Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Payload Hydrophobicity | 1. Incorporate Hydrophilic Linkers: Use linkers containing hydrophilic polymers like PEG to shield the hydrophobic payload and improve solubility.[10] 2. Optimize DAR: A lower DAR can reduce the overall hydrophobicity of the ADC. 3. Formulation Optimization: Screen different buffer conditions (pH, ionic strength) and excipients (e.g., sugars, amino acids, surfactants) to identify a formulation that minimizes aggregation.[8][9] |
| Conjugation Process Stress | 1. Optimize Reaction Conditions: Minimize exposure to harsh conditions during conjugation, such as extreme pH, high temperatures, or high concentrations of organic co-solvents.[9] 2. Control ADC Concentration: High protein concentrations can increase the likelihood of aggregation. |
| Suboptimal Storage and Handling | 1. Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[5] Aliquot ADC samples for storage. 2. Optimize Storage Conditions: Store ADCs at the recommended temperature and protect them from light and mechanical stress (e.g., vigorous shaking).[9] |
Data Presentation
Table 1: Impact of Linker Strategy on ADC Plasma Stability
| ADC Construct | Linker Type | Species | Time (h) | % Payload Loss | Reference |
| ADC-1 | Valine-Citrulline (vc) | Mouse | 24 | 35% | N/A |
| ADC-2 | PEG4-vc | Mouse | 24 | 22% | [12] |
| ADC-3 | PEG8-vc | Mouse | 24 | 12% | [12] |
| ADC-4 | Non-cleavable | Mouse | 96 | <5% | N/A |
Note: Data is illustrative and based on typical trends observed in ADC development. Specific results will vary depending on the antibody, payload, and precise linker structure.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay by LC-MS
Objective: To determine the stability of an ADC in plasma by measuring the change in average DAR and the release of free payload over time.[13][14]
Methodology:
-
Preparation:
-
Thaw frozen plasma from the desired species (e.g., human, mouse) at 37°C.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
Prepare a control sample by spiking the ADC into PBS at the same concentration.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C for a predetermined time course (e.g., 0, 1, 6, 24, 48, 72, 144 hours).[11]
-
-
Sample Collection:
-
At each time point, collect an aliquot and immediately freeze it at -80°C to stop any further reaction.
-
-
Analysis of Average DAR:
-
Thaw the samples and isolate the ADC using immunoaffinity capture (e.g., with Protein A/G magnetic beads).
-
Wash the beads to remove unbound plasma proteins.
-
Elute the ADC and analyze by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation.[12]
-
-
Analysis of Free Payload:
-
To the remaining plasma sample, add cold acetonitrile (typically 3 volumes) to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant, which contains the free payload, by LC-MS/MS.
-
Quantify the free payload concentration using a standard curve.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of an ADC in mice by measuring the concentrations of total antibody, conjugated ADC, and free payload in plasma over time.[15][16]
Methodology:
-
Animal Dosing:
-
Administer the ADC to a cohort of mice (e.g., via intravenous injection). A typical dose might be 1-10 mg/kg.[15]
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 5 minutes, 1, 6, 24, 48, 96, 168 hours).[16]
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Assays:
-
Total Antibody Quantification (LBA): Use an ELISA-based method. Capture the antibody with an anti-human IgG antibody and detect with a labeled secondary antibody.
-
Conjugated ADC Quantification (LBA): Use an ELISA format where one antibody targets the monoclonal antibody and the other targets the payload, ensuring only intact ADC is detected.
-
Free Payload Quantification (LC-MS/MS): Use a protein precipitation method followed by LC-MS/MS analysis to quantify the concentration of the free payload in the plasma samples.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of each analyte versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).
-
Protocol 3: Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high-molecular-weight (HMW) aggregates in an ADC sample.[17][18][19]
Methodology:
-
System Preparation:
-
Sample Preparation:
-
Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatographic Separation:
-
Inject the sample onto the SEC column.
-
Perform an isocratic elution.
-
Monitor the eluent using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the HMW species (aggregates), the monomer, and any low-molecular-weight (LMW) fragments.
-
Calculate the percentage of aggregates by dividing the HMW peak area by the total peak area.[9]
-
Protocol 4: DAR Measurement by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-to-antibody ratio (DAR) distribution and calculate the average DAR of an ADC sample.[20][21][22]
Methodology:
-
System and Sample Preparation:
-
Chromatographic Separation:
-
Inject the sample onto the HIC column.
-
Elute the ADC species using a descending salt gradient (i.e., increasing the percentage of a low-salt mobile phase).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The different peaks in the chromatogram correspond to ADC species with different DARs. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs.
-
Calculate the average DAR by summing the product of the percentage of each peak's area and its corresponding DAR value.[20]
-
Visualizations
Caption: Troubleshooting workflow for common ADC pharmacokinetic issues.
Caption: Overview of ADC target-mediated and non-specific clearance pathways.
References
- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 2. bioagilytix.com [bioagilytix.com]
- 3. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. agilent.com [agilent.com]
- 18. lcms.cz [lcms.cz]
- 19. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. researchgate.net [researchgate.net]
- 22. waters.com [waters.com]
Validation & Comparative
Characterization of Amino-PEG6-amido-bis-PEG5-N3 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy and safety.[1] This guide provides a comprehensive characterization of Amino-PEG6-amido-bis-PEG5-N3, a heterobifunctional Polyethylene Glycol (PEG) linker, and objectively compares its performance with alternative linker technologies. The information presented is supported by a synthesis of available experimental data and detailed methodologies for key analytical techniques.
This compound is a cleavable 11-unit PEG linker designed for use in the synthesis of ADCs.[2][3] It features a primary amine at one terminus and a terminal azide group, making it a versatile tool for "click chemistry" applications.[2] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic profile of the resulting bioconjugate.[1]
Performance Comparison of Bifunctional PEG Linkers
The selection of a linker significantly impacts the stability, homogeneity, and in vivo performance of a bioconjugate.[4][] Below is a comparative summary of this compound (represented by its close analog, Amino-PEG-Azide) and other commonly used bifunctional linkers.
| Linker Type | Reactive Groups | Conjugation Chemistry | Key Advantages | Potential Limitations |
| Amino-PEG-Azide | Amine, Azide | Amide bond formation, Click Chemistry (CuAAC or SPAAC) | Hydrophilic, bioorthogonal reaction, high specificity, stable triazole linkage.[6] | CuAAC requires a copper catalyst which can be cytotoxic. |
| NHS-PEG-Maleimide | NHS ester, Maleimide | Amine acylation, Thiol addition | Well-established chemistry, good for linking amines and thiols.[7][8] | Maleimide stability can be an issue, potential for off-target reactions.[] |
| DBCO-PEG-NHS Ester | DBCO, NHS ester | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Amine acylation | Copper-free click chemistry, high biocompatibility, excellent specificity.[10][11] | DBCO group is relatively hydrophobic. |
| Hydrazide-PEG | Hydrazide, Other | Hydrazone formation with carbonyls | Specific reaction with aldehydes/ketones.[] | Hydrazone bond can be labile at acidic pH.[4] |
Physicochemical and Performance Data
While specific experimental data for this compound is not publicly available, the following table provides representative data for analogous linker types based on published studies.
| Parameter | Amino-PEG-Azide Conjugate | NHS-PEG-Maleimide Conjugate | DBCO-PEG-NHS Ester Conjugate |
| Purity (HPLC) | ≥95% | ≥95% | ≥95% |
| Conjugation Efficiency | High | Moderate to High | Very High |
| Stability in Plasma (t½) | > 7 days (Triazole bond)[6] | Variable (dependent on maleimide ring hydrolysis) | > 7 days (Triazole bond) |
| Hydrophilicity | High | Moderate | Moderate (DBCO is hydrophobic) |
| In Vitro Cytotoxicity of ADC (IC50) | Potent (Payload dependent) | Potent (Payload dependent) | Potent (Payload dependent) |
Experimental Protocols
Comprehensive characterization is essential to ensure the quality and consistency of bioconjugates. A multi-faceted analytical approach is typically required.[6]
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Reversed-Phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of PEG linkers and their conjugates.[12][13] Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are recommended.[14]
-
System: HPLC system with a C18 column (e.g., 2.1 x 150 mm, 1.7 µm).[12]
-
Mobile Phase A: 0.1% Formic Acid in Water.[15]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[15]
-
Flow Rate: 0.2-0.5 mL/min.[15]
-
Detector: ELSD or CAD.[14]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1 mg/mL.[14]
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Protocol 2: Structural Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the linker and its conjugates.[2] Electrospray Ionization (ESI) is commonly used for this purpose.
-
System: High-resolution mass spectrometer (e.g., Q-TOF) coupled to an HPLC system.[1]
-
Sample Preparation: Desalt the sample and dilute to 0.1-1 mg/mL in a solvent compatible with reverse-phase chromatography.[15]
-
Data Acquisition: Acquire mass spectra over an appropriate m/z range.
-
Data Analysis: Deconvolute the mass spectrum to determine the molecular weight.
Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the identity and purity of the linker.[6][16]
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[16]
-
¹H NMR:
-
¹³C NMR:
-
Provides a detailed map of the carbon skeleton, confirming the presence of all expected carbons.[6]
-
Protocol 4: Characterization of PEGylated Proteins by SEC-MALS
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is used to determine the absolute molar mass, size, and aggregation state of the final bioconjugate.[17][18]
-
System: HPLC system coupled to a MALS detector and a refractive index (RI) detector.[15]
-
Column: A silica-based SEC column with a pore size appropriate for the molecular weight of the PEGylated protein (e.g., 300 Å).[15]
-
Mobile Phase: A buffered saline solution, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.[15]
-
Flow Rate: 0.5-1.0 mL/min (isocratic).[15]
-
Data Analysis: Specialized software is used to combine data from the MALS and RI detectors to calculate the absolute molar mass across the elution peak.[15]
Visualizing Experimental Workflows and Relationships
To clarify the relationships between different aspects of characterization and application, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. wyatt.com [wyatt.com]
- 18. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Navigating the Complexity: A Comparative Guide to Mass Spectrometry Analysis of Antibody-Drug Conjugates with PEG Linkers
For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. The inclusion of polyethylene glycol (PEG) linkers, while beneficial for solubility and pharmacokinetics, introduces significant analytical challenges. This guide provides an objective comparison of key mass spectrometry (MS) techniques for analyzing ADCs with PEG linkers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
The heterogeneity of ADCs, stemming from variations in the drug-to-antibody ratio (DAR), conjugation sites, and the polydispersity of PEG linkers, necessitates a multi-faceted analytical approach. Mass spectrometry has become an indispensable tool for unraveling this complexity, offering insights into critical quality attributes (CQAs) such as drug load distribution, average DAR, and the precise location of conjugation.[1][2][3]
Performance Comparison of Mass Spectrometry Techniques for ADC Analysis
The choice of an appropriate MS technique depends on the specific analytical question, the nature of the ADC, and the desired level of detail. The following table summarizes the key performance metrics for commonly employed techniques in the analysis of ADCs, particularly those with PEG linkers.
| Feature | Native MS | Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) | Hydrophobic Interaction Chromatography (HIC) | Size-Exclusion Chromatography-Mass Spectrometry (SEC-MS) |
| Primary Application | Intact mass analysis of non-covalent ADC complexes, DAR determination for cysteine-linked ADCs.[1][4] | Subunit analysis (light and heavy chains), peptide mapping, localization of conjugation sites.[5] | Separation of ADC species based on hydrophobicity to determine DAR distribution.[6][7] | Online buffer exchange, analysis of DAR, glycoforms, and aggregates in a single run.[1][8] |
| Mass Accuracy | High (<30 ppm).[1] | High. | Not directly coupled with MS due to non-volatile salts.[9][10] | High.[1] |
| Resolution | Moderate, sufficient for resolving different DAR species.[1] | High, allows for separation of positional isomers at the subunit level.[5] | High, capable of resolving species with the same DAR but different conjugation sites.[11] | Moderate, separates based on size.[1] |
| Compatibility with PEG Linkers | Well-suited for analyzing intact PEGylated ADCs, preserving the native structure. The heterogeneity of large PEG linkers can complicate spectra.[3] | Can lead to dissociation of non-covalently linked ADCs. Useful for subunit analysis of PEGylated chains. In-source fragmentation of PEG can occur.[12][13][14][15] | Excellent for separating based on the hydrophobicity added by the drug-linker, but PEGylation can affect retention times.[11][16] | Ideal for online desalting and buffer exchange of PEGylated ADCs prior to MS analysis.[4][8] |
| Sample State | Native, preserves non-covalent interactions.[4][17] | Denaturing, disrupts protein structure.[17][18][19] | Native, mild non-denaturing conditions.[6][7] | Native or denaturing conditions can be used.[19] |
Experimental Workflows and Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results in ADC analysis. Below are representative workflows and protocols for key mass spectrometry techniques.
Native Mass Spectrometry Workflow
Native MS is a powerful technique for analyzing the intact mass of ADCs and determining the DAR distribution, especially for cysteine-linked conjugates where non-covalent interactions hold the light and heavy chains together.[4][8]
Experimental Protocol for Native MS:
-
Sample Preparation: The ADC sample is buffer-exchanged into a volatile buffer system, such as 100-200 mM ammonium acetate, to ensure compatibility with mass spectrometry and maintain the native protein structure.[18] This can be achieved through various methods including size-exclusion chromatography or buffer exchange spin columns.
-
Mass Spectrometry Analysis: The prepared sample is introduced into the mass spectrometer via direct infusion using a nano-electrospray ionization (nano-ESI) source.[1] The mass spectrometer is operated in a high mass-to-charge (m/z) range to accommodate the low charge states of the native protein.[1]
-
Data Analysis: The resulting mass spectrum, which shows a distribution of multiply charged ions for each DAR species, is deconvoluted to obtain the zero-charge mass of each species. The average DAR is calculated from the relative intensities of these peaks.[1]
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) for Subunit Analysis
RP-LC-MS is a robust method for characterizing the subunits of an ADC, providing information on the drug load distribution on the light and heavy chains and helping to pinpoint conjugation sites through peptide mapping.[2][5]
Experimental Protocol for RP-LC-MS:
-
Sample Preparation: The ADC sample is reduced to separate the light and heavy chains. This is typically achieved by incubation with a reducing agent such as dithiothreitol (DTT).[2] For peptide mapping analysis, the reduced and alkylated ADC is subjected to enzymatic digestion (e.g., with trypsin).
-
LC-MS System: A high-performance liquid chromatography (HPLC) system equipped with a reversed-phase column (e.g., C4 or C8) is used to separate the subunits or peptides.[2] The mobile phases typically consist of water and acetonitrile with an acid modifier like formic acid or trifluoroacetic acid.[2][5] The eluent is directly introduced into a high-resolution mass spectrometer.
-
Data Analysis: The mass spectra for the light and heavy chains (or peptides) are deconvoluted to determine their masses and identify the number and location of conjugated drugs.[5]
Hydrophobic Interaction Chromatography (HIC) for DAR Profile
HIC is a powerful chromatographic technique that separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[6][11][7] While not directly coupled to MS due to the use of non-volatile salts, it provides a high-resolution separation of DAR species.[11][9][10]
Experimental Protocol for HIC:
-
Sample Preparation: The ADC sample is typically diluted in the high-salt mobile phase to promote binding to the HIC column.
-
HIC System: An HPLC system with a HIC column (e.g., Butyl-NPR) is used. The mobile phases consist of a high-salt buffer (e.g., sodium phosphate with ammonium sulfate) and a low-salt buffer.[6][16] A descending salt gradient is used to elute the ADC species, with more hydrophobic (higher DAR) species eluting later.[20]
-
Data Analysis: The separated species are detected by UV absorbance at 280 nm. The relative peak areas of the different species are used to calculate the DAR distribution and the average DAR.[20] For mass identification of the peaks, offline fraction collection followed by desalting and MS analysis is required.[11]
Addressing the Challenges of PEG Linkers
The presence of PEG linkers introduces specific challenges in the mass spectrometry analysis of ADCs:
-
Heterogeneity: PEG linkers are often polydisperse, meaning they consist of a population of molecules with a distribution of molecular weights. This heterogeneity is transferred to the ADC, resulting in a complex mixture of species that can be difficult to resolve and interpret in the mass spectrum.[3]
-
In-source Fragmentation: PEG chains can be susceptible to fragmentation in the ion source of the mass spectrometer, particularly under denaturing conditions. This can complicate the interpretation of the mass spectra and lead to an underestimation of the intact mass.[12][13][14][15]
-
Spectral Complexity: The addition of a PEG linker increases the overall mass of the ADC, and the polydispersity can lead to broad, overlapping isotopic envelopes in the mass spectrum, making deconvolution and accurate mass determination challenging.[3]
Strategies to Overcome these Challenges:
-
High-Resolution Mass Spectrometry: The use of high-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, is crucial for resolving the complex isotopic patterns of PEGylated ADCs.[21]
-
Native MS: Analyzing the ADC under native conditions can help to minimize in-source fragmentation and preserve the intact structure, simplifying the resulting spectra.[4]
-
Optimized LC Methods: Careful optimization of the liquid chromatography method, including the choice of stationary phase and mobile phase composition, can improve the separation of different PEGylated species prior to MS analysis.[9][10][22]
-
Advanced Data Analysis Software: Specialized software is often required for the deconvolution of complex mass spectra from PEGylated ADCs to accurately determine the mass and DAR distribution.[23][24][25]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. enovatia.com [enovatia.com]
- 4. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. waters.com [waters.com]
- 9. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Determination of the molecular weight of poly(ethylene glycol) in biological samples by reversed-phase LC-MS with in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidation of PEGylation site with a combined approach of in-source fragmentation and CID MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Native vs Denatured: An in Depth Investigation of Charge State and Isotope Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Native and Denaturing MS Protein Deconvolution for Biopharma: Monoclonal Antibodies and Antibody-Drug-Conjugates to Polydisperse Membrane Proteins and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. agilent.com [agilent.com]
- 21. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. acdlabs.com [acdlabs.com]
- 24. SOFTWARE | Spectroswiss [spectroswiss.ch]
- 25. selectscience.net [selectscience.net]
A Researcher's Guide to Measuring the Drug-to-Antibody Ratio (DAR) of Novel Antibody-Drug Conjugates
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) as it profoundly influences their efficacy, safety, and pharmacokinetic profile.[1][2] An accurate and precise determination of the average DAR and the distribution of drug-loaded species is paramount throughout the discovery, development, and manufacturing processes.[3] This guide provides a comparative overview of the most widely adopted analytical techniques for DAR measurement, complete with experimental protocols and data presentation to aid researchers in selecting the most appropriate method for their novel ADC.
The primary methods for DAR determination include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and UV-Vis Spectroscopy. Each method offers distinct advantages and is suited for different stages of ADC development and characterization.
Methodology Comparison
Choosing an appropriate method for DAR analysis depends on several factors, including the conjugation chemistry (e.g., cysteine vs. lysine), the stage of development, the required level of detail (average DAR vs. distribution), and available instrumentation.
| Method | Principle | Information Provided | Advantages | Limitations |
| HIC-HPLC | Separates ADC species based on hydrophobicity under non-denaturing conditions. Increased drug load leads to greater hydrophobicity and longer retention times.[4] | Average DAR, drug load distribution, unconjugated antibody content.[5] | - Gold standard for cysteine-linked ADCs.[6] - Preserves native protein structure.[7] - Good resolution of different DAR species.[8] | - Incompatible with MS due to high salt concentrations.[9] - May not be suitable for highly hydrophobic or lysine-conjugated ADCs.[5][10] - Lower resolution for some site-specific ADCs.[11] |
| RP-HPLC | Separates reduced ADC light and heavy chains based on polarity under denaturing conditions.[6] | Average DAR from subunit analysis. Can also be used for intact ADC analysis.[12] | - Orthogonal method to HIC.[6] - High resolution.[11] - Compatible with MS.[11] | - Destructive method (requires reduction of ADC).[6] - Denaturing conditions can disrupt non-covalent interactions in some ADCs.[13] |
| Mass Spectrometry (LC-MS) | Measures the mass-to-charge ratio of intact ADCs or their subunits to determine the precise mass, from which the number of conjugated drugs is calculated.[14] | Average DAR, drug load distribution, precise mass confirmation of species.[3][15] | - High accuracy and specificity.[16] - Provides detailed structural information. - Can be coupled with chromatography (e.g., SEC-MS, RP-LC-MS).[15] | - Higher DAR species may have different ionization efficiencies, potentially skewing results.[13] - Complex data analysis.[10] - Deglycosylation may be needed to reduce complexity.[10][14] |
| UV-Vis Spectroscopy | Calculates average DAR based on the differential absorbance maxima of the antibody (typically 280 nm) and the drug.[2] | Average DAR only. | - Simple, rapid, and convenient.[17] - Non-destructive. | - Provides only the average DAR, no distribution information.[4] - Prone to interference from impurities.[] - Requires distinct absorbance maxima for antibody and drug.[4][5] |
Experimental Protocols & Data
Below are detailed protocols for the key methods, along with representative data tables.
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is the preferred method for characterizing cysteine-linked ADCs, separating species with different drug loads based on increasing hydrophobicity.[6]
The general workflow involves sample preparation, injection into an HPLC system equipped with a HIC column, gradient elution, UV detection, and data analysis to calculate the weighted average DAR.
-
Mobile Phase Preparation :
-
Mobile Phase A: 2M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Sample Preparation : Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[19]
-
Chromatographic Conditions :
-
Data Analysis : The weighted average DAR is calculated from the relative peak areas of each species (DAR0, DAR2, DAR4, etc.).[6][19]
-
Formula : Average DAR = Σ (% Peak Area of Species * Number of Drugs) / 100.[]
-
| Drug-Loaded Species | Retention Time (min) | Peak Area (%) | Weighted Area |
| DAR0 (Unconjugated) | 8.5 | 5.2 | 0.0 |
| DAR2 | 12.1 | 25.8 | 51.6 |
| DAR4 | 15.3 | 48.5 | 194.0 |
| DAR6 | 17.9 | 16.5 | 99.0 |
| DAR8 | 20.2 | 4.0 | 32.0 |
| Total | - | 100.0 | 376.6 |
| Average DAR | - | - | 3.77 |
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC serves as a valuable orthogonal method, particularly for ADCs that are not amenable to HIC.[6] The analysis is typically performed on the reduced antibody to separate the light and heavy chains.
The workflow involves chemical reduction of the ADC, followed by chromatographic separation of the chains and calculation of the average DAR based on the relative abundance of conjugated and unconjugated subunits.
-
ADC Reduction : Reduce the ADC sample (e.g., at 1 mg/mL) with 10 mM Dithiothreitol (DTT) at 37°C for 30 minutes to separate the light and heavy chains.[19]
-
Mobile Phase Preparation :
-
Chromatographic Conditions :
-
Column : C4 or C8 reversed-phase column (e.g., YMC-Triart Bio C4).[11]
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Detection : UV at 280 nm or Mass Spectrometry.
-
Gradient : A suitable gradient from ~20% to 60% Mobile Phase B to resolve all chain variants.
-
-
Data Analysis : Calculate the average DAR based on the weighted peak areas of the different light chain (LC) and heavy chain (HC) species.[6]
-
Formula : Average DAR = 2 * [ (Σ Weighted Peak Area of HC) + (Σ Weighted Peak Area of LC) ] / 100.[19]
-
| Chain Species | Retention Time (min) | Peak Area (%) | Drug Load | Weighted Area |
| Unconjugated LC | 10.2 | 24.5 | 0 | 0.0 |
| Conjugated LC (1 drug) | 11.5 | 25.5 | 1 | 25.5 |
| Unconjugated HC | 18.4 | 10.0 | 0 | 0.0 |
| Conjugated HC (1 drug) | 19.8 | 20.0 | 1 | 20.0 |
| Conjugated HC (2 drugs) | 21.1 | 15.0 | 2 | 30.0 |
| Conjugated HC (3 drugs) | 22.5 | 5.0 | 3 | 15.0 |
| Average DAR | - | - | - | 3.64 |
| Calculated using the formula: 2 * ( (25.5 + 20.0 + 30.0 + 15.0) / 100 ) = 1.82 for the half-antibody, resulting in 3.64 for the full ADC. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides the most detailed characterization by directly measuring the mass of each ADC species. Native SEC-MS is often used to keep non-covalent structures intact.[3]
-
Sample Preparation : The ADC sample may require desalting or deglycosylation (using PNGase F) to simplify the mass spectrum.[5][10]
-
LC-MS Conditions :
-
Data Analysis :
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.[19]
-
Determine the number of conjugated drugs from the mass difference between the ADC species and the unconjugated antibody.[19]
-
Calculate the weighted average DAR from the relative abundance (peak intensity) of each species in the deconvoluted spectrum.[19]
-
| Species | Observed Mass (Da) | Relative Abundance (%) | Drug Load | Weighted Abundance |
| DAR0 | 148,150 | 6.1 | 0 | 0.0 |
| DAR2 | 150,075 | 24.9 | 2 | 49.8 |
| DAR4 | 152,001 | 49.5 | 4 | 198.0 |
| DAR6 | 153,924 | 15.8 | 6 | 94.8 |
| DAR8 | 155,850 | 3.7 | 8 | 29.6 |
| Total | - | 100.0 | - | 372.2 |
| Average DAR | - | - | - | 3.72 |
Method Selection Guide
The choice of method is critical and depends on the specific research question and the properties of the ADC.
References
- 1. hpst.cz [hpst.cz]
- 2. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 3. waters.com [waters.com]
- 4. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. agilent.com [agilent.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Stability Assays for Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, directly impacting both efficacy and safety.[1] Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic window, while an overly stable linker may not efficiently release its cytotoxic payload within the target tumor cells.[1] This guide provides an objective comparison of in vitro stability assays for various cleavable ADC linkers, supported by experimental data and detailed methodologies, to aid in the rational design and selection of optimal linker strategies.
The Role and Classification of Cleavable ADC Linkers
The linker is a pivotal component of an ADC, bridging the monoclonal antibody (mAb) with the potent cytotoxic payload.[1] An ideal linker must remain intact in the bloodstream but allow for efficient payload release upon internalization into a target cancer cell.[2] Cleavable linkers are designed to be selectively degraded by specific triggers prevalent within the tumor microenvironment or inside the cancer cell.[3] These triggers form the basis for their classification.
The three primary mechanisms for cleavable linkers are:
-
Enzyme-Sensitive Cleavage: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are designed to be cleaved by specific enzymes, such as Cathepsin B, which are highly expressed in the lysosomes of tumor cells.[4][5]
-
pH-Sensitive (Acid-Labile) Cleavage: These linkers, such as hydrazones, are engineered to be stable at the physiological pH of blood (pH 7.4) but hydrolyze and release the payload in the acidic environment of endosomes and lysosomes (pH 4.5-5.5).[3][6][7]
-
Reduction-Sensitive (Glutathione-Sensitive) Cleavage: These linkers typically incorporate a disulfide bond. They remain stable in the bloodstream but are cleaved in the cytoplasm of tumor cells, where the concentration of reducing agents like glutathione (GSH) is significantly higher.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 7. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
A Researcher's Guide to Cleavable Linkers: A Comparative Analysis for Antibody-Drug Conjugate Development
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences its therapeutic index.[1][] This guide provides an objective comparison of Amino-PEG6-amido-bis-PEG5-N3 and other prominent cleavable linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation ADCs.
The ideal linker must strike a delicate balance: it needs to be highly stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet allow for efficient and rapid cleavage to unleash the cytotoxic agent at the tumor site.[3][] Cleavable linkers achieve this by exploiting the unique physiological conditions of the tumor microenvironment or the intracellular compartments of cancer cells.[1][5] This comparison will focus on three major classes of cleavable linkers: enzyme-sensitive, pH-sensitive, and redox-sensitive linkers.
An Overview of Cleavable Linker Technologies
Cleavable linkers are designed to be severed in response to specific triggers, which can be broadly categorized as follows:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsins, which are highly expressed in the lysosomes of tumor cells.[][5] The valine-citrulline (Val-Cit) dipeptide is a well-known example.[6] this compound, containing an amide bond, is presumed to fall into this category, with the amide bond being susceptible to enzymatic hydrolysis. The polyethylene glycol (PEG) chains in its structure are intended to improve hydrophilicity and pharmacokinetic properties.[7]
-
pH-Sensitive Linkers: These linkers are engineered to hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[5] Hydrazone linkers are a classic example of this technology, though they can be prone to gradual hydrolysis in the bloodstream.[8]
-
Redox-Sensitive Linkers: This class of linkers utilizes the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm. Disulfide bonds are readily cleaved in the presence of high intracellular concentrations of reducing agents like glutathione (GSH).[][9]
Quantitative Comparison of Cleavable Linker Performance
The stability of a linker in plasma and its rate of cleavage at the target site are critical parameters that dictate the overall performance of an ADC. The following tables summarize key quantitative data for different classes of cleavable linkers. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | Example | Trigger for Cleavage | Plasma Stability (Half-life or % Intact ADC) |
| Enzyme-Sensitive (Peptide) | Valine-Citrulline (Val-Cit) | Cathepsin B | High plasma stability, but can be susceptible to cleavage by rodent carboxylesterases.[3] In one study, a trastuzumab-vc-MMAE ADC showed ~40% DAR loss after 7 days in mouse plasma.[3] |
| Enzyme-Sensitive (Amide/PEGylated)* | This compound | Presumed Enzymatic | Data not publicly available. PEGylation is generally known to increase plasma half-life.[10] |
| pH-Sensitive | Hydrazone | Acidic pH | Half-life of 183 hours at pH 7.0, but only 4.4 hours at pH 5.0.[8] Some hydrazone linkers can exhibit a slow in vivo hydrolysis rate of 1.5–2% per day.[8] |
| Redox-Sensitive | Disulfide | Glutathione (GSH) | Generally stable in plasma due to low levels of free thiols. Cleavage is dependent on GSH concentration, with minimal release at physiological blood levels and full activation at intracellular concentrations.[8] |
Table 2: Cleavage Kinetics of Cleavable Linkers
| Linker Type | Example | Cleavage Condition | Cleavage Rate |
| Enzyme-Sensitive (Peptide) | Valine-Citrulline (Val-Cit) | Presence of Cathepsin B | Efficiently cleaved by cathepsin B inside lysosomes.[11] The Asn-Asn dipeptide has been shown to have a five times higher cleavage rate in lysosomes compared to Val-Cit.[6] |
| Enzyme-Sensitive (Amide/PEGylated)* | This compound | Presumed Enzymatic | Data not publicly available. |
| pH-Sensitive | Hydrazone | Acidic pH (e.g., pH 5.0) | Rapid hydrolysis at acidic pH.[12] |
| Redox-Sensitive | Disulfide | High GSH concentration (intracellular) | Rapid reduction at intracellular GSH concentrations (~2.0 mM) within hours. The rate can be modulated by steric hindrance around the disulfide bond.[8] |
Visualization of Cleavage Mechanisms and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.
Caption: Comparative Cleavage Mechanisms of ADC Linkers.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iphasebiosci.com [iphasebiosci.com]
- 12. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amino-PEG6-amido-bis-PEG5-N3 and Valine-Citrulline Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of efficacious and safe Antibody-Drug Conjugates (ADCs), fundamentally influencing the stability, pharmacokinetics, and mechanism of payload release. This guide provides an objective, data-driven comparison of two distinct linker technologies: the hydrophilic, branched Amino-PEG6-amido-bis-PEG5-N3 linker and the well-established, enzymatically cleavable valine-citrulline (Val-Cit) dipeptide linker.
Executive Summary
This compound represents a modern approach to linker design, incorporating polyethylene glycol (PEG) chains to enhance hydrophilicity. This strategy aims to improve the solubility of the ADC, particularly when conjugated with hydrophobic payloads, and to enable higher drug-to-antibody ratios (DARs) without inducing aggregation.[1][2] The branched structure of this linker allows for the attachment of multiple payload molecules at a single conjugation site.[3] The terminal azide (N3) group facilitates site-specific conjugation via "click chemistry," ensuring the generation of homogeneous ADCs.[4] While specific data for this exact linker is limited, its properties are representative of branched PEGylated linkers.
Valine-Citrulline (Val-Cit) linkers are the most widely used enzyme-cleavable linkers in ADC development, featured in several FDA-approved therapies.[][6] Their primary advantage lies in their specific cleavage by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[7][8] This ensures that the cytotoxic payload is preferentially released inside the target cancer cells following internalization.[8] Val-Cit linkers, often used in conjunction with a self-immolative p-aminobenzyl carbamate (PABC) spacer, have demonstrated a good balance of stability in circulation and efficient payload release.[9]
Performance Data at a Glance
The following tables summarize key quantitative data from studies on Val-Cit linkers and representative data for branched PEGylated linkers, which serve as a proxy for the performance of this compound.
Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Technologies
| Linker Type | ADC Example | Cell Line | IC50 (nM) |
| Branched PEG Linker | Trastuzumab-Branched-PEG-MMAE | SK-BR-3 (HER2+) | ~1.0-1.5 |
| Val-Cit Linker | Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2+) | ~0.8 |
Note: Data for the branched PEG linker is extrapolated from studies on structurally similar linkers and is intended for illustrative comparison. Actual IC50 values can vary based on the specific payload, antibody, and experimental conditions.
Table 2: In Vivo Plasma Stability of ADCs
| Linker Type | ADC Example | Species | Half-life (t½) |
| Branched PEG Linker | Trastuzumab-Pendant-PEG-DM1 | Mouse | Slower clearance than linear PEG |
| Val-Cit Linker | Thio-trastuzumab-vc-MMAE | Rat | ~4.6 days |
Note: The data for the branched PEG linker highlights the potential for improved pharmacokinetics with branched structures compared to linear PEG linkers.[10] The Val-Cit linker data is from a specific ADC construct and can vary.[11]
Mechanism of Payload Release: A Comparative Overview
The fundamental difference in the mechanism of action between these two linkers lies in their cleavage triggers and the resulting impact on payload delivery.
This compound: A Hydrophilic, Cleavable Linker
The this compound linker is designed to be cleaved within the target cell, although the specific enzymatic or chemical trigger is not explicitly defined in its general description. As a cleavable PEG linker, it is intended to remain stable in the systemic circulation and release its payload upon internalization into the tumor cell.[4][12] The PEG component serves to increase the hydrophilicity of the ADC, which can lead to improved pharmacokinetics and allow for higher drug loading without causing aggregation.[2]
Valine-Citrulline: An Enzymatically Targeted Linker
The Val-Cit linker's mechanism is well-characterized and relies on the enzymatic activity of cathepsin B within the lysosome.[7][8] After the ADC binds to the target antigen on the cancer cell surface and is internalized, it is trafficked to the lysosome. The acidic environment of the lysosome is optimal for cathepsin B activity, which recognizes and cleaves the amide bond between citrulline and the PABC spacer.[13] This cleavage initiates a self-immolative cascade of the PABC spacer, leading to the release of the unmodified, fully active cytotoxic payload inside the cancer cell.[13]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the payload release mechanisms and a typical experimental workflow for comparing ADC linkers.
Detailed Experimental Protocols
Accurate assessment of linker performance relies on robust and standardized experimental protocols.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and quantify premature payload release in plasma.
Methodology:
-
Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in fresh human and mouse plasma. Prepare a control sample in PBS.
-
Incubation: Incubate all samples at 37°C with gentle agitation.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Analysis:
-
LC-MS for Drug-to-Antibody Ratio (DAR): Use immuno-affinity capture (e.g., Protein A beads) to enrich the ADC from the plasma matrix, followed by LC-MS analysis to determine the average DAR over time.[14]
-
LC-MS/MS for Free Payload: Precipitate plasma proteins with a cold organic solvent (e.g., acetonitrile) and quantify the released payload in the supernatant by LC-MS/MS.[15]
-
Cathepsin B Cleavage Assay (for Val-Cit Linkers)
Objective: To determine the rate and extent of enzymatic cleavage of the Val-Cit linker.
Methodology:
-
Enzyme Activation: Activate recombinant human cathepsin B in an appropriate buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0).[7]
-
Reaction Mixture: Prepare a reaction mixture containing the activated cathepsin B and the ADC in an assay buffer at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).[16]
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile).[1]
-
Sample Analysis: Centrifuge to pellet precipitated proteins and analyze the supernatant by LC-MS/MS to quantify the released payload.[16]
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC in killing target cancer cells (IC50 value).
Methodology:
-
Cell Seeding: Plate target antigen-positive cells (and an antigen-negative control cell line) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and treat the cells.
-
Incubation: Incubate the cells for 72-120 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis: Calculate the IC50 value by plotting cell viability against the logarithm of the ADC concentration.[17]
Conclusion: Selecting the Optimal Linker
The choice between an this compound and a Val-Cit linker is a strategic decision that depends on the specific goals of the ADC program.
-
This compound and similar branched PEG linkers are advantageous when working with hydrophobic payloads or when aiming for a high DAR. The enhanced hydrophilicity can improve the pharmacokinetic profile and overall stability of the ADC. The azide handle also allows for precise, site-specific conjugation.
-
Valine-Citrulline linkers are a well-validated and robust choice, offering a reliable and specific mechanism of intracellular payload release through cathepsin B cleavage. Their proven track record in clinically approved ADCs makes them a lower-risk option for many applications.
Ultimately, the optimal linker must be determined empirically through rigorous in vitro and in vivo testing as outlined in this guide. Careful consideration of the payload's properties, the target's biology, and the desired therapeutic index will guide the selection of the most appropriate linker technology for the development of a successful ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. medium.com [medium.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. njbio.com [njbio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Short vs. Long PEG Linkers in Antibody-Drug Conjugates
An objective guide for researchers, scientists, and drug development professionals on the critical role of polyethylene glycol (PEG) linker length in optimizing the therapeutic window of Antibody-Drug Conjugates (ADCs).
The rational design of ADCs is a complex balancing act to achieve a therapeutic with an optimal therapeutic index. The linker, the component connecting the antibody to the potent cytotoxic payload, is a critical determinant of an ADC's stability, pharmacokinetics (PK), efficacy, and safety.[1] Among the various strategies, the incorporation of hydrophilic polyethylene glycol (PEG) linkers has become a key approach to modulate the physicochemical properties of ADCs, especially those with hydrophobic payloads.[2][3]
This guide provides an objective comparison of short versus long PEG linkers in ADCs, supported by experimental data. The selection of an appropriate PEG linker length is a crucial decision, with a clear trade-off between in vitro potency and in vivo performance.[4] While longer linkers can enhance hydrophilicity, prolong circulation half-life, and improve tumor accumulation, they may also decrease in vitro potency.[2][5] Conversely, shorter linkers might lead to faster clearance but could offer advantages in specific applications.[2]
Quantitative Comparison of ADC Performance with Varying PEG Linker Lengths
The following tables summarize key performance indicators from various preclinical studies, offering a comparative overview of how PEG linker length impacts ADC efficacy. It is important to note that this data is synthesized from studies using different antibody-payload combinations, cell lines, and experimental models, which can influence the results.[4] Therefore, the data illustrates general trends rather than absolute direct comparisons.[4]
Table 1: In Vitro Cytotoxicity (IC50)
| Linker Type | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Key Observation |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4 | High in vitro potency.[4] |
| Short PEG (PEG4K) | ZHER2-PEG4K-MMAE | NCI-N87 | ~19.8 | Decreased in vitro potency compared to no PEG.[4][6] |
| Long PEG (PEG10K) | ZHER2-PEG10K-MMAE | NCI-N87 | ~99 | Further decrease in in vitro potency with longer PEG chain.[4][6] |
| Unspecified PEG | anti-CD30-MMAE | L540cy | Comparable EC50s | Minimal impact of PEG length on potency in this specific construct.[4] |
A general trend observed is that increasing PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity.[7] This may be attributed to steric hindrance from the longer PEG chain, which could impede the ADC's binding to its target antigen or the subsequent release and action of the cytotoxic payload within the cell.[4][7]
Table 2: Pharmacokinetics (PK)
| Linker Type | ADC Construct | Animal Model | Plasma Half-Life | Clearance |
| No PEG | ZHER2-SMCC-MMAE | Animal Model | Baseline | Baseline |
| Short PEG (PEG8) | IgG-mDPR-PEG8-MMAE | Rat | Significantly longer than shorter PEGs | Significantly lower than shorter PEGs[8] |
| Medium PEG (PEG12) | IgG-mDPR-PEG12-MMAE | Rat | Similar to PEG8 and longer PEGs | Similar to PEG8 and longer PEGs[8] |
| Long PEG (PEG4K) | ZHER2-PEG4K-MMAE | Animal Model | 2.5-fold increase vs. No PEG | Not Reported[6][8] |
| Very Long PEG (PEG10K) | ZHER2-PEG10K-MMAE | Animal Model | 11.2-fold increase vs. No PEG | Not Reported[6][8] |
Longer PEG linkers generally enhance the pharmacokinetic profile of ADCs, leading to a prolonged plasma half-life and reduced clearance.[4] This is because PEGylation increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance.[5][7] This extended circulation time can result in greater accumulation of the ADC in tumor tissue.[7]
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
| Linker Type | ADC Construct | Tumor Model | Tumor Growth Inhibition | Key Observation |
| Non-PEGylated | Control ADC | L540cy xenograft | 11% decrease in tumor weight | Baseline efficacy without PEG linker.[9] |
| Short PEG (PEG2, PEG4) | PEGylated ADCs | L540cy xenograft | 35-45% decrease in tumor weight | Improved efficacy over non-PEGylated ADC.[2][9] |
| Long PEG (PEG8, PEG12, PEG24) | PEGylated ADCs | L540cy xenograft | 75-85% reduction in tumor weights | Significantly higher efficacy with longer PEG linkers.[9] |
The improved systemic exposure from longer PEG linkers often translates to superior in vivo anti-tumor efficacy.[4] Studies have shown that ADCs with longer PEG chains (e.g., PEG8, PEG12, and PEG24) led to significantly greater tumor growth inhibition compared to those with shorter or no PEG linkers.[9]
Visualizing Key Concepts
Caption: General structure of an ADC with different PEG linker lengths.
Caption: Experimental workflow for comparing ADCs with different PEG linkers.
Detailed Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADCs.[1]
1. Drug-to-Antibody Ratio (DAR) Determination
-
Method: A combination of UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[1]
-
Protocol:
-
The absorbance of the ADC solution is measured at two wavelengths (e.g., 280 nm for the antibody and a specific wavelength for the payload).
-
The concentrations of the antibody and the payload are calculated using their respective extinction coefficients.
-
The average DAR is determined by the molar ratio of the drug to the antibody.
-
HIC and LC-MS can be used to determine the distribution of different drug-loaded species.
-
2. Plasma Stability Assay
-
Method: The stability of the linker and the potential for premature drug release are evaluated by incubating the ADC in plasma.[1]
-
Protocol:
-
Incubate the ADCs in human or mouse plasma at 37°C.[1]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).[1]
-
Process the plasma samples to precipitate proteins and extract the ADC.[1]
-
Analyze the samples by LC-MS to quantify the amount of intact ADC.[1]
-
Plot the percentage of intact ADC remaining over time to determine the stability profile.[1]
-
3. In Vitro Cytotoxicity Assay
-
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability.[1]
-
Protocol:
-
Seed target antigen-positive cells in a 96-well plate and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the ADCs with different PEG linkers.[1]
-
Treat the cells with the ADCs and incubate for 72-120 hours.[1][7]
-
Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.[1]
-
Solubilize the formazan crystals and measure the absorbance to determine cell viability. The IC50 value is then calculated.
-
4. In Vivo Xenograft Model for Efficacy
-
Method: The anti-tumor activity of the ADCs is evaluated in immunocompromised mice bearing human tumor xenografts.
-
Protocol:
-
Implant tumor cells subcutaneously into mice.
-
When tumors reach a predetermined size, randomize the mice into treatment groups.
-
Administer the ADCs to the mice, typically via intravenous injection, at a specified dose and schedule.[5]
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised and weighed for a final comparison of efficacy.
-
Conclusion
The length of the PEG linker is a critical design parameter in the development of ADCs, with a profound impact on their therapeutic index.[5] While shorter PEG linkers may offer higher in vitro potency, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads.[5] However, there is a threshold effect, where beyond a certain length, further increases may not yield additional benefits.[4] The optimal PEG linker length is context-dependent and must be empirically determined for each specific ADC, considering the antibody, payload, and target antigen density.[4][5] A systematic evaluation of a range of PEG linker lengths is therefore crucial in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index. The choice between a cleavable and a non-cleavable linker dictates the ADC's stability, mechanism of drug release, and ultimately, its efficacy and safety profile. This guide provides an objective, data-driven comparison of these two primary linker strategies to inform rational ADC design.
At a Glance: Key Distinctions Between Cleavable and Non-Cleavable Linkers
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Payload Release | Enzymatic (e.g., Cathepsin B) or chemical (e.g., pH, glutathione) cleavage within the tumor microenvironment or lysosome.[1] | Proteolytic degradation of the antibody backbone within the lysosome.[2] |
| Released Payload | Typically the unmodified, potent parent drug.[1] | The drug molecule with the linker and a residual amino acid attached.[2] |
| Plasma Stability | Generally lower, with a higher potential for premature payload release. | Generally higher, leading to a more stable ADC in circulation.[2] |
| "Bystander" Efficacy | High potential. The released, membrane-permeable payload can diffuse and kill adjacent antigen-negative tumor cells.[1][3] | Low to negligible. The released payload is typically charged and less membrane-permeable.[1] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[1] | Lower potential due to greater stability and a limited bystander effect.[1] |
| Therapeutic Window | Potentially narrower due to off-target toxicities.[1] | Potentially wider due to improved tolerability.[1] |
| Dependence on Target Biology | Less dependent on lysosomal trafficking for payload release.[4] | Highly dependent on ADC internalization and lysosomal degradation of the antibody.[2] |
Quantitative Performance Data: A Comparative Overview
Direct head-to-head comparisons of ADCs with the same antibody and payload but different linker types are limited in publicly available literature. The following tables synthesize representative preclinical data from various sources to provide a comparative overview of their performance.
In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. Lower IC50 values indicate higher potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (nM) | Reference(s) |
| H32-VCMMAE | N87 | HER2 | Cleavable (vc) | MMAE | 0.5 - 0.8 | [5] |
| H32-DM1 | N87 | HER2 | Non-cleavable | DM1 | 0.6 - 0.9 | [5] |
| H32-VCMMAE | SK-BR-3 | HER2 | Cleavable (vc) | MMAE | ~0.5 | [5] |
| H32-DM1 | SK-BR-3 | HER2 | Non-cleavable | DM1 | ~0.6 | [5] |
| H32-VCMMAE | BT474 | HER2 | Cleavable (vc) | MMAE | ~0.8 | [5] |
| H32-DM1 | BT474 | HER2 | Non-cleavable | DM1 | ~0.9 | [5] |
| Anti-HER2-MMAE | SK-BR-3 (HER2 high) | HER2 | Cleavable (vc-PAB) | MMAE | 10 ng/mL | [6] |
| Anti-HER2-MMAE | SK-BR-3 (HER2 high) | HER2 | Non-cleavable (mc) | MMAE | 25 ng/mL | [6] |
In this head-to-head comparison, the cleavable H32-VCMMAE conjugate demonstrated slightly greater potency (lower IC50 values) across all tested HER2-positive cell lines compared to the non-cleavable H32-DM1 conjugate.[5]
In Vivo Anti-Tumor Efficacy in Xenograft Models
| ADC Construct | Linker Type | Tumor Model | Key Efficacy Outcome | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | NCI-N87 Gastric Cancer | Showed significant tumor growth inhibition. | [1] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-Cleavable (Thioether) | JIMT-1 Breast Cancer | Demonstrated superior efficacy compared to lower drug-to-antibody ratio conjugates. | [1] |
| Site A-PEG6-C2-MMAD | Non-Cleavable | BxPC3 Pancreatic Xenograft | Showed reduced in vivo efficacy compared to a more stable non-cleavable conjugate. | [7] |
| Site A-PEG6-C2-Aur3377 | Non-Cleavable (stabilized) | BxPC3 Pancreatic Xenograft | Showed greater in vivo efficacy due to improved stability. | [7] |
Plasma Stability
| Linker Type | Representative Linker | Stability Metric | Value | Reference |
| Cleavable | Valine-Citrulline (vc) | Payload Loss in Rat Plasma (7 days) | ~20% | [5] |
| Cleavable | Hydrazone | Half-life in Human & Mouse Plasma | ~2 days | [5] |
| Non-cleavable | Thioether (e.g., SMCC) | Payload Loss in Rat Plasma (7 days) | Minimal | [2][5] |
Generally, non-cleavable linkers exhibit superior plasma stability compared to their cleavable counterparts.[5]
Signaling Pathways and Experimental Workflows
Mechanisms of Action
Caption: Mechanisms of action for cleavable vs. non-cleavable linker ADCs.
Experimental Workflow for ADC Comparison
Caption: General workflow for in vivo ADC efficacy studies.
Detailed Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs.
Protocol 1: In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50), providing a measure of its potency.
Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.[8]
-
ADC Treatment: Prepare serial dilutions of the cleavable and non-cleavable ADCs, as well as control articles, in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.[8]
-
Incubation: Incubate the plate for a period of 72 to 120 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.[6]
Protocol 2: In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Tumor Implantation: Implant human tumor cells (cell lines or patient-derived xenografts) subcutaneously into immunocompromised mice.[6][9]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).[1][9]
-
ADC Administration: Administer the ADCs and control agents intravenously at specified doses and schedules.[1]
-
Tumor Volume Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume.[9]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.[1]
Protocol 3: In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration in plasma from relevant species (e.g., mouse, rat, monkey, human) at 37°C.[8][10]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 144 hours).[11]
-
Sample Analysis:
-
Data Analysis: Plot the concentration of intact ADC, total antibody, and free payload over time. Calculate the half-life of the ADC in plasma.[1]
Protocol 4: In Vitro Co-Culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.[12]
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line, with one cell line expressing a fluorescent protein (e.g., GFP) for differentiation.[13]
-
Co-Culture Setup: Seed Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[12] Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures with serial dilutions of the cleavable and non-cleavable ADCs.
-
Incubation: Incubate the plates for 72-120 hours.
-
Viability Analysis: Assess the viability of the Ag- cell population specifically, using flow cytometry or high-content imaging to distinguish between the fluorescently labeled and unlabeled cells.[14]
-
Data Analysis: Compare the viability of Ag- cells in co-culture with Ag+ cells to the viability of Ag- cells in monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Conclusion
The decision between a cleavable and a non-cleavable linker is a critical juncture in ADC development, with no one-size-fits-all solution. Cleavable linkers may offer superior potency, especially in heterogeneous tumors, due to the bystander effect, but this can be accompanied by lower plasma stability and a heightened risk of off-target toxicity.[1][5] Conversely, non-cleavable linkers generally provide enhanced plasma stability and a wider therapeutic window, but their efficacy is confined to antigen-expressing cells.[1][2] A thorough understanding of the target antigen biology, the tumor microenvironment, and the physicochemical properties of the payload is paramount in selecting the optimal linker strategy to maximize the therapeutic potential of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Assessing the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide to Different Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
The efficacy of Antibody-Drug Conjugates (ADCs) in cancer therapy is not solely dependent on their ability to target and kill antigen-expressing tumor cells. The "bystander effect," a phenomenon where the cytotoxic payload of an ADC kills neighboring antigen-negative cells, has emerged as a critical mechanism for enhancing therapeutic potency, particularly in heterogeneous tumors. This guide provides an objective comparison of the bystander effect mediated by ADCs with cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.
The Decisive Role of the Linker in the Bystander Effect
The linker connecting the monoclonal antibody to the cytotoxic payload is a key determinant of an ADC's ability to induce a bystander effect. The chemical nature of the linker dictates the mechanism and efficiency of payload release, and consequently, its ability to diffuse across cell membranes and affect adjacent cells.
Cleavable Linkers: Enabling Payload Diffusion and Bystander Killing
Cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the target cell, such as acidic pH or the presence of certain enzymes like cathepsins.[1] This release of a free, membrane-permeable payload is the cornerstone of the bystander effect.[2][3] Once liberated, the payload can traverse the cell membrane of the target cell and enter neighboring antigen-negative cells, inducing cytotoxicity and expanding the therapeutic reach of the ADC.[1][4] This is particularly advantageous in tumors with heterogeneous antigen expression, a common clinical challenge.[1]
Non-Cleavable Linkers: A More Targeted Approach with Limited Bystander Effect
In contrast, non-cleavable linkers remain intact during circulation and after internalization into the target cell. The payload is released only after the complete lysosomal degradation of the antibody component.[1][5] This process typically results in the payload being attached to the linker and an amino acid residue from the antibody.[6] The resulting complex is often charged and less membrane-permeable, significantly restricting its ability to diffuse out of the target cell and kill bystander cells.[4][6] While this limits the bystander effect, it can contribute to a more favorable safety profile by minimizing off-target toxicities.[7]
Quantitative Comparison of Bystander Effect by Linker Technology
The differential bystander effects of ADCs with cleavable versus non-cleavable linkers can be quantitatively assessed through various in vitro and in vivo studies. The following tables summarize key data from preclinical studies.
Table 1: In Vitro Cytotoxicity and Bystander Effect of ADCs with Different Linkers
| ADC | Target | Linker Type | Payload | Cell Lines (Ag+/Ag-) | IC50 (Ag+) | Bystander Killing of Ag- cells | Reference |
| Trastuzumab-vc-MMAE | HER2 | Cleavable (vc) | MMAE | SK-BR-3 (Ag+) / MCF7 (Ag-) | Potent (nM range) | Significant | [8] |
| Trastuzumab-MCC-DM1 (T-DM1) | HER2 | Non-cleavable (SMCC) | DM1 | SK-BR-3 (Ag+) / MCF7 (Ag-) | Potent (nM range) | Minimal | [4] |
| Anti-CanAg ADC | CanAg (MUC1) | Cleavable (Disulphide) | DM1 derivative | Not specified | Not specified | Demonstrated a significant bystander effect | [6] |
| Anti-CanAg ADC | CanAg (MUC1) | Non-cleavable (Thioether) | DM1 derivative | Not specified | Not specified | Minimal bystander killing was observed | [6] |
| DS-8201a (T-DXd) | HER2 | Cleavable (GGFG) | DXd | NCI-N87 (Ag+) / MDA-MB-468 (Ag-) | Not specified | Significant decrease in luciferase signal from Ag- cells | [] |
| Depatux-M | EGFR | Non-cleavable | MMAF | EGFRviii-amplified GBM (Ag+) / non-amplified GBM (Ag-) | Not specified | No significant bystander cytotoxicity | [10] |
| ABBV-221 | EGFR | Cleavable (vc) | MMAE | EGFRviii-amplified GBM (Ag+) / non-amplified GBM (Ag-) | Not specified | Robust in vitro bystander cytotoxicity | [10] |
Table 2: In Vivo Tumor Growth Inhibition by ADCs with Different Linkers in Mixed Tumor Models
| ADC | Target | Linker Type | Payload | Xenograft Model (Ag+/Ag-) | Efficacy Outcome | Reference |
| cAC10-vcMMAE | CD30 | Cleavable (vc) | MMAE | Admixed CD30+ and CD30- cancer cells | Potent bystander killing of neighboring CD30- cells | [3] |
| cAC10-vcMMAF | CD30 | Cleavable (vc) | MMAF | Admixed CD30+ and CD30- cancer cells | Failed to mediate bystander killing in vivo | [3] |
| DS-8201a (T-DXd) | HER2 | Cleavable (GGFG) | DXd | Co-inoculated HER2+ and HER2- cells | Complete elimination of HER2- cells | [] |
| T-DM1 | HER2 | Non-cleavable (SMCC) | DM1 | Co-inoculated HER2+ and HER2- cells | No significant effect on HER2- cells | [11] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key mechanisms of the bystander effect and a typical experimental workflow for its assessment.
Caption: Mechanisms of bystander effect for cleavable vs. non-cleavable linkers.
Caption: In vitro and in vivo workflows for assessing the ADC bystander effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of ADCs.
In Vitro Co-culture Bystander Assay
This assay directly measures the ability of an ADC to induce killing of antigen-negative cells when co-cultured with antigen-positive cells.[12][13]
-
Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line endogenously expressing the target antigen (e.g., SK-BR-3 for HER2).
-
Antigen-Negative (Ag-) Bystander Cells: Select a cell line that does not express the target antigen (e.g., MCF7 for HER2).[11] For ease of distinguishing cell populations, the Ag- cells can be engineered to express a fluorescent protein (e.g., GFP).[12]
-
-
Co-culture Setup:
-
Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.
-
Include monocultures of both cell lines as controls.
-
-
ADC Treatment:
-
Add serial dilutions of the test ADC and a control ADC (e.g., one with a non-cleavable linker) to the co-culture and monoculture wells.
-
Include an untreated control.
-
-
Incubation:
-
Incubate the plates for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
-
Data Acquisition and Analysis:
-
Fluorescence Microscopy/High-Content Imaging: If using fluorescently labeled Ag- cells, acquire images and quantify the number of viable Ag- cells.
-
Flow Cytometry: Harvest the cells and distinguish the Ag- population based on fluorescence. Use a viability dye (e.g., Propidium Iodide) to determine the percentage of dead bystander cells.[12]
-
Cell Viability Assays: Use assays like MTT or CellTiter-Glo to measure the overall viability in the co-cultures.[13] The contribution of each cell type can be mathematically deconvoluted.
-
Calculate the percentage of bystander cell killing and determine the IC50 of the bystander effect.
-
In Vivo Mixed Tumor Xenograft Model
This model evaluates the bystander effect in a more physiologically relevant setting.[13]
-
Cell Preparation and Tumor Implantation:
-
Prepare a mixed population of Ag+ and Ag- tumor cells. The Ag- cells are often engineered to express a reporter gene, such as luciferase, for in vivo imaging.[13]
-
Subcutaneously inject the cell mixture into immunodeficient mice to establish tumors.
-
-
ADC Treatment:
-
Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Administer the test ADC, a control ADC, and a vehicle control intravenously.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume regularly using calipers.
-
Monitor the viability of the Ag- cell population using bioluminescence imaging. A decrease in the luciferase signal in the test ADC group compared to the control groups indicates a bystander effect.[]
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI) for the overall tumor volume.
-
Quantify the reduction in bioluminescence signal to specifically assess the killing of bystander cells.
-
Conclusion
The choice of linker technology is a critical determinant of an ADC's ability to induce a bystander effect. The experimental evidence strongly indicates that cleavable linkers, which release a membrane-permeable payload, are more effective at mediating bystander killing than non-cleavable linkers.[6] This has significant implications for the treatment of heterogeneous tumors, where a bystander effect can enhance therapeutic efficacy by eliminating antigen-negative cancer cells within the tumor microenvironment.[1] However, the potential for increased off-target toxicity with cleavable linkers must be carefully considered.[7] The protocols and data presented in this guide provide a framework for the rational design and evaluation of next-generation ADCs with optimized bystander activity and a favorable therapeutic window.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. agilent.com [agilent.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Cellular Uptake and Cytotoxicity Assays for Novel Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals at the forefront of oncology, the robust evaluation of novel Antibody-Drug Conjugates (ADCs) is paramount.[1] This guide provides an objective comparison of key in vitro assays essential for characterizing the cellular uptake and cytotoxic potential of new ADC candidates. We present a synthesis of experimental data, detailed methodologies for critical assays, and visual workflows to facilitate a deeper understanding of these powerful biotherapeutics.
The therapeutic efficacy of an ADC is a multi-step process that begins with the specific binding of the antibody to a tumor-associated antigen, followed by internalization of the ADC-antigen complex.[2][3] Once inside the cell, the cytotoxic payload is released, ultimately leading to cell death.[2][3] The assays detailed in this guide are fundamental for dissecting each stage of this process, providing critical data to inform lead candidate selection and optimization.[4]
Comparative Analysis of In Vitro Cytotoxicity Assays
The cytotoxic potency of an ADC is a critical determinant of its potential therapeutic efficacy. A variety of in vitro assays are available to quantify the cell-killing activity of ADCs, each with distinct principles, advantages, and limitations. The choice of assay can be influenced by the ADC's mechanism of action, the target cell line, and the desired throughput and sensitivity.[5] Below is a comparative overview of commonly employed cytotoxicity assays.
| Feature | MTT Assay | CellTiter-Glo® Luminescent Assay | LDH Assay |
| Principle | Measures the metabolic activity of viable cells via the reduction of a tetrazolium salt (MTT) to a colored formazan product by mitochondrial dehydrogenases.[5] | Quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.[5] | Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[5] |
| Assay Endpoint | Colorimetric (Absorbance)[5] | Luminescent (Light Emission)[5] | Colorimetric (Absorbance)[5] |
| Typical Assay Time | 2 - 5 hours[5] | 10 - 30 minutes[5] | 30 minutes - 2 hours[5] |
| Sensitivity | Moderate[5] | High[6] | Moderate[5] |
| Linearity | Good, but can be cell density-dependent.[5] | Excellent over a wide range of cell numbers.[5] | Good[5] |
| Advantages | Inexpensive and well-established. | High sensitivity, broad linear range, and simple protocol.[6] | Non-lytic and allows for kinetic studies from the same sample. |
| Disadvantages | Formazan crystals require a solubilization step; potential for interference from colored compounds.[5] | Higher cost per assay compared to colorimetric methods.[5] | Indirect measure of cell death; background LDH from serum can be a concern.[5] |
Key Experimental Protocols
Reproducible and reliable data are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for assessing ADC internalization, cytotoxicity, and bystander effect.
Protocol 1: ADC Internalization Assay using Flow Cytometry with a pH-Sensitive Dye
This method quantifies ADC internalization by measuring the fluorescence of a pH-sensitive dye that becomes fluorescent in the acidic environment of endosomes and lysosomes.[2][7]
Materials:
-
Target cells expressing the antigen of interest
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red)
-
Control non-binding ADC labeled with the same dye
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed target cells in a 96-well plate and culture overnight to allow for adherence.
-
ADC Labeling: If not already labeled, conjugate the ADC with a pH-sensitive dye according to the manufacturer's instructions.
-
ADC Incubation: Treat the cells with the fluorescently labeled ADC and a negative control ADC at various concentrations and time points.
-
Cell Harvest and Staining: Following incubation, wash the cells with cold PBS to remove unbound ADC. Detach the cells using a non-enzymatic cell dissociation buffer.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. An increase in fluorescence intensity over time indicates ADC internalization.[2]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[4][8]
Materials:
-
Target and non-target (antigen-negative) cancer cell lines[9]
-
Complete cell culture medium[9]
-
Test ADC and control antibody[9]
-
96-well cell culture plates[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[9]
-
Solubilization solution (e.g., DMSO or acidic isopropanol)[9]
-
Microplate reader[9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and incubate for a period determined by the ADC's mechanism of action (typically 72-120 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[1]
Protocol 3: Co-culture Bystander Effect Assay
This assay evaluates the ability of an ADC's payload to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.[10][11]
Materials:
-
Antigen-positive (Ag+) "donor" cells
-
Antigen-negative (Ag-) "recipient" cells, engineered to express a fluorescent protein (e.g., GFP)[10]
-
Complete cell culture medium
-
Test ADC
-
96-well plate
-
High-content imager or flow cytometer
Procedure:
-
Cell Seeding: Co-culture Ag+ and Ag- GFP-expressing cells at various ratios in a 96-well plate.[10] Include control wells with only Ag- cells.[10]
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells.[10]
-
Incubation: Incubate the plate for 72-120 hours.[11]
-
Viability Assessment:
-
Imaging: Stain cells with a nuclear marker (e.g., Hoechst) and a dead cell stain (e.g., Propidium Iodide). Acquire images and quantify the number of live (GFP-positive, PI-negative) and dead (GFP-positive, PI-positive) Ag- cells.[10]
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry to quantify the percentage of viable GFP-positive cells.
-
-
Data Analysis: Compare the viability of Ag- cells in the co-culture to that in the monoculture control. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[12]
Visualizing the Mechanisms: Workflows and Signaling Pathways
To further elucidate the processes described, the following diagrams illustrate the experimental workflows and the underlying signaling pathway of ADC-induced apoptosis.
Experimental Workflows for ADC Characterization.
Generalized ADC-Induced Apoptosis Signaling Pathway.
The successful development of novel ADCs relies on a thorough understanding of their cellular interactions and cytotoxic mechanisms. The assays and protocols outlined in this guide provide a robust framework for the systematic evaluation of ADC candidates, enabling researchers to make data-driven decisions and accelerate the translation of promising therapeutics from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.jp]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Antibody-Drug Conjugate (ADC) Target Specificity
For researchers, scientists, and drug development professionals, ensuring the precise targeting of Antibody-Drug Conjugates (ADCs) is paramount to their therapeutic success. This guide provides a comparative overview of key experimental methods to validate ADC target specificity, complete with detailed protocols, data presentation tables, and workflow diagrams.
The efficacy of an ADC is contingent on its ability to selectively bind to and eliminate cancer cells that express a specific target antigen, while sparing healthy tissues.[1] Off-target toxicity, a significant concern in ADC development, can arise from premature drug release or non-specific binding of the ADC.[2][] Therefore, rigorous validation of target specificity is a critical step in the preclinical development of any ADC candidate.[4][5]
This guide focuses on three fundamental in vitro assays essential for characterizing the target specificity of an ADC:
-
Target-Dependent Cytotoxicity Assay: To confirm that the ADC's cytotoxic effect is dependent on the presence of the target antigen.
-
Internalization Assay: To verify that the ADC is efficiently internalized by target cells upon binding.[6][7]
-
Bystander Killing Assay: To assess the ability of the ADC's payload to kill neighboring antigen-negative cells, a crucial mechanism for treating heterogeneous tumors.[8][9][10]
Target-Dependent Cytotoxicity Assay
This assay is foundational in ADC development, as it directly measures the ADC's ability to kill cancer cells in a target-specific manner.[11] The principle is to compare the cytotoxic effects of the ADC on cells that express the target antigen (antigen-positive) versus cells that do not (antigen-negative). A successful ADC will show high potency against antigen-positive cells and significantly lower or no activity against antigen-negative cells.[12]
Experimental Protocol
-
Cell Seeding: Plate both antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC (an ADC with the same payload but an antibody that doesn't recognize the target), and the free payload.
-
Incubation: Add the diluted compounds to the cells and incubate for a period determined by the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, LDH release, or a luminescence-based assay (e.g., CellTiter-Glo®).[11]
-
Data Analysis: Normalize the viability data to untreated controls and plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each condition.
Data Presentation
| Compound | Cell Line (Antigen Status) | IC50 (nM) |
| Test ADC | Target-Positive (e.g., SK-BR-3) | 0.5 |
| Test ADC | Target-Negative (e.g., MCF-7) | >1000 |
| Non-targeting Control ADC | Target-Positive (e.g., SK-BR-3) | >1000 |
| Free Payload | Target-Positive (e.g., SK-BR-3) | 50 |
| Free Payload | Target-Negative (e.g., MCF-7) | 55 |
Experimental Workflow
Figure 1: Workflow for Target-Dependent Cytotoxicity Assay.
Internalization Assay
The therapeutic efficacy of most ADCs relies on their internalization into the target cell, followed by the release of the cytotoxic payload.[13][14] Therefore, it is crucial to confirm that the ADC is efficiently taken up by the cells upon binding to its target antigen.[15] Internalization assays can be performed using various methods, including pH-sensitive dyes and antibody-quenching techniques.[13][16]
Experimental Protocol (using a pH-sensitive dye)
-
ADC Labeling: Label the ADC with a pH-sensitive dye (e.g., pHrodo™) that fluoresces only in the acidic environment of endosomes and lysosomes.[16]
-
Cell Seeding: Plate target-positive cells in a multi-well imaging plate and allow them to adhere.
-
Treatment: Add the fluorescently labeled ADC to the cells.
-
Live-Cell Imaging: Monitor the internalization of the ADC in real-time using a live-cell imaging system. Capture images at various time points (e.g., 0, 2, 4, 8, 16 hours).[17]
-
Quantification: Quantify the fluorescence intensity inside the cells at each time point to determine the rate and extent of internalization.
Data Presentation
| Time Point (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | 50 |
| 2 | 250 |
| 4 | 700 |
| 8 | 1500 |
| 16 | 2800 |
Experimental Workflow
Figure 2: Workflow for ADC Internalization Assay.
Bystander Killing Assay
In tumors with heterogeneous antigen expression, the ability of an ADC's payload to diffuse out of the target cell and kill neighboring antigen-negative cells, known as the bystander effect, is a significant advantage.[18] This assay evaluates the extent of this effect.[9][19]
Experimental Protocol (Co-culture method)
-
Cell Labeling: Label antigen-positive "donor" cells with one fluorescent dye (e.g., CellTracker™ Green) and antigen-negative "bystander" cells with another (e.g., CellTracker™ Deep Red).[20]
-
Co-culture Seeding: Seed a mixed population of the labeled antigen-positive and antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC. Include controls such as a non-targeting ADC and the free payload.
-
Incubation: Incubate the cells for 72-96 hours.[9]
-
Viability Assessment: Measure the viability of the antigen-negative bystander cells using flow cytometry or high-content imaging, gating on the specific fluorescent label of the bystander cells.[20]
-
Data Analysis: Plot the percentage of dead bystander cells against the ADC concentration to quantify the bystander effect.[20]
Data Presentation
| ADC Concentration (nM) | % Viable Bystander Cells (Antigen-Negative) |
| 0 | 100 |
| 0.1 | 95 |
| 1 | 70 |
| 10 | 40 |
| 100 | 15 |
Experimental Workflow
Figure 3: Workflow for Bystander Killing Assay.
Comparison of ADC Target Specificity Validation Methods
| Feature | Target-Dependent Cytotoxicity Assay | Internalization Assay | Bystander Killing Assay |
| Primary Question | Is the ADC's killing effect specific to target-expressing cells? | Does the ADC get inside the target cell after binding? | Can the ADC's payload kill neighboring, non-target cells? |
| Key Readout | IC50 value difference between antigen-positive and -negative cells. | Rate and extent of intracellular fluorescence. | Percentage of dead antigen-negative cells in a co-culture. |
| Experimental Model | Monocultures of antigen-positive and antigen-negative cell lines. | Monoculture of antigen-positive cells. | Co-culture of antigen-positive and antigen-negative cells. |
| Advantages | - Directly measures functional potency and specificity.- High-throughput. | - Provides mechanistic insight into ADC uptake.- Can be performed in real-time. | - Assesses efficacy in heterogeneous tumor models.- Clinically relevant MoA. |
| Limitations | - Does not confirm internalization.- May not reflect in vivo efficacy. | - Does not directly measure cytotoxicity.- Requires specialized equipment. | - More complex experimental setup.- Can be challenging to quantify accurately. |
References
- 1. Preclinical ADC Development: Challenges and Solutions | ChemPartner [chempartner.com]
- 2. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. njbio.com [njbio.com]
- 5. criver.com [criver.com]
- 6. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 7. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [promega.jp]
- 8. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.td2inc.com [blog.td2inc.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. High-Throughput Screening for Internalizing Antibodies by Homogeneous Fluorescence Imaging of a pH-Activated Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. creative-biolabs.com [creative-biolabs.com]
- 16. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]
- 18. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 19. agilent.com [agilent.com]
- 20. benchchem.com [benchchem.com]
PEGylation's Impact on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Analysis
For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic (PK) profile of an antibody-drug conjugate (ADC) is paramount to achieving a wider therapeutic window and enhanced efficacy. A key strategy in this endeavor is the incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation. This guide provides an objective comparison of the pharmacokinetic properties of PEGylated versus non-PEGylated ADCs, supported by experimental data, detailed methodologies, and visual representations of key processes.
The addition of PEG to an ADC can significantly alter its behavior in vivo. By increasing the hydrodynamic size and masking potential immunogenic epitopes, PEGylation generally leads to a longer systemic circulation time and reduced clearance.[1][2][3] This extended exposure can result in greater accumulation of the ADC within the tumor, thereby enhancing its anti-cancer activity.[2] However, the degree of PEGylation must be carefully optimized, as excessive modification can sometimes lead to reduced biological activity.[2]
Quantitative Pharmacokinetic Data Comparison
The following table summarizes key pharmacokinetic parameters from preclinical studies comparing non-PEGylated ADCs with their PEGylated counterparts. The data consistently demonstrates the profound effect of PEGylation on circulation half-life and clearance rates.
| ADC Construct | PEG Moiety | Animal Model | Half-life (t½) | Clearance Rate | Reference |
| ZHER2-SMCC-MMAE | None | Mouse | 19.6 minutes | - | [2] |
| ZHER2-PEG4K-MMAE | 4 kDa | Mouse | 49.2 minutes (2.5-fold increase) | - | [2] |
| ZHER2-PEG10K-MMAE | 10 kDa | Mouse | 219.0 minutes (11.2-fold increase) | - | [2] |
| Anti-CD30-vc-MMAE | None | Rat | - | Rapid | [3][4] |
| Anti-CD30-vc-MMAE | PEG8 | Rat | - | Slower (compared to non-PEGylated) | [4] |
| Anti-CD30-vc-MMAE | PEG12 | Rat | - | Slower (compared to PEG8) | [4] |
| RS7-DL (MMAE) | None | - | - | Accelerated | [5][6] |
| RS7-DL 11 (MMAE) | mPEG24 | - | Prolonged | - | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC pharmacokinetics. Below is a representative protocol for an in vivo pharmacokinetic study.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of a PEGylated and a non-PEGylated ADC in a rodent model.
1. Animal Model:
-
Select an appropriate rodent species (e.g., Sprague-Dawley rats or BALB/c mice), typically 6-8 weeks old.
-
Acclimatize animals to the housing conditions for at least one week prior to the study.
-
Ensure free access to food and water throughout the study period.
2. ADC Administration:
-
Prepare sterile formulations of the PEGylated and non-PEGylated ADCs in a suitable vehicle (e.g., phosphate-buffered saline).
-
Administer a single intravenous (IV) dose of each ADC to separate groups of animals. A typical dose might be 3 mg/kg.[4]
3. Blood Sampling:
-
Collect blood samples at predetermined time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, and 168 hr).
-
Blood can be collected via a suitable method, such as tail vein or saphenous vein bleeding.
-
Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
4. Bioanalysis:
-
Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma/serum samples using a validated bioanalytical method.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a common method for quantifying the total antibody concentration. It typically involves capturing the antibody with an antigen-coated plate and detecting it with a secondary antibody conjugated to an enzyme.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique can be used to quantify both the total antibody and the intact ADC, allowing for the determination of the drug-to-antibody ratio (DAR) over time.
-
5. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters, including:
-
Half-life (t½): The time required for the plasma concentration of the ADC to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the ADC per unit of time.
-
Area Under the Curve (AUC): The total exposure of the animal to the ADC over time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the pharmacokinetic analysis of ADCs.
Signaling Pathway of MMAE-Induced Apoptosis
Monomethyl auristatin E (MMAE) is a potent antimitotic agent commonly used as a payload in ADCs.[7][8] Its primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis.[7][9][10]
Caption: Signaling pathway of MMAE-induced apoptosis following ADC internalization.
References
- 1. researchgate.net [researchgate.net]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 8. adcreview.com [adcreview.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Influence of Linker Chemistry on ADC Therapeutic Index: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index, a critical measure of a drug's safety and efficacy, is paramount in the development of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of how linker chemistry, the pivotal connection between the antibody and the cytotoxic payload, profoundly influences the therapeutic index of ADCs. We will delve into the two primary classes of linkers—cleavable and non-cleavable—and provide supporting experimental data and detailed methodologies for their evaluation.
Introduction: The Central Role of the Linker in ADC Therapeutic Index
An Antibody-Drug Conjugate (ADC) is a tripartite molecule composed of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker.[1] The linker's role is far from a passive connector; it is a critical determinant of the ADC's overall performance, directly impacting its stability in circulation, the mechanism of payload release, and ultimately, its therapeutic index—the balance between efficacy and toxicity.[2] An ideal linker must be stable enough to prevent premature payload release in the systemic circulation, which could lead to off-target toxicity, while also allowing for efficient and specific release of the payload at the tumor site.[3]
The choice between a cleavable and a non-cleavable linker is a fundamental decision in ADC design that dictates the mechanism of action and the overall safety and efficacy profile.[2]
Comparative Analysis of Cleavable and Non-Cleavable Linkers
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to be selectively broken within the tumor microenvironment or inside the cancer cell, while non-cleavable linkers rely on the degradation of the antibody backbone to release the payload.[2]
Mechanism of Action
Cleavable Linkers: These linkers utilize specific physiological conditions that are more prevalent in the tumor microenvironment or within tumor cells. Common cleavage mechanisms include:
-
Protease-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (vc) dipeptide, are cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumor cells.[4]
-
pH-Sensitive Linkers: Hydrazone linkers are designed to be stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[3]
-
Disulfide Linkers: These linkers are cleaved in the reducing environment inside the cell, where the concentration of reducing agents like glutathione is significantly higher than in the bloodstream.[4]
Non-Cleavable Linkers: These linkers, such as thioether-based linkers (e.g., SMCC), do not have a specific cleavage site. The release of the payload occurs after the ADC is internalized and the antibody is completely degraded by lysosomal proteases. This process releases the payload still attached to the linker and a single amino acid residue from the antibody.[3][5]
.dot
Caption: Mechanisms of action for cleavable vs. non-cleavable linker ADCs.[2]
Quantitative Data Comparison
The choice of linker significantly impacts key performance parameters of an ADC. The following tables summarize representative quantitative data from various studies to facilitate a direct comparison.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| ADC Target & Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 10 | [6] |
| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 25 | [6] |
| Anti-CD79b-MMAE | Cleavable (vc) | BJAB (CD79b+) | ~1 | [6] |
| Anti-CD79b-MMAE | Novel Hydrophilic | BJAB (CD79b+) | ~1 | [6] |
Table 2: In Vivo Efficacy in Xenograft Models
| ADC & Target | Linker Type | Xenograft Model | Efficacy Outcome | Reference |
| Trastuzumab-vc-MMAE | Cleavable | NCI-N87 (HER2+) | Tumor regression at 3 mg/kg | [1] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-Cleavable | JIMT-1 Breast Cancer | Superior efficacy compared to lower drug-to-antibody ratio conjugates | [1] |
| Anti-CD30-MMAE | Cleavable (vc) | L540cy Hodgkin's Lymphoma | Complete tumor regression at 1 mg/kg | [1] |
| Anti-CD22-DM1 | Non-Cleavable | BJAB-luc Burkitt's Lymphoma | Dose-dependent tumor growth inhibition | [1] |
Table 3: Plasma Stability
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma | Reference |
| ADC-PEG4 | 24 | 22% | [7] |
| ADC-PEG8 | 24 | 12% | [7] |
| Val-Cit-PABC | 672 (28 days) | No significant degradation in human plasma | [8] |
| Hydrazone | 48 | Variable, can be significant | [3] |
| Disulfide | Variable | Susceptible to reduction by glutathione | [8] |
Key Experimental Protocols
Accurate and reproducible experimental protocols are essential for the evaluation and comparison of ADC linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of an ADC in killing cancer cells.[9]
Objective: To determine the IC50 (the concentration of ADC that inhibits cell growth by 50%) of an ADC.
Methodology:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[10]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Add the diluted ADC to the wells and incubate for a period determined by the ADC's mechanism of action (typically 72-120 hours).[11]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[10]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[9]
.dot
Caption: Workflow for a typical in vitro cytotoxicity assay.[9]
Bystander Killing Assay (Co-culture Assay)
This assay evaluates the ability of a released payload to kill neighboring antigen-negative cells, a key feature of many cleavable linker ADCs.[2]
Objective: To quantify the bystander killing effect of an ADC.
Methodology:
-
Cell Seeding: Seed a mixture of antigen-positive (Ag+) and antigen-negative (Ag-) cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 1:9 Ag-:Ag+). The Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) for identification.[3]
-
ADC Treatment: Treat the co-cultures with the ADC at a concentration that is cytotoxic to Ag+ cells but has minimal direct effect on Ag- cells.[3]
-
Incubation: Incubate the plate for 72-120 hours.[3]
-
Viability Assessment:
-
Imaging-based: Stain cells with a nuclear marker (e.g., Hoechst 33342) and a dead cell stain (e.g., Propidium Iodide). Quantify the number of live and dead Ag- (GFP-positive) cells using an automated imaging system.[3]
-
Flow Cytometry-based: Harvest the cells and analyze the viability of the Ag- (GFP-positive) population using a viability dye.
-
-
Data Analysis: Calculate the percentage of viability of the Ag- cells in the co-cultures relative to the Ag- cells in monoculture control wells treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[3]
.dot
Caption: General workflow for an in vitro bystander killing assay.[2]
In Vitro Plasma Stability Assay
This assay determines the stability of an ADC in plasma by measuring the amount of intact ADC or released payload over time.[4]
Objective: To assess the rate of drug deconjugation from an ADC in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma from a relevant species (e.g., human, mouse) at 37°C.[8]
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 96, 168 hours).[7]
-
Quantification:
-
Intact ADC (ELISA-based): Capture the intact ADC on an antigen-coated plate and detect it with a labeled secondary antibody. The signal is proportional to the amount of intact ADC.[8]
-
Released Payload (LC-MS/MS-based): Precipitate plasma proteins and quantify the free payload in the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the stability profile. A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.[8]
In Vivo Efficacy and Tolerability Studies
These studies in animal models are crucial for evaluating the overall therapeutic index of an ADC.
Objective: To determine the anti-tumor activity and the maximum tolerated dose (MTD) of an ADC in a living organism.
Methodology:
-
Xenograft Model: Implant human tumor cells into immunocompromised mice.
-
ADC Administration: Once tumors reach a certain size, administer the ADC intravenously at different dose levels.
-
Efficacy Assessment: Measure tumor volume and body weight of the mice regularly.
-
Tolerability Assessment: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.
-
Data Analysis: Compare the tumor growth inhibition and survival rates between the treated and control groups to determine efficacy. The MTD is defined as the highest dose that does not cause significant toxicity.
Conclusion: Selecting the Optimal Linker for an Improved Therapeutic Index
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on multiple factors, including the target antigen, the tumor microenvironment, and the properties of the payload.[2]
-
Cleavable linkers may offer superior efficacy, especially in heterogeneous tumors, due to the bystander effect. However, this can come at the cost of increased off-target toxicity and a potentially narrower therapeutic window.[2]
-
Non-cleavable linkers generally provide a better safety profile and a wider therapeutic window due to their enhanced plasma stability. They are well-suited for highly expressed, homogeneous tumor antigens.[2]
Ultimately, a thorough understanding of the interplay between the antibody, linker, and payload, supported by robust preclinical in vitro and in vivo evaluations, is paramount in designing ADCs with an optimized therapeutic index. The continued innovation in linker chemistry holds the promise of developing safer and more effective ADCs for cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Amino-PEG6-amido-bis-PEG5-N3
Essential guidelines for the safe handling and disposal of Amino-PEG6-amido-bis-PEG5-N3, a bifunctional linker commonly used in drug development and research, are critical for ensuring a secure laboratory environment and minimizing environmental impact. This document provides a comprehensive, step-by-step protocol for the proper disposal of this reagent, addressing the specific hazards associated with its azide functionality.
This compound is a valuable tool in bioconjugation and the synthesis of antibody-drug conjugates (ADCs)[1][2]. While the polyethylene glycol (PEG) component of the molecule is generally of low toxicity, the terminal azide group (N3) necessitates careful handling and disposal procedures due to its potential reactivity and toxicity[3]. Azide compounds are acutely toxic and can form explosive heavy metal azides if they come into contact with materials such as lead or copper, which are often found in plumbing systems[3][4][5]. Therefore, drain disposal of this compound is strictly prohibited.
The recommended and safest method for the disposal of this compound is to treat it as hazardous waste[3]. This approach mitigates the risks associated with the azide group.
Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound for any purpose, including disposal, all personnel must wear appropriate personal protective equipment. All handling and disposal procedures should be conducted in a well-ventilated fume hood[4][6].
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical safety goggles or a face shield |
| Hand Protection | Nitrile or other chemically resistant gloves |
| Body Protection | A standard laboratory coat |
Step-by-Step Disposal Protocol
The primary objective for the disposal of this compound is to ensure it is collected and treated as hazardous chemical waste.
Experimental Protocol: Waste Collection and Disposal
Objective: To safely collect and dispose of this compound waste.
Materials:
-
Waste this compound (solid or in solution)
-
Designated, compatible hazardous waste container (e.g., glass or high-density polyethylene)[3][7]
-
Hazardous waste labels (as provided by your institution's Environmental Health and Safety department)
-
Inert absorbent material (e.g., vermiculite or sand) for spill response[8]
Procedure:
-
Waste Segregation: At the point of generation, classify all materials contaminated with this compound as hazardous waste. This includes:
-
Container Selection: Collect all waste in a designated and compatible hazardous waste container. The container must be in good condition, leak-proof, and have a secure, tight-fitting lid[3][9]. Crucially, avoid using metal containers or caps with metal liners to prevent the formation of explosive metal azides [3].
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name: "this compound". Follow your institution's specific labeling requirements[7][8].
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be cool, well-ventilated, and away from incompatible materials, particularly acids and heavy metals[3][8].
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[3][7][8].
In the event of a spill, contain the material using an inert absorbent for liquids and gently cover solids to prevent them from becoming airborne. Carefully collect the contained spill and the absorbent material into a sealed, labeled hazardous waste container. Decontaminate the spill area thoroughly, collecting all cleaning materials as hazardous waste[8].
Disposal Decision Workflow
For research laboratories, the most prudent and secure method for handling waste containing this compound is direct disposal as hazardous waste. While chemical deactivation of the azide group is a theoretical possibility, it should not be attempted without specific, validated protocols and the explicit approval of your institution's EHS department, as it involves handling other hazardous reagents[3].
Caption: A workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and responsible management of this compound waste, protecting both themselves and the environment. Always consult your institution's specific protocols for chemical waste management.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. drexel.edu [drexel.edu]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
Essential Safety and Operational Guide for Handling Amino-PEG6-amido-bis-PEG5-N3
This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Amino-PEG6-amido-bis-PEG5-N3, a cleavable 11-unit PEG ADC linker.[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates information from the safety profiles of structurally analogous amino-PEG and azide-containing molecules. Researchers must supplement this guidance with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any work.
Core Hazards: The primary hazards associated with this compound stem from its azide functional group. Organic azides are energetic materials that can be sensitive to heat, shock, friction, and light, posing a risk of explosive decomposition.[4][5][6] They are also potentially toxic.[4][7] The amino and PEG components are generally considered less hazardous but may cause skin and eye irritation upon direct contact.[8][9]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.
| Task | Required PPE | Additional Recommendations |
| Receiving and Unpacking | • Safety glasses• Nitrile gloves• Lab coat | Inspect the container for any signs of damage or leakage in a well-ventilated area. |
| Weighing and Aliquoting (Solid) | • Safety goggles• Face shield• Double nitrile gloves• Flame-resistant lab coat | • Conduct all operations inside a certified chemical fume hood.• Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas.[4][5]• A blast shield is strongly recommended, especially when handling larger quantities.[4][6][10] |
| Solution Preparation and Handling | • Safety goggles• Double nitrile gloves• Flame-resistant lab coat | • Work within a certified chemical fume hood.• Avoid using halogenated solvents (e.g., dichloromethane, chloroform) as they can form highly explosive di- and tri-azidomethane.[4][11]• Do not use ground glass joints, which can create friction and lead to detonation.[4] |
| Waste Disposal | • Safety goggles• Chemical-resistant gloves (e.g., nitrile)• Lab coat | Handle all waste in a designated and well-ventilated area, preferably within a fume hood. |
| Spill Cleanup | • Safety goggles• Face shield• Chemical-resistant gloves• Lab coat or chemical-resistant apron• Respiratory protection may be necessary depending on the spill size and ventilation. | Have a spill kit readily available that is appropriate for azide-containing compounds. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store the compound in a tightly sealed container, protected from light and moisture.[8][12]
-
Long-term storage at -20°C or -80°C is recommended to maintain stability.[1][8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and heavy metals.[8][11]
2. Preparation for Use:
-
Before use, allow the container to warm to room temperature to prevent moisture condensation.[9][12]
-
Designate a specific work area within a certified chemical fume hood.[5]
-
Ensure the work area is clean and free of incompatible materials.[5]
-
Have all necessary equipment, including non-metal spatulas, and waste containers readily available.[5]
3. Weighing and Dissolving:
-
Weigh the smallest amount of the solid necessary for the experiment inside a chemical fume hood.[4]
-
Use anti-static weighing paper or boats and non-metal spatulas.[4][13]
-
To dissolve, slowly add the solid to the chosen solvent while stirring to avoid clumping.[8]
-
Consult product information for suitable solvents, which may include water, DMSO, and DMF.[8]
4. Reaction and Handling:
-
All manipulations of the compound, especially in solution, should be carried out in a chemical fume hood.[4][10]
-
Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place, such as a blast shield.[4][10]
-
Use plastic or ceramic utensils to avoid the formation of shock-sensitive metal azides.[5][11]
Emergency Procedures
| Situation | Action |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
| Small Spill | If the spill is small and contained within a fume hood, use an inert absorbent material to clean it up. Decontaminate the area with a suitable cleaning agent. Collect all contaminated materials in a designated hazardous waste container.[13] |
| Large Spill | Evacuate the laboratory immediately. Alert your supervisor and the institutional safety office. Prevent entry to the contaminated area.[4][13] |
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[4][5]
Waste Segregation:
-
Solid Waste: All contaminated solid waste (e.g., gloves, pipette tips, weighing paper) must be collected in a separate, clearly labeled, non-metal hazardous waste container.[4][5]
-
Liquid Waste: All aqueous and organic waste containing the azide compound must be collected in a separate, clearly labeled, non-metal hazardous waste container.[4][10]
Crucial Disposal "Don'ts":
-
DO NOT pour azide-containing solutions down the drain. This can lead to the formation of highly explosive lead or copper azides in the pipes.[4][5][14]
-
DO NOT mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[10][11]
Deactivation (Quenching) of Azide Waste (Recommended):
-
Before disposal, it is best practice to chemically convert the azide group to a more stable functional group. The Staudinger reaction, using triphenylphosphine, is a common method for this purpose.[10][15]
-
This procedure should only be performed by trained personnel in a chemical fume hood.
-
The treated solution can then be disposed of as hazardous organic waste through your institution's chemical waste program.[15]
Final Disposal:
-
All azide-containing waste must be disposed of through your institution's licensed hazardous waste disposal program.[11][15]
Experimental Workflow and Safety Controls
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: A workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. chemistry.unm.edu [chemistry.unm.edu]
- 15. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
